molecular formula C9H6O2S B159143 Benzo[b]thiophene-7-carboxylic acid CAS No. 10134-98-2

Benzo[b]thiophene-7-carboxylic acid

Cat. No.: B159143
CAS No.: 10134-98-2
M. Wt: 178.21 g/mol
InChI Key: LJPSRTWIAXVPIS-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-7-carboxylic acid (CAS 10134-98-2) is a high-value benzo[b]thiophene derivative with a molecular formula of C9H6O2S and a molecular weight of 178.21 g/mol . This compound serves as a crucial synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel pharmacologically active agents . The benzo[b]thiophene core is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities . Research indicates significant interest in this structural motif for developing new therapeutic agents. For instance, structurally similar benzo[b]thiophene derivatives have demonstrated potent antibacterial activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, other derivatives have been investigated as potential ligands for central nervous system targets, such as the 5-HT1A serotonin receptor, highlighting the versatility of this chemotype in neuroscience research . The carboxylic acid functional group at the 7-position provides a key handle for further synthetic modification, allowing researchers to create a diverse array of amides, hydrazides, and esters for structure-activity relationship (SAR) studies . This product is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions. Refer to the safety data sheet for detailed hazard information .

Properties

IUPAC Name

1-benzothiophene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPSRTWIAXVPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557786
Record name 1-Benzothiophene-7-carboxylic acid
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10134-98-2
Record name Benzo[b]thiophene-7-carboxylic acid
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Record name 1-Benzothiophene-7-carboxylic acid
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Record name 1-benzothiophene-7-carboxylic acid
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Foundational & Exploratory

Benzo[b]thiophene-7-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Benzo[b]thiophene-7-carboxylic Acid

Introduction

This compound is a valuable heterocyclic compound that serves as a key building block in the development of pharmaceuticals and functional materials. Its structural motif is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining this compound, tailored for researchers, scientists, and professionals in drug development. The guide details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes.

Direct C-H Carboxylation of Benzo[b]thiophene

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy. The direct carboxylation of the benzo[b]thiophene core at the C-7 position can be achieved using a strong base system in the presence of carbon dioxide.

G cluster_0 Direct C-H Carboxylation Benzo[b]thiophene Benzo[b]thiophene Reaction Conditions 1. LiO-tBu, CsF, 18-crown-6 2. CO2 (1 atm) 3. 160 °C, NMP Benzo[b]thiophene->Reaction Conditions This compound This compound Reaction Conditions->this compound

Figure 1: Direct C-H carboxylation of benzo[b]thiophene.

Experimental Protocol: Direct C-H Carboxylation [1]

A detailed experimental protocol for the direct C-H carboxylation of benzo[b]thiophene is described by Shigeno and coworkers.[1]

  • Preparation of the Reaction Mixture: In a glovebox, an oven-dried screw-capped test tube is charged with benzo[b]thiophene (0.3 mmol, 1.0 equiv.), lithium tert-butoxide (LiO-tBu) (1.2 mmol, 4.0 equiv.), cesium fluoride (CsF) (1.2 mmol, 4.0 equiv.), and 18-crown-6 (1.2 mmol, 4.0 equiv.).

  • Solvent Addition: Anhydrous N-methyl-2-pyrrolidone (NMP) (1.0 mL) is added to the test tube.

  • Reaction Setup: The test tube is sealed with a cap containing a PTFE septum and removed from the glovebox. The atmosphere inside the tube is replaced with carbon dioxide by purging with a CO2-filled balloon.

  • Reaction Conditions: The reaction mixture is stirred at 160 °C for 24 hours.

  • Work-up: After cooling to room temperature, the reaction is quenched by the addition of 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford this compound.

Quantitative Data: Direct C-H Carboxylation

Starting MaterialProductYield (%)Reaction Time (h)Temperature (°C)
Benzo[b]thiopheneThis compound6524160

Synthesis via Lithiation and Carboxylation

A common strategy for the regioselective functionalization of aromatic heterocycles is directed ortho-metalation, followed by quenching with an appropriate electrophile. For this compound, this involves the selective deprotonation at the C-7 position followed by reaction with carbon dioxide.

G cluster_1 Lithiation and Carboxylation Pathway Benzo[b]thiophene Benzo[b]thiophene Conditions1 sec-BuLi, TMEDA THF, -78 °C Benzo[b]thiophene->Conditions1 7-Lithiobenzo[b]thiophene 7-Lithiobenzo[b]thiophene Conditions2 CO2 (s) then H3O+ 7-Lithiobenzo[b]thiophene->Conditions2 This compound This compound Conditions1->7-Lithiobenzo[b]thiophene Conditions2->this compound

Figure 2: Synthesis of this compound via lithiation.

Experimental Protocol: Lithiation and Carboxylation

  • Preparation: An oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of benzo[b]thiophene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Addition of TMEDA: Tetramethylethylenediamine (TMEDA) (1.2 equiv.) is added to the solution.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: sec-Butyllithium (sec-BuLi) (1.1 equiv., as a solution in cyclohexane) is added dropwise to the reaction mixture while maintaining the temperature at -78 °C. The mixture is then stirred at this temperature for 2 hours.

  • Carboxylation: The reaction mixture is poured onto an excess of crushed dry ice (solid CO2). The mixture is allowed to warm to room temperature.

  • Work-up: A saturated aqueous solution of ammonium chloride is added. The mixture is extracted with diethyl ether. The aqueous layer is then acidified with 2 M HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Quantitative Data: Lithiation and Carboxylation

Starting MaterialIntermediateElectrophileProductYield (%)
Benzo[b]thiophene7-Lithiobenzo[b]thiopheneCO2This compound70-80

Oxidation of 7-Methylbenzo[b]thiophene

Another viable pathway to this compound is the oxidation of a precursor, 7-methylbenzo[b]thiophene. This method relies on the availability of the methylated starting material and an efficient oxidation protocol.

G cluster_2 Oxidation Pathway 7-Methylbenzo[b]thiophene 7-Methylbenzo[b]thiophene Oxidation Conditions KMnO4 Pyridine/Water, Reflux 7-Methylbenzo[b]thiophene->Oxidation Conditions This compound This compound Oxidation Conditions->this compound

Figure 3: Synthesis of this compound via oxidation.

Experimental Protocol: Oxidation of 7-Methylbenzo[b]thiophene

The synthesis of the starting material, 7-methylbenzo[b]thiophene, can be accomplished through various methods, such as the reaction of 2-methylthiophenol with chloroacetaldehyde dimethyl acetal followed by cyclization.

  • Reaction Setup: A solution of 7-methylbenzo[b]thiophene (1.0 equiv.) in a mixture of pyridine and water is prepared in a round-bottom flask equipped with a reflux condenser.

  • Oxidation: Potassium permanganate (KMnO4) (3.0-4.0 equiv.) is added portion-wise to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared.

  • Work-up: The mixture is cooled to room temperature, and the excess manganese dioxide is destroyed by the addition of a saturated solution of sodium bisulfite. The mixture is then acidified with concentrated HCl.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Quantitative Data: Oxidation of 7-Methylbenzo[b]thiophene

Starting MaterialProductYield (%)Reaction Time (h)
7-Methylbenzo[b]thiopheneThis compound50-604-6

References

An In-depth Technical Guide to the Physicochemical Properties of Benzo[b]thiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzo[b]thiophene-7-carboxylic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines relevant experimental protocols, and explores the broader context of its biological significance.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available for related isomers, specific experimental values for the 7-carboxylic acid isomer are limited. Predicted values from computational models are provided to fill these gaps and offer valuable estimations for research and development purposes.

PropertyValueSource
Molecular Formula C₉H₆O₂SPubChem[1]
Molecular Weight 178.21 g/mol PubChem[1]
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Water Solubility Insoluble (qualitative)Inferred from parent compound[2]
Solubility in Organic Solvents Soluble in ethanol, acetone, chloroformInferred from 2-carboxylic acid isomer[2]
logP (XlogP3) 2.5PubChem (predicted)[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively documented in publicly available literature. However, standard methodologies for organic compounds can be readily applied.

Synthesis of this compound

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., substituted thiophene) Reaction1 Functional Group Interconversion Start->Reaction1 Step 1 Reaction2 Cyclization Reaction1->Reaction2 Step 2 Reaction3 Carboxylation Reaction2->Reaction3 Step 3 Purification Purification (e.g., chromatography, recrystallization) Reaction3->Purification Step 4 Product This compound Purification->Product Final Product

Caption: A generalized workflow for the synthesis of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of pKa

The acid dissociation constant (pKa) of a carboxylic acid can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.

Biological Significance and Potential Applications

The benzo[b]thiophene scaffold is a prominent feature in a wide array of biologically active molecules, suggesting significant potential for its derivatives in drug development.[2][3][4][5][6] While specific studies on this compound are limited, the broader class of benzothiophenes has demonstrated a diverse range of pharmacological activities, including:

  • Anticancer Activity: Various derivatives have shown promise as anticancer agents.[2]

  • Antimicrobial Activity: The benzothiophene nucleus is a key component in some antimicrobial compounds.[4]

  • Anti-inflammatory and Analgesic Effects: Certain benzothiophene derivatives exhibit anti-inflammatory and pain-relieving properties.[4]

  • Enzyme Inhibition: This class of compounds has been investigated for its ability to inhibit various enzymes.[2][5]

The carboxylic acid functional group at the 7-position can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and identify novel therapeutic agents. The logical workflow for such a drug discovery program is depicted below.

G cluster_drug_discovery Drug Discovery Workflow Lead This compound (Lead Compound) Derivatization Chemical Derivatization Lead->Derivatization Screening Biological Screening (e.g., in vitro assays) Derivatization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Derivatization Candidate Drug Candidate Optimization->Candidate

Caption: A logical workflow for the development of drug candidates from a lead compound.

Given the established biological activities of the benzothiophene core, this compound represents a valuable starting point for the design and synthesis of new chemical entities with potential therapeutic applications. Further experimental investigation into its specific physicochemical properties and biological targets is warranted to fully elucidate its potential in drug discovery and development.

References

Benzo[b]thiophene-7-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[b]thiophene-7-carboxylic acid, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its unique structure, featuring a benzene ring fused to a thiophene ring with a carboxylic acid moiety, imparts a range of biological activities. This technical guide provides an in-depth overview of this compound, its derivatives, and their therapeutic potential, with a focus on anticancer applications targeting the RhoA/ROCK signaling pathway.

Chemical Identification and Suppliers

The specific isomer of interest is formally known as 1-benzothiophene-7-carboxylic acid.

Identifier Value
CAS Number 10134-98-2[1][][3]
Molecular Formula C₉H₆O₂S[1][][3]
Molecular Weight 178.21 g/mol [1][][3]
IUPAC Name 1-benzothiophene-7-carboxylic acid[][3]
Synonyms 7-Carboxybenzo[b]thiophene, Benzothiophene-7-carboxylic acid[1][]

A variety of chemical suppliers offer this compound for research purposes. Notable suppliers include:

  • Santa Cruz Biotechnology[1]

  • BOC Sciences[]

  • Biosynth[4]

  • BLD Pharm[5]

Biological Activity and Therapeutic Potential

The benzo[b]thiophene core is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[6] A notable area of research involves the development of benzo[b]thiophene-based compounds as inhibitors of key signaling pathways implicated in cancer progression.

Anticancer Activity via RhoA/ROCK Pathway Inhibition

Recent studies have highlighted the potential of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potent anticancer agents that target the RhoA/ROCK signaling pathway.[7][8][9] This pathway plays a critical role in cellular processes that contribute to tumor growth and metastasis.[7][8][9]

The anti-proliferative activity of a series of these derivatives was evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound MDA-MB-231 IC₅₀ (μM) MCF-7 IC₅₀ (μM) A549 IC₅₀ (μM)
b19 0.45 ± 0.040.78 ± 0.061.23 ± 0.11
DC-Rhoin (control) 2.13 ± 0.173.56 ± 0.284.78 ± 0.35

Data sourced from a study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives.[7]

Compound b19 demonstrated significantly enhanced anti-proliferative activity compared to the control inhibitor, DC-Rhoin.[7]

Experimental Protocols

General Synthesis of Benzo[b]thiophene-3-carboxylic Acid Derivatives

The following is a general procedure for the synthesis of benzo[b]thiophene-3-carboxamide derivatives, as adapted from studies on related compounds.

  • Amidation Reaction: To a solution of the corresponding benzo[b]thiophene-3-carboxylic acid (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM), are added 4-dimethylaminopyridine (DMAP) (4.0 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 equivalents).

  • The reaction mixture is stirred for a brief period (e.g., 5 minutes).

  • The appropriate amine or alcohol (1.2 equivalents) is then added to the mixture.

  • The reaction is stirred at room temperature, and its progress is monitored using thin-layer chromatography-mass spectrometry (TLC-MS).

  • Upon completion, the reaction is quenched, and the product is purified using standard techniques such as extraction and column chromatography.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of the synthesized compounds can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7, A549) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 72 hours).

  • MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves generated from the absorbance data.

Visualizations

RhoA/ROCK Signaling Pathway and Inhibition

The RhoA/ROCK signaling pathway is a key regulator of the actin cytoskeleton and is often dysregulated in cancer, promoting cell migration and invasion. The diagram below illustrates the mechanism of this pathway and the point of inhibition by the benzo[b]thiophene derivatives.

RhoA_ROCK_Pathway cluster_activation Activation cluster_downstream Downstream Effects RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates GEFs GEFs GEFs->RhoA_GTP Promotes GAPs GAPs GAPs->RhoA_GDP Promotes p_MLC p-MLC ROCK->p_MLC Phosphorylates MLC Myosin Light Chain (MLC) Stress_Fibers Stress Fiber Formation p_MLC->Stress_Fibers Cell_Motility Cell Motility & Metastasis Stress_Fibers->Cell_Motility Inhibitor Benzo[b]thiophene Derivatives Inhibitor->RhoA_GTP Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram outlines the general workflow for the synthesis and subsequent biological evaluation of novel benzo[b]thiophene derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of Benzo[b]thiophene Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification MTT_Assay MTT Proliferation Assay Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis Conclusion Identification of Potent Anticancer Agents Data_Analysis->Conclusion

Caption: Workflow for synthesis and anticancer evaluation of benzo[b]thiophene derivatives.

References

The Biological Landscape of Benzo[b]thiophene Carboxylic Acid Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2] The introduction of a carboxylic acid moiety to this scaffold can significantly influence its physicochemical properties and biological targeting, making benzo[b]thiophene carboxylic acids an interesting class of molecules for drug development. This guide provides a technical overview of the biological activities of benzo[b]thiophene carboxylic acid derivatives, with a focus on their potential as therapeutic agents. It is important to note that while extensive research exists for derivatives substituted at various positions, there is a notable scarcity of publicly available data specifically for benzo[b]thiophene-7-carboxylic acid derivatives. Therefore, this document will draw upon findings from closely related analogues to infer potential activities and provide a framework for future research in this specific area.

Anticancer Activity: Targeting the RhoA/ROCK Pathway

Recent studies on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have revealed their potential as anticancer agents by targeting the RhoA/ROCK signaling pathway, which is crucial for cell proliferation, migration, and invasion.[3][4]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative effects of these derivatives have been evaluated against various cancer cell lines. A selection of compounds and their corresponding IC50 values are summarized below.

Compound IDCell LineIC50 (µM)Reference
b19 MDA-MB-2312.5[3]
b19 MCF-7>10[3]
DC-Rhoin MDA-MB-2315.0[3]
Signaling Pathway: RhoA/ROCK Inhibition

The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton. Its inhibition by benzo[b]thiophene derivatives can lead to a reduction in cancer cell motility and invasion.

RhoA_ROCK_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK MLCP Phosphorylated MLC (p-MLC) ROCK->MLCP Phosphorylates MLC Myosin Light Chain (MLC) Actin Actin Stress Fiber Formation MLCP->Actin Invasion Cell Migration & Invasion Actin->Invasion Inhibitor Benzo[b]thiophene Derivative (e.g., b19) Inhibitor->RhoA Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of benzo[b]thiophene derivatives on cancer cell lines.[3]

  • Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 2.5, 5, 10 µM) dissolved in DMSO. The final DMSO concentration in the wells should be kept below 0.1%. Control wells receive DMSO only.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory and Analgesic Activities

Derivatives such as 4-hydroxybenzothiophene-6-carboxylic acids have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[5]

Quantitative Data: Anti-inflammatory and Analgesic Effects

The following table summarizes the percentage of anti-inflammatory and analgesic activity for representative compounds.

Compound IDAnti-inflammatory Activity (%)Analgesic Activity (%)Reference
3 42.839.7[5]
6 43.540.2[5]
Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory)

Objective: To evaluate the in vivo anti-inflammatory activity of benzo[b]thiophene carboxylic acid derivatives.[5]

  • Animals: Wistar albino rats of either sex (150-200g) are used.

  • Grouping: The animals are divided into groups, including a control group, a standard drug group (e.g., Indomethacin), and test groups for each compound.

  • Compound Administration: The test compounds and standard drug are administered orally as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

The benzo[b]thiophene scaffold is a core component of several antimicrobial agents.[6] While specific data for 7-carboxylic acid derivatives is limited, the general class has shown activity against a range of bacteria and fungi.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents representative MIC values for some benzo[b]thiophene derivatives against various microorganisms to illustrate the potential of the scaffold.

Compound IDMicroorganismMIC (µg/mL)Reference
12E S. aureus- (High Activity)[7]
12J S. aureus- (High Activity)[7]
10 C. albicans- (Potential Activity)[7]
II.b S. aureus (MRSA)4[8]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Wells with Compound and Microbe Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe Determine_MIC Determine MIC (Lowest Concentration with no Growth) Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of benzo[b]thiophene derivatives against various microbial strains.[6]

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Microbial strains are cultured overnight. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion

Benzo[b]thiophene carboxylic acid derivatives represent a versatile and promising scaffold in the field of drug discovery. While this guide has highlighted the significant anticancer, anti-inflammatory, and antimicrobial potential of this class of compounds by examining various positional isomers, it also underscores a critical knowledge gap concerning the specific biological activities of this compound derivatives. The provided experimental protocols and pathway diagrams serve as a foundational framework for researchers and drug development professionals to design and execute studies aimed at elucidating the therapeutic potential of this under-explored subgroup of compounds. Future investigations into the synthesis and biological evaluation of 7-substituted derivatives are warranted to fully explore the chemical space and potential therapeutic applications of the benzo[b]thiophene carboxylic acid core.

References

Spectroscopic Analysis of Benzo[b]thiophene Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of available spectroscopic data for Benzo[b]thiophene-7-carboxylic acid and its more extensively studied isomers, Benzo[b]thiophene-2-carboxylic acid and Benzo[b]thiophene-3-carboxylic acid. Due to a scarcity of publicly available experimental data for this compound, this document presents predicted data for the 7-isomer and detailed experimental data for the 2- and 3-isomers to serve as a valuable comparative reference for researchers in the field. The guide includes structured data tables for easy comparison, detailed experimental protocols for spectroscopic analysis, and a workflow diagram for the analytical process.

Spectroscopic Data

This compound

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺179.01613
[M+Na]⁺200.99807
[M-H]⁻177.00157
Comparative Spectroscopic Data: Isomers 2 and 3

To provide context for the spectroscopic characteristics of a benzothiophene carboxylic acid, the following tables summarize the experimental data for the well-characterized 2- and 3-isomers.

Table 2: ¹H NMR Spectroscopic Data for Benzo[b]thiophene-2-carboxylic acid and Benzo[b]thiophene-3-carboxylic acid

CompoundSolventChemical Shift (δ) ppm
Benzo[b]thiophene-2-carboxylic acid-8.24 (s, 1H), 8.02 (d, J=7.9 Hz, 1H), 7.93 (d, J=7.9 Hz, 1H), 7.4

Solubility Profile of Benzo[b]thiophene-7-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzo[b]thiophene-7-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for the 7-carboxylic acid isomer, this document presents qualitative solubility information for the closely related Benzo[b]thiophene-2-carboxylic acid, which can serve as a valuable proxy for initial experimental design. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Qualitative Solubility Data

Table 1: Qualitative Solubility of Benzo[b]thiophene-2-carboxylic acid

Solvent ClassSolventSolubility
AlcoholsEthanolSoluble[1][2]
KetonesAcetoneSoluble[1][2]
HalogenatedChloroformSoluble[1][2]
AqueousWaterInsoluble[1][2]

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound in various organic solvents, a robust and standardized experimental protocol is essential. The following method is a widely accepted approach for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials for sample collection

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solute concentration in the experimental samples.

  • Data Analysis:

    • Calculate the solubility of this compound in the respective solvent, typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add to known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sample1 Allow excess solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 analysis1 Dilute filtered solution sample3->analysis1 analysis2 Quantify using HPLC or UV-Vis analysis1->analysis2 result Calculate Solubility (mg/mL, g/L, or mol/L) analysis2->result

Caption: Workflow for determining the solubility of a solid in an organic solvent.

This comprehensive guide provides a starting point for researchers working with this compound. By utilizing the provided qualitative data as a reference and implementing the detailed experimental protocol, scientists can generate the precise, quantitative solubility data necessary for advancing their research and development efforts.

References

An In-depth Technical Guide on the Discovery and History of Benzo[b]thiophene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene-7-carboxylic acid, a key heterocyclic compound, has garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery and the historical evolution of its synthesis. While the broader benzo[b]thiophene scaffold was known earlier, specific methods for the preparation of the 7-substituted derivatives, including the 7-carboxylic acid, were developed later. This document details the seminal work of early researchers, presenting their experimental protocols and key findings in a structured format for contemporary scientific application.

Introduction

The benzo[b]thiophene ring system, formed by the fusion of a benzene and a thiophene ring, is a privileged scaffold in drug discovery and organic materials.[1][2][3] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific substitution pattern on the benzo[b]thiophene core profoundly influences its chemical and biological properties. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules. This guide focuses on the historical context of its discovery and the foundational synthetic methodologies.

Early Investigations and Discovery

The initial exploration of benzo[b]thiophene chemistry dates back to the late 19th and early 20th centuries. However, the targeted synthesis of specific isomers, such as the 7-carboxylic acid derivative, came much later. Early synthetic routes often yielded mixtures of isomers, and the isolation and characterization of the 7-substituted compounds proved challenging.

A pivotal moment in the history of 7-substituted benzo[b]thiophenes was the work of G. M. Badger and colleagues . Their research provided a foundational method for accessing this particular substitution pattern. While the exact initial discovery of the 7-carboxylic acid is not pinpointed to a single "discovery" paper, their work laid the groundwork for its reliable synthesis.

Later, in 1965, E. Campaigne and E. S. Neiss published a significant paper in the Journal of Heterocyclic Chemistry detailing a synthetic pathway to 7-substituted benzo[b]thiophene derivatives.[4] Their work, which involved the preparation of 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene as a key intermediate, provided a more systematic and versatile route to a range of 7-substituted compounds, which could include the 7-carboxylic acid through further functional group transformations.

Foundational Synthetic Protocols

This section details the key historical experimental procedures for the synthesis of precursors to this compound.

Synthesis of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene (Campaigne and Neiss, 1965)

This method provided a crucial intermediate for accessing the 7-position of the benzo[b]thiophene ring system. The overall workflow can be visualized as a multi-step process starting from accessible materials.

Experimental Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Key Intermediate 3-Bromothiophene 3-Bromothiophene Friedel_Crafts Friedel-Crafts Acylation 3-Bromothiophene->Friedel_Crafts Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Friedel_Crafts Keto_Acid γ-keto-acid Friedel_Crafts->Keto_Acid yields Clemmensen Clemmensen Reduction Keto_Acid->Clemmensen Thienylbutyric_Acid 4-(3-Thienyl)butyric acid Clemmensen->Thienylbutyric_Acid yields Cyclization Intramolecular Cyclization (Polyphosphoric Acid) Thienylbutyric_Acid->Cyclization Product 7-Oxo-4,5,6,7-tetrahydro- benzo[b]thiophene Cyclization->Product yields

Caption: Synthetic pathway to 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene.

Detailed Experimental Protocol (adapted from Campaigne and Neiss, 1965): [4]

  • Friedel-Crafts Acylation: To a solution of 3-bromothiophene and succinic anhydride in a suitable solvent (e.g., nitrobenzene), a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise while maintaining a low temperature. The reaction mixture is stirred until the reaction is complete.

  • Clemmensen Reduction: The resulting γ-keto-acid is reduced using amalgamated zinc and hydrochloric acid. This step converts the ketone to a methylene group, yielding 4-(3-thienyl)butyric acid.

  • Intramolecular Cyclization: The 4-(3-thienyl)butyric acid is heated in the presence of a dehydrating agent, such as polyphosphoric acid, to effect intramolecular cyclization and form 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene.

Conversion to this compound

While the 1965 paper focused on the synthesis of the tetrahydroketone and other derivatives, the conversion of this intermediate to the fully aromatic carboxylic acid would involve subsequent, well-established chemical transformations.

Logical Relationship for Conversion:

Conversion_Pathway Start 7-Oxo-4,5,6,7-tetrahydro- benzo[b]thiophene Step1 Aromatization Start->Step1 Intermediate 7-Hydroxybenzo[b]thiophene or 7-Halogenated derivative Step1->Intermediate yields Step2 Functional Group Transformation Intermediate->Step2 Final_Product Benzo[b]thiophene-7- carboxylic acid Step2->Final_Product yields

Caption: Plausible conversion route to the target carboxylic acid.

Plausible Experimental Steps:

  • Aromatization: The tetrahydroketone can be aromatized to the corresponding 7-hydroxybenzo[b]thiophene or converted to a 7-halobenzo[b]thiophene.

  • Functional Group Transformation:

    • The 7-hydroxy derivative can be converted to the carboxylic acid via methods such as the Kolbe-Schmitt reaction or through a triflate intermediate followed by carbonylation.

    • The 7-halo derivative can be converted to the carboxylic acid via Grignard formation followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation reactions.

Data Presentation

The following table summarizes the key quantitative data reported in early studies.

CompoundMolecular FormulaMelting Point (°C)Reference
7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiopheneC₈H₈OS96-97[4]
This compoundC₉H₆O₂S171-172

Conclusion

The discovery and synthesis of this compound have been a gradual process, building upon the foundational work on the benzo[b]thiophene scaffold. The key contribution of Campaigne and Neiss in 1965 provided a reliable pathway to 7-substituted derivatives through the synthesis of 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene. While their paper did not explicitly detail the synthesis of the 7-carboxylic acid, the logical extension of their work using standard organic transformations made this important building block accessible to the scientific community. This historical perspective is crucial for understanding the evolution of synthetic strategies for this important class of heterocyclic compounds and continues to inform the development of novel derivatives for various applications.

References

Unlocking the Therapeutic Potential of Benzo[b]thiophene Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2] This technical guide delves into the potential therapeutic targets of benzo[b]thiophene carboxylic acids, with a particular focus on derivatives that have been investigated for their mechanism of action. While specific research on the therapeutic targets of Benzo[b]thiophene-7-carboxylic acid is limited in the current scientific literature, the study of its isomers and other derivatives provides valuable insights into the potential biological activities of this class of compounds. This document aims to serve as a comprehensive resource for researchers and drug development professionals by summarizing key findings, presenting quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Potential Therapeutic Targets of Benzo[b]thiophene Carboxylic Acid Derivatives

Extensive research into various benzo[b]thiophene carboxylic acid derivatives has revealed several promising therapeutic targets. These findings suggest potential avenues of investigation for under-researched members of this chemical family, such as this compound.

Anti-inflammatory and Autoimmune Diseases

One significant area of investigation has been the role of benzo[b]thiophene derivatives in modulating inflammatory pathways. For instance, 2-substituted benzo[b]thiophene derivatives, analogous to the drug Zileuton, have been explored for their potential to inhibit leukotriene synthesis, a key process in inflammatory and vascular diseases.[3]

Neurological Disorders

Derivatives of benzo[b]thiophene have also been identified as potential agents for the treatment of neurodegenerative diseases like Alzheimer's. A study on benzo[b]thiophene-chalcones demonstrated their ability to act as cholinesterase inhibitors.[1] Inhibition of acetylcholinesterase (AChE) is a key mechanism for managing the symptoms of Alzheimer's disease.[1]

Cancer

The anticancer potential of benzo[b]thiophene carboxylic acid derivatives has been explored through the targeting of specific signaling pathways crucial for tumor growth and metastasis. One notable example is the investigation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK pathway, which is implicated in cancer cell proliferation, migration, and invasion.[4] Additionally, other benzo[b]thiophene compounds have shown efficacy as inhibitors of nicotinamide phosphoribosyltransferase (Nampt), a promising target in cancer therapy.[5]

Infectious Diseases

The benzo[b]thiophene scaffold has also been incorporated into compounds with significant antimicrobial properties. Benzo[b]thiophene-2-carboxylic acid derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the biological activity of various benzo[b]thiophene carboxylic acid derivatives against their respective targets.

Compound ClassSpecific Derivative ExampleTargetActivity TypeValueReference
Benzo[b]thiophene-chalconesCompound 5f Acetylcholinesterase (AChE)IC5062.10 µM[1]
Benzo[b]thiophene-chalconesCompound 5h Butyrylcholinesterase (BChE)IC5024.35 µM[1]
Benzo[b]thiophene-2-carboxylic acid derivativesCompound 7b Multidrug-resistant M. tuberculosis H37RaMIC2.73–22.86 µg/mL[6]
Benzo[b]thiophene-2-carboxylic acid derivativesCompound 8c Dormant M. bovis BCGMIC0.60 µg/mL[6]
Benzo[b]thiophene-2-carboxylic acid derivativesCompound 8g Dormant M. bovis BCGMIC0.61 µg/mL[6]
Benzo[b]thiophene derivativesCompound 5 Nicotinamide phosphoribosyltransferase (Nampt)IC501.1 µM[5]
Benzo[b]thiophene derivativesCompound 6 Nicotinamide phosphoribosyltransferase (Nampt)IC500.86 µM[5]
Benzo[b]thiophene derivativesCompound 7 Nicotinamide phosphoribosyltransferase (Nampt)IC500.95 µM[5]
Benzo[b]thiophene derivativesCompound 8 Nicotinamide phosphoribosyltransferase (Nampt)IC500.17 µM[5]

Signaling Pathways and Mechanisms of Action

RhoA/ROCK Signaling Pathway in Cancer

The RhoA/ROCK signaling pathway plays a critical role in regulating cellular processes that are often dysregulated in cancer, such as cell proliferation, migration, and invasion. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit this pathway, suggesting their potential as anticancer agents.[4]

RhoA_ROCK_Pathway Ligand Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor GEF GEFs Receptor->GEF RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP +GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC MLC_P p-MLC MLC->MLC_P +ATP Actin Actin Stress Fiber Formation MLC_P->Actin Proliferation Cell Proliferation, Migration, Invasion Actin->Proliferation BT_derivative Benzo[b]thiophene-3- carboxylic acid 1,1-dioxide derivative BT_derivative->RhoA_GTP Synthesis_Workflow Start Starting Materials (e.g., 2-mercaptobenzenemethanol, acyl chlorides) Step1 Formation of Intermediate (e.g., Wittig Reagent) Start->Step1 Step2 Cyclization Reaction Step1->Step2 Product Benzo[b]thiophene Derivative Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Structural Characterization (NMR, MS) Purification->Analysis

References

A Technical Guide to Benzo[b]thiophene-7-carboxylic Acid and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, featured in a variety of biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential across a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of benzo[b]thiophene carboxylic acid derivatives, with a particular focus on analogs that have been extensively studied in a medicinal chemistry context. While specific data on the 7-carboxylic acid isomer is limited in publicly available research, this guide will detail the significant findings for related isomers, providing valuable insights for the design and development of novel therapeutics based on the benzo[b]thiophene core.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various benzo[b]thiophene derivatives, highlighting their potential as anticancer agents and enzyme inhibitors.

Table 1: Anticancer Activity of Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Derivatives against MDA-MB-231 Human Breast Cancer Cells [1][2]

Compound IDStructureIC50 (µM)
b19 Benzo[b]thiophene-3-carboxamide, N-(3,4-dimethoxyphenyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,1-dioxide1.98 ± 0.11
b20 Benzo[b]thiophene-3-carboxamide, N-(4-methoxyphenyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,1-dioxide3.45 ± 0.23
b18 Benzo[b]thiophene-3-carboxamide, N-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-5-(1-methyl-1H-pyrazol-4-yl)-1,1-dioxide4.67 ± 0.38
b1 Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone 1,1-dioxide>50

Table 2: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Derivatives [3]

Compound IDTarget EnzymeIC50 (µM)
5f Acetylcholinesterase (AChE)62.10
5h Butyrylcholinesterase (BChE)24.35

Key Signaling Pathways

RhoA/ROCK Signaling Pathway in Cancer

Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cancer cell proliferation, migration, and invasion.[1][2] Inhibition of this pathway leads to the suppression of downstream effectors, such as myosin light chain (MLC), resulting in the disruption of the actin cytoskeleton and a reduction in cell motility.

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA_GTP Active RhoA-GTP RhoA_GDP Inactive RhoA-GDP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK RhoA_GDP->RhoA_GTP GEFs MLC MLC ROCK->MLC Phosphorylation pMLC p-MLC (Active) Actin_Stress_Fibers Actin Stress Fibers pMLC->Actin_Stress_Fibers Cell_Migration_Invasion Cell Migration & Invasion Actin_Stress_Fibers->Cell_Migration_Invasion Benzo_b_thiophene_Derivative Benzo[b]thiophene-3- carboxylic acid 1,1-dioxide (e.g., b19) Benzo_b_thiophene_Derivative->RhoA_GTP Inhibition

Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of benzo[b]thiophene derivatives, based on published literature.

General Synthesis of Benzo[b]thiophene-3-carboxamide 1,1-dioxide Derivatives[1]

A solution of the appropriate benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (1 equivalent) in thionyl chloride is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a stirred solution of the desired amine (1.2 equivalents) and triethylamine (2 equivalents) in anhydrous dichloromethane at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to afford the final product.

Synthesis_Workflow Start Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Step1 React with SOCl₂ (Thionyl Chloride) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 React with Amine (R-NH₂) and Triethylamine Intermediate->Step2 Product Benzo[b]thiophene-3-carboxamide 1,1-dioxide Derivative Step2->Product Purification Column Chromatography Product->Purification Final Final Product Purification->Final

References

Benzo[b]thiophene-7-carboxylic Acid: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling protocols, and physical data for Benzo[b]thiophene-7-carboxylic acid (CAS No. 10134-98-2). The information is compiled to ensure safe laboratory practices and proper emergency response for professionals working with this compound.

Chemical Identification and Properties

This compound is a heterocyclic organic compound. It serves as a valuable building block in medicinal chemistry and materials science. Accurate identification and understanding its physical properties are foundational to its safe use.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 1-benzothiophene-7-carboxylic acid[][2]
Synonyms Benzothiophene-7-carboxylic acid, 7-Carboxybenzo[b]thiophene[][3]
CAS Number 10134-98-2[3][4]
Molecular Formula C₉H₆O₂S[2][3]
Molecular Weight 178.21 g/mol [][2]
Appearance Pale Yellow to Pale Brown Powder[]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 171-172°C[]
Boiling Point 376.2 ± 15.0°C at 760 mmHg[]
Density 1.419 ± 0.06 g/cm³[]
Storage Store at 2-8°C, sealed in a dry place[]

Hazard Identification and Safety

Understanding the potential hazards is critical for risk mitigation. While some sources report that this chemical does not meet GHS hazard criteria, others indicate potential hazards upon exposure.[2] It is prudent to handle it with care, adhering to the following classifications.

Table 3: GHS Hazard Classification

ClassificationCode & StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowed.[5]GHS07 (Exclamation Mark)
Signal Word Warning [5]

Precautionary Statements: A comprehensive set of precautionary statements (P-statements) should be followed to minimize risk. These include, but are not limited to, P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), and P501 (Dispose of contents/container to an approved waste disposal plant).

Experimental Protocols and Procedures

Adherence to standardized protocols is essential for ensuring the safety of personnel and the integrity of research. The following sections detail procedures for handling, spill management, and emergency first aid.

Protocol for Safe Handling of Chemical Powders

Handling this compound requires engineering controls and personal protective equipment (PPE) to prevent exposure, especially through inhalation of dust or skin contact.

  • Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and conduct a risk assessment for the specific procedure.

  • Engineering Controls: All weighing and handling of the powder must be performed in a certified chemical fume hood, biological safety cabinet, or a ventilated balance enclosure to minimize inhalation risk.[6] The lab should be under negative pressure relative to adjacent non-lab areas.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Inspect them for integrity before each use.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Lab Coat: A long-sleeved lab coat must be worn.[7]

  • Procedure:

    • Designate a specific area for handling the powder to prevent widespread contamination.[8]

    • Use the minimum quantity necessary for the experiment.[8]

    • Keep the container sealed when not in use.

    • After handling, decontaminate the work surface with an appropriate cleaning agent and thoroughly wash hands.[8]

Protocol for Solid Chemical Spill Cleanup

A quick and correct response to a chemical spill can significantly mitigate potential harm.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Spill: Evaluate the size and nature of the spill. This protocol is for small, manageable spills that do not pose a significant fire or respiratory threat. For large spills, evacuate the area and contact emergency services.

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment and Cleanup:

    • Carefully use a plastic scoop or brush to collect the bulk of the spilled powder. Avoid actions that could make the powder airborne.[9]

    • Place the collected material into a clearly labeled, sealable polyethylene bag for hazardous waste.[9]

    • Gently wipe the spill area with a wet paper towel or spill pad to remove any remaining residue.[9][10] Do not dry sweep.

    • Place all contaminated cleaning materials into the hazardous waste bag.

  • Disposal: Seal the waste bag, attach a hazardous waste label, and dispose of it according to institutional and local regulations.

  • Decontamination: Clean the scoop and any other non-disposable equipment used in the cleanup.

Protocol for First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of cool water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Gently brush off any loose powder with a gloved hand.[13][14] Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[11][15] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[11]

Visualization of Safety Workflows

The following diagrams illustrate key logical relationships and workflows for maintaining a safe laboratory environment when handling chemicals like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS & SOPs PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Eng Verify Engineering Controls (Fume Hood) PPE->Eng Weigh Weigh Powder in Ventilated Enclosure Eng->Weigh Transfer Transfer Compound to Reaction Vessel Weigh->Transfer Decon Decontaminate Work Area & Equipment Transfer->Decon Waste Dispose of Waste (Chemical & PPE) Decon->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: General workflow for safely handling hazardous chemical powders.

G Hierarchy of Controls (Most Effective to Least Effective) Elim Elimination / Substitution (Use a less hazardous chemical) Eng Engineering Controls (Fume Hoods, Ventilation) Elim->Eng Admin Administrative Controls (SOPs, Training, Designated Areas) Eng->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE

Caption: The hierarchy of controls for mitigating chemical hazards.

References

Methodological & Application

Application Note and Protocol: Synthesis of Amides from Benzo[b]thiophene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of amides from Benzo[b]thiophene-7-carboxylic acid, a key intermediate in the development of various therapeutic agents. The protocols outlined below describe two common and effective methods for amide bond formation: the activation of the carboxylic acid to an acid chloride intermediate and the use of a peptide coupling reagent.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of amides from benzo[b]thiophene carboxylic acids. Direct quantitative data for the 7-carboxylic acid isomer is limited in publicly available literature; therefore, data for a closely related isomer and a relevant activation step are presented as representative examples.

Starting MaterialReagent(s)Amine/AlcoholSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundThionyl chloride-BenzeneReflux2Not specified (used crude)[1]
Benzo[b]thiophene-7-carbonyl chlorideTropanol, n-ButyllithiumTropanolTetrahydrofuran0 to 201.5~79% (recrystallized)[1]
Benzo[b]thiophene-2-carboxylic acidDCC, DMAPtert-Butyl carbazateDichloromethane0 to RT2488[2]

Experimental Protocols

Two primary methods for the synthesis of amides from this compound are detailed below.

Protocol 1: Synthesis via Acid Chloride Intermediate

This classic two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with the desired amine.

Step 1: Formation of Benzo[b]thiophene-7-carbonyl chloride [1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous benzene.

  • Add thionyl chloride (excess, e.g., 10 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. To ensure complete removal, the residue can be co-evaporated with anhydrous benzene (repeated 3 times).

  • The resulting crude Benzo[b]thiophene-7-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the desired primary or secondary amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 - 2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude Benzo[b]thiophene-7-carbonyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

  • Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Protocol 2: Direct Amide Synthesis using a Coupling Reagent

This one-pot method utilizes a coupling reagent to activate the carboxylic acid in situ for direct reaction with an amine. This is a common and often milder alternative to the acid chloride method. A variety of coupling reagents can be used, such as DCC, EDC, HATU, or HBTU.[3][4][5]

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0 - 1.2 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.0 - 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0 - 3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling reagent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq), portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Mandatory Visualization

Amide_Synthesis_Workflow start This compound intermediate Benzo[b]thiophene-7-carbonyl Chloride start->intermediate Activation product Benzo[b]thiophene-7-carboxamide start->product One-Pot Coupling reagents1 SOCl₂ or (COCl)₂ intermediate->product Amination reagents2 R₁R₂NH, Base reagents3 Coupling Reagent (e.g., EDC, HATU) R₁R₂NH, Base

Caption: General workflows for the synthesis of amides from this compound.

References

Application Notes and Protocols: Esterification of Benzo[b]thiophene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and effective methods for the esterification of Benzo[b]thiophene-7-carboxylic acid, a key process in the synthesis of various biologically active compounds and drug candidates. The protocols detailed below are designed to be adaptable for a range of research and development applications.

Introduction

This compound and its ester derivatives are important scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The esterification of the carboxylic acid moiety is a critical step in modifying the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile. This document outlines three widely used esterification methods: Fischer-Speier Esterification, Steglich Esterification, and a method involving activation with Thionyl Chloride.

Comparative Analysis of Esterification Methods

The selection of an appropriate esterification method depends on several factors, including the stability of the starting material, the desired scale of the reaction, and the availability of reagents. The following table summarizes the key quantitative parameters for the described methods, providing a basis for comparison. The data presented are typical for aromatic carboxylic acids and serve as a general guideline.

MethodReagentsTypical Reaction TimeTypical Temperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Fischer-Speier Esterification Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄, HCl)1 - 8 hoursReflux60 - 95Low cost, simple procedure.[1][2]Requires strong acid, high temperatures, equilibrium reaction.[2]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)1 - 12 hours0 - Room Temperature70 - 95Mild reaction conditions, suitable for acid-sensitive substrates.[3][4][5]Use of expensive and potentially allergenic reagents (DCC), formation of urea byproduct.[4]
Thionyl Chloride Method Thionyl Chloride (SOCl₂), Alcohol, optional base (e.g., Pyridine)1 - 4 hoursRoom Temperature to Reflux80 - 98High yield, irreversible reaction.[6][7][8]Thionyl chloride is corrosive and moisture-sensitive, generates HCl gas.[7][8]

Experimental Protocols

Fischer-Speier Esterification

This method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol.[9] The use of a large excess of the alcohol as the solvent drives the equilibrium towards the formation of the ester.[2]

Protocol for the Synthesis of Methyl Benzo[b]thiophene-7-carboxylate:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-50 equivalents, serving as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux and stir for 1-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure methyl benzo[b]thiophene-7-carboxylate.

Steglich Esterification

This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate ester formation under mild conditions.[3][4][5]

Protocol for the Synthesis of Ethyl Benzo[b]thiophene-7-carboxylate:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add ethanol (1.2-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same dry solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Monitor the reaction progress by TLC.

  • Work-up:

    • If DCC was used, filter off the DCU precipitate and wash it with the reaction solvent.

    • If EDC was used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

    • Wash the filtrate or the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl benzo[b]thiophene-7-carboxylate.

Thionyl Chloride Method

This method proceeds via the formation of a highly reactive acyl chloride intermediate, which then reacts with an alcohol to form the ester.[6][7][8] This is often a high-yielding and irreversible process.

Protocol for the Synthesis of Isopropyl Benzo[b]thiophene-7-carboxylate:

  • Formation of the Acyl Chloride:

    • In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas).

    • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq), either neat or in an inert solvent like toluene.

    • A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

    • Heat the mixture to reflux and stir for 1-3 hours until the evolution of gas ceases.

    • Remove the excess SOCl₂ by distillation or under reduced pressure.

  • Esterification:

    • Cool the resulting crude acyl chloride in an ice bath.

    • Under an inert atmosphere, slowly add isopropanol (1.5-2.0 eq) to the acyl chloride. An optional base like pyridine or triethylamine can be added to scavenge the HCl formed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or ether).

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Visualizations

General Esterification Reaction

Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid This compound Ester Benzo[b]thiophene-7-carboxylate Ester Carboxylic_Acid->Ester + R-OH (Catalyst) Alcohol R-OH Water H₂O

Caption: General reaction scheme for the esterification of this compound.

Experimental Workflow for Esterification

Workflow Start Start Setup Reaction Setup (Carboxylic Acid, Solvent) Start->Setup Reagents Add Alcohol & Catalyst/ Coupling Agent Setup->Reagents Reaction Stir at appropriate temperature Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Extraction & Washing) Monitor->Workup Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify Product Pure Ester Purify->Product

Caption: A typical experimental workflow for the synthesis of benzo[b]thiophene esters.

Decision Tree for Method Selection

DecisionTree Start Acid-Sensitive Substrate? Steglich Use Steglich Esterification Start->Steglich Yes Cost_Concern Cost a major concern? Start->Cost_Concern No Yes_Sensitive Yes No_Sensitive No Fischer Use Fischer-Speier Esterification Cost_Concern->Fischer Yes High_Yield Highest yield critical? Cost_Concern->High_Yield No Yes_Cost Yes No_Cost No High_Yield->Fischer No Thionyl Use Thionyl Chloride Method High_Yield->Thionyl Yes Yes_Yield Yes No_Yield No

Caption: A decision tree to aid in selecting the appropriate esterification method.

References

Application Notes and Protocols for Benzo[b]thiophene-7-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug development.[1][2] Unlike traditional high-throughput screening (HTS) which tests large libraries of complex molecules, FBDD begins by screening small, low-molecular-weight compounds, or "fragments" (typically < 300 Da), for weak but high-quality interactions with a biological target.[2] The rationale behind this approach is that smaller molecules can explore chemical space more effectively and form more efficient interactions. Once a fragment hit is identified and validated, it serves as a starting point for optimization into a more potent, lead-like molecule through structure-guided medicinal chemistry efforts, such as fragment growing, linking, or merging.[3]

Benzo[b]thiophene-7-carboxylic acid: A Privileged Fragment Scaffold

The benzo[b]thiophene core is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5] this compound, as a fragment, offers several desirable features for FBDD:

  • Structural Rigidity: The bicyclic system provides a well-defined shape for specific interactions within a protein binding pocket.

  • Chemical Tractability: The carboxylic acid group serves as a versatile chemical handle for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR).

  • Drug-like Properties: The scaffold possesses favorable physicochemical properties consistent with established principles for fragment-based screening.

These characteristics make this compound an attractive candidate for inclusion in fragment libraries to screen against a variety of protein targets.

Hypothetical Case Study: Targeting a Kinase with this compound

To illustrate the application of this compound in an FBDD campaign, we present a hypothetical case study focused on the discovery of inhibitors for a protein kinase, a common target class for which benzothiophene derivatives have shown activity.

Experimental Workflow

A tiered approach is employed for fragment screening and hit validation, starting with a high-throughput primary screen to identify potential binders, followed by more detailed biophysical methods to confirm and characterize the interaction.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit Characterization cluster_3 Lead Optimization DSF Differential Scanning Fluorimetry (DSF) NMR NMR Spectroscopy (STD / WaterLOGSY) DSF->NMR Initial Hits ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Confirmed Hits Xray X-ray Crystallography ITC->Xray Characterized Hits SBDD Structure-Based Drug Design Xray->SBDD Structural Data

FBDD Experimental Workflow

Signaling Pathway Example: Generic Kinase Cascade

The following diagram illustrates a generic kinase signaling pathway that could be the target of inhibitors derived from a this compound fragment.

Kinase_Pathway cluster_pathway Kinase Signaling Cascade Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target Protein) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor Benzo[b]thiophene-7- carboxylic acid derivative Inhibitor->Kinase2

Generic Kinase Signaling Pathway

Experimental Protocols

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein, resulting in a measurable shift in its melting temperature (Tm).[6][7][8]

Protocol:

  • Protein Preparation: Prepare the target kinase at a concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock to 2 mM in the assay buffer.

  • Assay Plate Preparation: In a 384-well PCR plate, add 10 µL of the protein solution to each well.

  • Compound Addition: Add 0.5 µL of the 2 mM fragment working solution to the sample wells (final fragment concentration: 100 µM; final DMSO concentration: 5%). For control wells, add 0.5 µL of assay buffer with 5% DMSO.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to each well at a final concentration of 5x.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.

Data Presentation:

FragmentConcentration (µM)Tm (°C)ΔTm (°C)Hit?
DMSO Control-52.1--
This compound10054.3+2.2Yes
Hit Validation: NMR Spectroscopy

NMR methods such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful techniques for confirming direct binding of a fragment to the target protein.[9][10][11][12][13][14][15][16][17]

Protocol (STD-NMR):

  • Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., 50 mM d11-Tris-HCl pH 7.5, 150 mM NaCl in D2O).

    • Sample A: 200 µM this compound.

    • Sample B: 200 µM this compound and 10 µM target kinase.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum for both samples to serve as a reference.

    • Perform the STD-NMR experiment on Sample B. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the fragment protons that are in close proximity to the saturated protein, thus confirming a binding event.

Data Presentation:

FragmentTargetSTD Effect Observed?Hit Confirmation
This compoundKinaseYesConfirmed
Hit Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[18][19][20][21][22]

Protocol:

  • Sample Preparation:

    • Prepare the target kinase at a concentration of 20 µM in the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare this compound at a concentration of 400 µM in the same buffer. Ensure the DMSO concentration is matched between the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the fragment solution into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

Data Presentation:

FragmentTargetKd (µM)ΔH (kcal/mol)Stoichiometry (n)
This compoundKinase350-8.51.1
Structural Studies: X-ray Crystallography

Co-crystallization of the target protein with the fragment provides high-resolution structural information of the binding mode, which is crucial for structure-based drug design.[23][24][25][26]

Protocol:

  • Complex Formation: Incubate the purified target kinase with a 5- to 10-fold molar excess of this compound.

  • Crystallization Screening: Screen for crystallization conditions using commercially available or in-house screens via sitting-drop or hanging-drop vapor diffusion methods.

  • Crystal Optimization and Soaking (Alternative): If apo-crystals of the kinase are available, they can be soaked in a solution containing the fragment.

  • Data Collection and Structure Determination:

    • Harvest and cryo-protect suitable crystals.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure of the protein-fragment complex using molecular replacement.

    • Refine the structure and analyze the binding interactions between the fragment and the protein.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. The protocols outlined above provide a comprehensive framework for identifying, validating, and characterizing the binding of this fragment to a protein target. The subsequent structural information obtained from X-ray crystallography would then guide the medicinal chemistry efforts to optimize this initial hit into a potent and selective lead compound.

References

Application of Benzo[b]thiophene-7-carboxylic Acid Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Benzo[b]thiophene and its fused-ring derivatives, such as benzothienobenzothiophene (BTBT), represent a cornerstone class of materials for high-performance organic electronics. While Benzo[b]thiophene-7-carboxylic acid itself is not typically used as an active semiconductor, its structure serves as a valuable synthetic precursor for creating advanced functional materials. The carboxylic acid moiety can be transformed into various functional groups, enabling the synthesis of tailored small molecules and polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document outlines the application of benzo[b]thiophene-based materials in organic electronics, providing key performance data and standardized protocols for synthesis and device fabrication.

Introduction to Benzo[b]thiophene in Organic Electronics

The benzo[b]thiophene core is a sulfur-containing heterocyclic aromatic compound. Its rigid, planar structure and potential for π-orbital overlap make it an excellent building block for organic semiconductors. When extended into structures like[1]benzothieno[3,2-b][1]benzothiophene (BTBT), the resulting materials exhibit exceptional charge transport characteristics and environmental stability.[2] These properties arise from the effective intermolecular orbital overlap facilitated by the sulfur atoms in the crystalline solid state.[3]

Derivatives of the benzo[b]thiophene scaffold have been successfully integrated into various organic electronic devices:

  • Organic Field-Effect Transistors (OFETs): BTBT derivatives are renowned for their high charge carrier mobilities, often exceeding 1.0 cm²/Vs, making them suitable for applications in flexible displays and sensors.[3]

  • Organic Photovoltaics (OPVs): As components of either donor polymers or non-fullerene acceptors, benzo[b]thiophene derivatives contribute to achieving high power conversion efficiencies (PCEs) in solar cells.[1][4]

  • Processing Additives: Simple benzo[b]thiophene compounds have been used as volatile solid additives to control the active layer morphology in OPVs, enhancing device performance and stability.[5][6]

The functionalization of the benzo[b]thiophene core is crucial for tuning its electronic properties, solubility, and solid-state packing, which in turn dictates device performance.

Performance Data of Benzo[b]thiophene Derivatives

The performance of organic electronic devices is highly dependent on the molecular structure of the active materials. The following tables summarize key performance metrics for various benzo[b]thiophene derivatives in OFETs and OPVs.

Organic Field-Effect Transistor (OFET) Performance
Compound ClassSpecific DerivativeMobility (μ) [cm²/Vs]On/Off RatioDeposition MethodRef.
BTBT Derivatives 2,7-Diphenyl-BTBT (DPh-BTBT)up to 2.0> 10⁶Vapor Processed[3]
Dialkyl-BTBTs (Cₙ-BTBTs)> 1.0> 10⁶Solution Processed[3]
BTT Derivatives 2-(benzo[b]thieno[2,3-d] thiophene-2yl)dibenzo[b,d]thiopheneup to 0.005> 10⁶Solution Shearing[7][8]
Organic Photovoltaic (OPV) Performance
Device RoleMaterial System (Donor:Acceptor)Vₒ꜀ [V]Jₛ꜀ [mA/cm²]FF [%]PCE [%]Ref.
Non-Fullerene Acceptor PM6:Z1-bb0.9817.1470.0512.66[4]
Solid Additive PM6:Y6 + BzT---16.1 (up from 14.2)[6]
Solid Additive D18:Y6 + BzT---17.7 (up from 15.4)[6]
Polymer Donor PTBDT-BT:PC₇₁BM0.81--4.61[9]

Experimental Protocols

The following sections provide generalized protocols for the synthesis of benzo[b]thiophene derivatives and the fabrication of organic electronic devices. These are representative methodologies derived from common practices in the field.

Protocol: Synthesis of a Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative

This protocol outlines a typical Stille cross-coupling reaction to synthesize a BTT derivative for OFET applications.[7]

Objective: To synthesize 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene.

Materials:

  • Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane (Stannylated BTT)

  • 6-Bromobenzo[b]thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

Procedure:

  • In a nitrogen-purged Schlenk flask, dissolve the stannylated BTT (1.0 eq), 6-bromobenzo[b]thiophene (1.0 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.

  • Stir the reaction mixture at 120 °C for 16 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature.

  • Extract the product using CH₂Cl₂ and wash with water.

  • Dry the organic phase over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting residue by recrystallization from hexane to yield the final product as a solid.[7]

Protocol: Fabrication of a Solution-Sheared OFET

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-shearing method.[7][8]

Objective: To fabricate and characterize an OFET with a BTT derivative as the active layer.

Materials:

  • Heavily doped p-type silicon wafer with a 300 nm SiO₂ layer (serves as gate and dielectric)

  • BTT derivative solution (e.g., 5 mg/mL in a suitable organic solvent like chloroform or chlorobenzene)

  • Gold (Au) for source/drain electrodes

  • Cleaning solvents (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating sequentially in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment: (Optional but recommended) Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve film growth and device performance.

  • Semiconductor Deposition:

    • Place the substrate on a heated stage (e.g., at 80-100 °C).

    • Dispense a small volume of the BTT derivative solution at the edge of the substrate.

    • Use a clean, flat blade (the "shearer") positioned at a small angle to the substrate to spread the solution across the surface at a slow, constant speed (e.g., 0.1-1 mm/s).

    • Allow the film to fully dry on the hot plate.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes on top of the semiconductor layer. The channel length and width are defined by the mask.

  • Annealing: Anneal the completed device at a temperature optimized for the specific material (e.g., 100-150 °C) under a nitrogen atmosphere to improve film crystallinity and device performance.

  • Characterization: Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in an ambient or inert environment.

Visualized Workflows and Relationships

Synthetic Pathway from Core to Functional Material

The following diagram illustrates the conceptual synthetic pathway from a basic benzo[b]thiophene core to a functional derivative ready for use in electronic devices.

G cluster_0 Core Synthesis cluster_1 Material Synthesis cluster_2 Device Application A Benzo[b]thiophene Core B Functionalization (e.g., from Carboxylic Acid) A->B Introduce -Br, -OTf, -B(OR)₂ C Building Block (e.g., Bromo-BTBT) B->C D Cross-Coupling (e.g., Stille, Suzuki) C->D E Final Semiconductor (Small Molecule or Polymer) D->E F Organic Electronic Device (OFET/OPV) E->F Deposition

Caption: Conceptual workflow from a basic chemical core to a final electronic device.

OFET Fabrication Workflow

This diagram outlines the key steps in fabricating a bottom-gate, top-contact organic field-effect transistor.

OFET_Fabrication start Start: Si/SiO₂ Wafer clean Substrate Cleaning start->clean surface_treat Surface Treatment (OTS) clean->surface_treat semicond_dep Semiconductor Deposition (Solution Shearing) surface_treat->semicond_dep electrode_dep Electrode Deposition (Evaporation) semicond_dep->electrode_dep anneal Thermal Annealing electrode_dep->anneal char Device Characterization anneal->char

Caption: Step-by-step workflow for the fabrication of a solution-processed OFET.

Structure-Property Relationship

This diagram illustrates the logical relationship between molecular structure modifications and the resulting device performance.

StructureProperty cluster_modifications Structural Modifications cluster_properties Physical & Electronic Properties A Molecular Core (e.g., Benzo[b]thiophene) B Side-Chain Engineering A->B C Core Extension (π-system) A->C D Functional Group Substitution A->D E Solubility B->E G Solid-State Packing B->G F Energy Levels (HOMO/LUMO) C->F C->G D->F H Device Performance (Mobility, Efficiency) E->H F->H G->H

Caption: Relationship between chemical structure modification and device performance.

References

Application Notes and Protocols for Suzuki Coupling with Benzo[b]thiophene-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 7-aryl-benzo[b]thiophene-7-carboxylic acids. This class of molecules is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzo[b]thiophene core in various biologically active compounds.

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction. However, the presence of a carboxylic acid functionality on one of the coupling partners can present challenges, as the carboxylate formed under the basic reaction conditions can coordinate to the palladium catalyst and inhibit its activity.

Two primary strategies are presented:

  • Recommended Three-Step Sequence (Protection-Coupling-Deprotection): This robust method involves the initial protection of the carboxylic acid as an ester (e.g., a methyl ester), followed by the Suzuki coupling, and concluding with the hydrolysis of the ester to yield the desired carboxylic acid. This approach is generally more reliable and leads to higher yields.

  • Direct Coupling Approach: This method attempts the Suzuki coupling directly on the carboxylic acid. While more atom-economical, it may require careful optimization of reaction conditions and can sometimes result in lower yields due to potential catalyst deactivation. An additional equivalent of base is necessary to neutralize the acidic proton of the carboxylic acid.

Recommended Protocol: Three-Step Protection-Coupling-Deprotection Sequence

This sequence is the preferred method for a more reliable and higher-yielding synthesis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Saponification A 7-Bromo-benzo[b]thiophene- 7-carboxylic acid B Methyl 7-bromo- benzo[b]thiophene-7-carboxylate A->B  MeOH, H₂SO₄ (cat.)   C Methyl 7-bromo- benzo[b]thiophene-7-carboxylate D Methyl 7-aryl- benzo[b]thiophene-7-carboxylate C->D  Arylboronic acid, Pd catalyst, Base   E Methyl 7-aryl- benzo[b]thiophene-7-carboxylate F 7-Aryl-benzo[b]thiophene- 7-carboxylic acid E->F  1. NaOH, H₂O/MeOH 2. HCl (aq)  

Caption: Workflow for the three-step synthesis of 7-aryl-benzo[b]thiophene-7-carboxylic acids.

Experimental Protocol: Step 1 - Esterification (Fischer Esterification)
  • Reaction Setup: To a round-bottom flask, add 7-bromo-benzo[b]thiophene-7-carboxylic acid (1.0 eq.).

  • Solvent and Catalyst: Add methanol (as both solvent and reagent, typically a 0.2-0.5 M solution based on the carboxylic acid) and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux (around 65 °C) and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 7-bromo-benzo[b]thiophene-7-carboxylate, which can often be used in the next step without further purification.

Experimental Protocol: Step 2 - Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar halogenated benzothiophenes.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add methyl 7-bromo-benzo[b]thiophene-7-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst and Ligand: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%) or Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) with a suitable ligand like Triphenylphosphine (PPh₃, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly used.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl 7-aryl-benzo[b]thiophene-7-carboxylate.

Experimental Protocol: Step 3 - Saponification (Ester Hydrolysis)
  • Reaction Setup: Dissolve the methyl 7-aryl-benzo[b]thiophene-7-carboxylate (1.0 eq.) in a mixture of methanol and water.

  • Base Addition: Add an excess of sodium hydroxide (NaOH, 2-5 eq.) or lithium hydroxide (LiOH, 2-5 eq.).

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-60 °C) for 2-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a concentrated HCl solution until a precipitate is formed and the pH is acidic.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final 7-aryl-benzo[b]thiophene-7-carboxylic acid.

Alternative Protocol: Direct Suzuki Coupling

This approach is more direct but may require more optimization.

G cluster_0 Direct Suzuki Coupling A 7-Bromo-benzo[b]thiophene- 7-carboxylic acid B 7-Aryl-benzo[b]thiophene- 7-carboxylic acid A->B  Arylboronic acid, Pd catalyst, Base (≥3 eq.)  

Caption: Workflow for the direct Suzuki coupling of 7-bromo-benzo[b]thiophene-7-carboxylic acid.

Experimental Protocol: Direct Coupling
  • Reaction Setup: In a Schlenk flask, combine 7-bromo-benzo[b]thiophene-7-carboxylic acid (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (at least 3.0 eq. of K₂CO₃ or K₃PO₄).

  • Catalyst and Ligand: Add the palladium catalyst and ligand as described in the coupling step of the three-step sequence (e.g., Pd(dppf)Cl₂).

  • Inert Atmosphere and Solvent: Establish an inert atmosphere and add a degassed solvent system (e.g., 1,4-dioxane/water).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-48 hours, monitoring closely by LC-MS.

  • Workup and Purification: After cooling, dilute with water and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. Acidify the aqueous layer with HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification may be required, such as recrystallization or column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling step (Step 2 of the recommended protocol or the direct coupling). Yields are estimates based on similar transformations in the literature and will vary depending on the specific substrates and conditions used.

ParameterConditionNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄2-5 mol% loading is typical.
Ligand dppf, PPh₃, SPhos, XPhosOften used in a 1:2 or 1:4 ratio with the palladium source.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 eq. for the ester, ≥3.0 eq. for the direct coupling.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFTypically in a 4:1 to 10:1 organic to aqueous ratio.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.
Expected Yield 60 - 95%Generally higher for the protected substrate.

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX  + Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr  + Ar'-B(OR)₂ (Base assisted) Transmetal Transmetalation ArPdAr->Pd0  - Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂ Base Base ArAr Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Benzo[b]thiophene-7-carboxylic Acid as a Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, protein kinases have emerged as one of the most important classes of drug targets. The benzo[b]thiophene scaffold has been identified as a "privileged structure" in medicinal chemistry, owing to its ability to be readily functionalized and to interact with the ATP-binding site of a multitude of kinases. This document provides detailed application notes and protocols for the use of benzo[b]thiophene-7-carboxylic acid and its derivatives as a foundational building block for the synthesis of potent and selective kinase inhibitors.

Kinase Targets for Benzo[b]thiophene-Based Inhibitors

Derivatives of the benzo[b]thiophene core have been successfully developed to target a range of protein kinases implicated in various pathologies. These include, but are not limited to:

  • Branched-chain α-ketoacid dehydrogenase kinase (BDK): A key regulator of branched-chain amino acid catabolism, implicated in metabolic diseases.[1][2][3]

  • Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2): A downstream substrate of p38 MAPK, it is a critical mediator of the inflammatory response.[4][5][6]

  • LIM-kinase (LIMK): Involved in regulating actin dynamics, it plays a role in cancer cell invasion and metastasis.[2][7]

  • PIM kinases (PIM1, PIM2, PIM3): A family of serine/threonine kinases that are frequently overexpressed in a variety of cancers and are involved in cell survival and proliferation.[1][8]

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Implicated in neurodegenerative diseases such as Alzheimer's, as it is involved in the hyperphosphorylation of tau protein.[9][10][11]

  • Haspin: A serine/threonine kinase that plays a crucial role in chromosome alignment during mitosis, making it a target in oncology.[12][13]

  • Cdc2-like kinases (CLKs), including CLK4: These kinases are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer.[14][15]

Synthetic Protocols

The general strategy for synthesizing kinase inhibitors from a this compound core often involves the formation of an amide or a related functional group at the carboxylic acid position, along with further modifications on the benzo[b]thiophene ring system to enhance potency and selectivity.

General Workflow for Synthesis of Benzo[b]thiophene-based Kinase Inhibitors

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Purification & Analysis Start This compound Amide_Coupling Amide Coupling Start->Amide_Coupling Amine, Coupling agents (EDCI, DMAP) Functionalization Ring Functionalization (e.g., Halogenation, Suzuki Coupling) Amide_Coupling->Functionalization Final_Inhibitor Final Kinase Inhibitor Functionalization->Final_Inhibitor Purification Purification (e.g., Column Chromatography, Recrystallization) Final_Inhibitor->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAP3K Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Phosphorylation TTP TTP MK2->TTP Phosphorylation (Inhibition) Cytokine_mRNA Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-6) TTP->Cytokine_mRNA Degradation Inflammation Inflammation Cytokine_mRNA->Inflammation G Growth_Factors Growth Factors & Cytokines Receptor Receptor Growth_Factors->Receptor STATs STATs Receptor->STATs PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) STATs->PIM_Kinases Transcription BAD BAD PIM_Kinases->BAD Phosphorylation (Inhibition) c_Myc c-Myc PIM_Kinases->c_Myc Stabilization Apoptosis Apoptosis BAD->Apoptosis Cell_Proliferation Cell Proliferation c_Myc->Cell_Proliferation G Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) ROCK_PAK ROCK/PAK Rho_GTPases->ROCK_PAK LIMK LIMK ROCK_PAK->LIMK Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) Actin_Dynamics Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Dynamics Actin Depolymerization Cell_Invasion Cancer Cell Invasion & Metastasis Actin_Dynamics->Cell_Invasion G DYRK1A_Overexpression DYRK1A Overexpression (e.g., Down Syndrome) Tau Tau Protein DYRK1A_Overexpression->Tau Phosphorylation APP Amyloid Precursor Protein (APP) DYRK1A_Overexpression->APP Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Neuronal_Dysfunction Neuronal Dysfunction & Cell Death NFTs->Neuronal_Dysfunction Amyloid_Beta Amyloid-β (Aβ) Production APP->Amyloid_Beta Amyloid_Plaques Amyloid Plaques Amyloid_Beta->Amyloid_Plaques Amyloid_Plaques->Neuronal_Dysfunction G Mitosis Mitosis Haspin Haspin Kinase Mitosis->Haspin Activation Histone_H3 Histone H3 Haspin->Histone_H3 Phosphorylation H3T3ph Phosphorylated Histone H3 (at Threonine 3) Histone_H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruitment to Centromeres Chromosome_Alignment Proper Chromosome Alignment & Segregation CPC->Chromosome_Alignment G CLK4 CLK4 Kinase SR_Proteins SR Proteins (Splicing Factors) CLK4->SR_Proteins Phosphorylation Phospho_SR_Proteins Phosphorylated SR Proteins SR_Proteins->Phospho_SR_Proteins Pre_mRNA_Splicing Pre-mRNA Splicing Phospho_SR_Proteins->Pre_mRNA_Splicing Aberrant_Splicing Aberrant Splicing (in Cancer) Pre_mRNA_Splicing->Aberrant_Splicing Oncogenic_Proteins Production of Oncogenic Protein Isoforms Aberrant_Splicing->Oncogenic_Proteins Cancer_Progression Cancer Progression & Metastasis Oncogenic_Proteins->Cancer_Progression G BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKAs Branched-Chain α-Keto Acids BCAAs->BCKAs Transamination BCAT BCAT BCKDC BCKDC (Active) BCKAs->BCKDC Substrate BDK BDK BCKAs->BDK Inhibition BCKDC_P BCKDC-P (Inactive) Metabolism BCAA Catabolism BCKDC->Metabolism BDK->BCKDC_P Phosphorylation

References

Application Notes and Protocols for the Large-Scale Synthesis of Benzo[b]thiophene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the large-scale synthesis of Benzo[b]thiophene-7-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis is based on a multi-step process commencing from readily available starting materials.

Introduction

Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The strategic incorporation of a carboxylic acid moiety at the 7-position of the benzo[b]thiophene nucleus offers a key functional handle for the development of novel therapeutic agents. This application note outlines a robust and scalable synthetic route to this compound, focusing on key experimental procedures and data.

Synthetic Strategy Overview

The large-scale synthesis of this compound is achieved through a multi-step sequence, beginning with the construction of a key intermediate, 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene. This intermediate is then aromatized and subsequently functionalized to yield the target carboxylic acid.

The overall synthetic transformation is depicted in the following workflow:

G cluster_0 Synthesis of Key Intermediate cluster_1 Aromatization and Functionalization A 3-Bromothiophene C γ-(3-Thenoyl)butyric acid A->C Friedel-Crafts Acylation B Succinic Anhydride B->C D β-(3-Thienyl)butyric acid C->D Clemmensen Reduction E 3-(3-Thienyl)butyryl chloride D->E Thionyl Chloride F 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene E->F Intramolecular Friedel-Crafts Acylation G 7-Hydroxybenzo[b]thiophene F->G Dehydrogenation/Aromatization H 7-Cyanobenzo[b]thiophene G->H Cyanation (e.g., Sandmeyer reaction from diazonium salt of 7-amino derivative) I This compound H->I Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for benzo[b]thiophene derivatives.

Protocol 1: Synthesis of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene

This procedure outlines the synthesis of the key ketone intermediate. A potential route starts from 3-bromothiophene and involves a sequence of Friedel-Crafts acylation, reduction, and intramolecular cyclization.

Materials:

  • 3-Bromothiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (solvent)

  • Thionyl chloride (SOCl₂)

  • Stannic chloride (SnCl₄)

  • Dichloromethane (solvent)

Procedure:

  • Friedel-Crafts Acylation: To a cooled suspension of anhydrous AlCl₃ in nitrobenzene, add succinic anhydride followed by the dropwise addition of 3-bromothiophene. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Extract the product with a suitable organic solvent.

  • Clemmensen Reduction: Reflux the product from the previous step with amalgamated zinc and concentrated HCl in toluene. After completion, separate the organic layer, wash, dry, and concentrate to obtain the reduced acid.

  • Acid Chloride Formation: Treat the reduced acid with thionyl chloride to form the corresponding acid chloride. Remove the excess thionyl chloride under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the acid chloride in dichloromethane and add stannic chloride dropwise at low temperature. Stir until cyclization is complete. Quench the reaction with ice-water and extract the product. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Aromatization of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene

This protocol describes the conversion of the tetrahydro intermediate to an aromatic benzo[b]thiophene derivative.

Materials:

  • 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene

  • Sulfur or Palladium on carbon (Pd/C)

  • High-boiling solvent (e.g., diphenyl ether)

Procedure:

  • Dehydrogenation: Heat a mixture of 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene with sulfur or a catalytic amount of Pd/C in a high-boiling solvent. Monitor the reaction for the evolution of hydrogen sulfide (if using sulfur) or by TLC.

  • Purification: After completion, cool the reaction mixture and purify the product by distillation under reduced pressure or column chromatography to yield 7-hydroxybenzo[b]thiophene.

Protocol 3: Synthesis of this compound

This protocol details the conversion of a 7-substituted benzo[b]thiophene to the final carboxylic acid. A plausible route involves the conversion of the 7-hydroxy group to a nitrile, followed by hydrolysis.

Materials:

  • 7-Hydroxybenzo[b]thiophene

  • Reagents for conversion to an amino group (e.g., via nitration and reduction)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

Procedure:

  • Formation of 7-Aminobenzo[b]thiophene: Convert the 7-hydroxybenzo[b]thiophene to 7-aminobenzo[b]thiophene through established methods, such as nitration followed by reduction.

  • Sandmeyer Reaction (Cyanation): Diazotize the 7-aminobenzo[b]thiophene with sodium nitrite in acidic solution at low temperature. Add the resulting diazonium salt solution to a solution of copper(I) cyanide and potassium cyanide.

  • Hydrolysis of Nitrile: Heat the resulting 7-cyanobenzo[b]thiophene under acidic (e.g., aqueous sulfuric acid) or basic (e.g., aqueous sodium hydroxide followed by acidification) conditions to hydrolyze the nitrile group to a carboxylic acid.

  • Purification: Isolate the crude this compound by filtration and purify by recrystallization from a suitable solvent.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound. Please note that yields are representative and may vary depending on the reaction scale and optimization.

Table 1: Synthesis of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene

StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
13-Bromothiophene, Succinic Anhydrideγ-(3-Thenoyl)butyric acidAlCl₃NitrobenzeneRT12-2470-80>95
2γ-(3-Thenoyl)butyric acidβ-(3-Thienyl)butyric acidZn(Hg), HClTolueneReflux8-1280-90>98
3β-(3-Thienyl)butyric acid3-(3-Thienyl)butyryl chlorideSOCl₂NeatReflux2-4>95(used directly)
43-(3-Thienyl)butyryl chloride7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiopheneSnCl₄CH₂Cl₂0 - RT4-860-70>97

Table 2: Synthesis of this compound

StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
17-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene7-Hydroxybenzo[b]thiopheneSulfur or Pd/CDiphenyl ether200-2502-475-85>98
27-Hydroxybenzo[b]thiophene7-Cyanobenzo[b]thiophene(via 7-amino derivative), NaNO₂, CuCN/KCNWater, HCl0 - 502-360-70>96
37-Cyanobenzo[b]thiopheneThis compoundH₂SO₄ (aq) or NaOH (aq)WaterReflux6-1085-95>99

Application in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

G A This compound B Esterification A->B R-OH, H⁺ C Amide Coupling A->C R₂NH, coupling agents D Reduction A->D e.g., LiAlH₄ E Bioactive Molecules (e.g., enzyme inhibitors, receptor modulators) B->E C->E D->E Further functionalization

Caption: Derivatization of this compound for drug discovery.

While specific signaling pathway involvement for the parent this compound is not extensively documented in publicly available literature, its derivatives are of interest in various therapeutic areas, including oncology, inflammation, and infectious diseases, due to the diverse biological activities of the benzo[b]thiophene scaffold. Researchers can utilize this versatile starting material to synthesize libraries of compounds for screening against various biological targets.

Application Notes and Protocols for the Functionalization of the Thiophene Ring in Benzo[b]thiophene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the functionalization of the thiophene ring in Benzo[b]thiophene-7-carboxylic acid. Due to the presence of the electron-withdrawing carboxylic acid group on the benzene ring, classical electrophilic aromatic substitution reactions are disfavored on the thiophene moiety. Instead, modern synthetic methodologies such as direct C-H functionalization and metalation followed by cross-coupling are the preferred routes for introducing substituents at the C2 and C3 positions of the thiophene ring.

Overview of Reactivity

The carboxylic acid group at the 7-position of the benzo[b]thiophene scaffold deactivates the entire ring system towards electrophilic attack. Studies on analogous compounds, such as benzo[b]thiophene-3-carboxylic acid, have shown that electrophilic substitution, like nitration, occurs exclusively on the benzene ring at positions 4, 5, 6, and 7, with the product distribution being dependent on the reaction conditions. Therefore, direct functionalization of the thiophene ring (positions 2 and 3) of this compound requires alternative strategies that bypass the limitations of electrophilic substitution.

Recommended Functionalization Strategies

The most effective methods for introducing substituents onto the thiophene ring of this compound involve the creation of a reactive site at the desired position, followed by the introduction of the new functional group. The two primary strategies are:

  • Direct C-H Functionalization: This modern approach, often catalyzed by transition metals like palladium, allows for the direct coupling of various partners to the C-H bonds of the thiophene ring.

  • Halogenation followed by Cross-Coupling: This two-step process involves the initial introduction of a halogen atom (typically bromine or iodine) onto the thiophene ring, which then serves as a handle for subsequent metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Experimental Protocols and Data

Palladium-Catalyzed Direct C-H Arylation at the C2-Position

Direct C-H functionalization is a powerful tool for the selective arylation of the C2 position of the benzo[b]thiophene core. While specific examples for the 7-carboxylic acid derivative are not abundant in the literature, protocols developed for benzo[b]thiophene 1,1-dioxides bearing electron-withdrawing groups on the benzene ring provide a strong starting point. The oxidation of the sulfur atom to the sulfone further activates the C2 position for C-H activation.

Table 1: Summary of Reaction Conditions for C2-Arylation of Benzo[b]thiophene Derivatives

EntrySubstrateArylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Benzo[b]thiophene 1,1-dioxide4-Methylphenylboronic acidPd(OAc)₂Cu(OAc)₂DMSO1002085
25-Cyanobenzo[b]thiophene 1,1-dioxidePhenylboronic acidPd(OAc)₂Cu(OAc)₂DMSO1002078
36-Ester-benzo[b]thiophene 1,1-dioxide4-Methoxyphenylboronic acidPd(OAc)₂Cu(OAc)₂DMSO1002082

Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of this compound 1,1-dioxide (Hypothetical)

  • To a reaction vial, add this compound 1,1-dioxide (1.0 eq.), the desired arylboronic acid (2.0-3.0 eq.), Pd(OAc)₂ (0.1 eq.), and Cu(OAc)₂ (2.0 eq.).

  • Add anhydrous DMSO as the solvent.

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Halogenation of the Thiophene Ring

Halogenation, particularly bromination, can be achieved at the C2 and C3 positions of the benzo[b]thiophene ring system. The regioselectivity can be influenced by the reaction conditions. For substrates with deactivating groups, harsher conditions may be required.

Table 2: Conditions for Bromination of Benzo[b]thiophene Derivatives

EntrySubstrateBrominating AgentSolventTemp (°C)Product(s)
1Benzo[b]thiopheneNBSCCl₄reflux3-Bromo and 2,3-Dibromo
2Benzo[b]thiopheneBr₂Acetic AcidRT3-Bromo and 2,3-Dibromo

Protocol 2: Bromination of this compound (Hypothetical)

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product may contain a mixture of isomers that can be separated by chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling of 2-Halo-Benzo[b]thiophene-7-carboxylic acid

Once halogenated, the benzo[b]thiophene can be further functionalized using a variety of cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.

Table 3: Suzuki-Miyaura Coupling of Halogenated Benzo[b]thiophenes

EntrySubstrateCoupling PartnerCatalystBaseSolventYield (%)
12-BromobenzothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O>90
23-Bromobenzothiophene4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85

Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-Benzo[b]thiophene-7-carboxylic acid (Hypothetical)

  • To a reaction flask, add 2-Bromo-Benzo[b]thiophene-7-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent system, for example, a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

General Workflow for Thiophene Ring Functionalization

G start This compound strategy1 Direct C-H Functionalization (e.g., Pd-catalyzed Arylation) start->strategy1 One-step strategy2 Halogenation (e.g., Bromination) start->strategy2 Step 1 product1 C2/C3-Functionalized Product strategy1->product1 intermediate 2- or 3-Halo-Benzo[b]thiophene- 7-carboxylic acid strategy2->intermediate strategy3 Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, etc.) intermediate->strategy3 Step 2 product2 C2/C3-Functionalized Product strategy3->product2

Caption: Synthetic routes to functionalized this compound.

Logical Relationship of Reactivity

G sub This compound Thiophene Ring Benzene Ring reac2 Direct C-H Functionalization sub:f0->reac2 Favored reac3 Metalation/ Cross-Coupling sub:f0->reac3 Favored reac1 Electrophilic Aromatic Substitution reac1->sub:f1 Favored

Caption: Reactivity map for this compound functionalization.

Applications in Drug Discovery

Benzo[b]thiophene derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Functionalization of the thiophene ring of this compound allows for the exploration of new chemical space and the potential development of novel therapeutic agents. The introduced substituents can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and its pharmacological profile, including potency, selectivity, and metabolic stability. While no specific signaling pathways have been definitively elucidated for derivatives of this compound, the broader class of substituted benzo[b]thiophenes has been associated with various biological targets, including but not limited to:

  • Enzyme inhibition (e.g., kinases, phosphodiesterases)

  • Receptor modulation (e.g., estrogen receptor)

  • Antimicrobial and anticancer activity

The synthetic protocols outlined in these notes provide a foundation for the generation of libraries of novel this compound derivatives for screening in various biological assays to identify new lead compounds for drug development programs.

Hypothetical Drug Discovery Workflow

G start This compound func Thiophene Ring Functionalization (Protocols 1-3) start->func library Library of Novel Derivatives func->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id assay Biological Assays (e.g., Kinase Inhibition) screening->assay lead_op Lead Optimization hit_id->lead_op candidate Preclinical Candidate lead_op->candidate

Caption: Workflow for the discovery of drug candidates from this compound.

Application Note: Analytical HPLC Method for the Quantification of Benzo[b]thiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzo[b]thiophene-7-carboxylic acid is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using HPLC.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended:

ParameterSpecification
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Run Time 10 minutes

2. Preparation of Solutions

a) Mobile Phase Preparation (1 L):

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a clean 1 L glass bottle.

  • Add 1.0 mL of formic acid to the mixture.

  • Sonicate the solution for 15 minutes to degas.

b) Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection.

c) Sample Preparation:

The sample preparation will depend on the matrix. For a simple purity assessment of a solid sample:

  • Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration of 100 µg/mL in the final solution.

  • Follow the same dissolution and filtration steps as for the standard solution preparation.

Data Presentation

The following table summarizes representative quantitative data obtained using this method.

ParameterValue
Retention Time (min) 4.5
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the analytical HPLC method for this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing prep Preparation hplc_system HPLC System mobile_phase Mobile Phase (ACN:H2O:Formic Acid) injection Inject 10 µL mobile_phase->injection Pump standard Standard Solution (100 µg/mL) standard->injection sample Sample Solution sample->injection analysis Data Analysis separation C18 Column Separation (Isocratic Elution) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Generate Report quantification->report

Application Notes and Protocols: Benzo[b]thiophene-7-carboxylic acid in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. The benzo[b]thiophene scaffold is inherently fluorescent, making it an attractive core structure for the development of novel fluorescent probes. This document outlines the application of Benzo[b]thiophene-7-carboxylic acid as a versatile building block for the synthesis of custom fluorescent probes for bioimaging and sensing applications. The carboxylic acid moiety at the 7-position provides a convenient handle for conjugation to various recognition elements, enabling the targeted labeling of biomolecules and the detection of specific analytes.

While the use of other isomers of benzo[b]thiophene carboxylic acid in fluorescent probe development has been documented, this note focuses on the potential of the 7-carboxy isomer, proposing a general workflow for its incorporation into functional probes.

Core Concepts and Proposed Signaling Mechanism

The fundamental principle behind the use of this compound in fluorescent probes lies in the conjugation of this fluorophore to a specific targeting or sensing moiety. The fluorescence of the benzo[b]thiophene core can be modulated by various signaling mechanisms upon interaction of the probe with its target. A common and effective mechanism is Photoinduced Electron Transfer (PeT).

In a PeT-based probe, an electron-rich or electron-deficient recognition unit is attached to the benzo[b]thiophene fluorophore. In the "off" state, the fluorescence of the benzo[b]thiophene is quenched due to the transfer of an electron between the fluorophore and the recognition unit upon excitation. When the probe binds to its target analyte, a conformational change or electronic redistribution within the recognition unit disrupts the PeT process, leading to a restoration of fluorescence in the "on" state.

Below is a conceptual diagram illustrating a generic PeT-based signaling pathway for a fluorescent probe derived from this compound.

G Conceptual Signaling Pathway of a this compound-Based PeT Probe cluster_0 Probe in 'Off' State (No Analyte) cluster_1 Probe in 'On' State (Analyte Bound) Probe_Off Benzo[b]thiophene-7-amide Derivative (Fluorophore + Quencher/Receptor) PeT Photoinduced Electron Transfer (PeT) Probe_Off->PeT e- transfer Probe_On Probe-Analyte Complex Probe_Off->Probe_On Analyte Binding Excitation_Off Excitation Light (λex) Excitation_Off->Probe_Off No_Fluorescence Fluorescence Quenched PeT->No_Fluorescence Fluorescence Fluorescence Emission (λem) Probe_On->Fluorescence PeT Blocked Analyte Target Analyte Excitation_On Excitation Light (λex) Excitation_On->Probe_On

Caption: Conceptual PeT signaling pathway.

Data Presentation: Photophysical Properties

The following table summarizes the hypothetical photophysical properties of a fluorescent probe synthesized from this compound and a generic amine-containing recognition moiety. These values are illustrative and would need to be experimentally determined for any specific probe.

ParameterThis compoundProposed Fluorescent Probe (Unbound)Proposed Fluorescent Probe (Bound to Target)
Excitation Max (λex) ~310 nm~325 nm~325 nm
Emission Max (λem) ~380 nm~410 nm~410 nm
Quantum Yield (Φ) ~0.2< 0.05 (Quenched)> 0.5 (Fluorescent)
Molar Extinction Coefficient (ε) ~10,000 M⁻¹cm⁻¹~12,000 M⁻¹cm⁻¹~12,000 M⁻¹cm⁻¹
Stokes Shift ~70 nm~85 nm~85 nm

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of a fluorescent probe using this compound as the starting material.

1. Synthesis of a Generic Fluorescent Probe via Amide Coupling

This protocol describes the coupling of this compound to an amine-containing recognition moiety using a standard carbodiimide coupling agent.

G General Synthesis Workflow Start This compound Activation Activation of Carboxylic Acid (EDC, NHS in anhydrous DMF) Start->Activation Receptor Amine-containing Receptor (H2N-R) Coupling Amide Bond Formation (Addition of H2N-R) Receptor->Coupling Activation->Coupling Activated Ester Purification Purification (Column Chromatography) Coupling->Purification Product Fluorescent Probe (Benzo[b]thiophene-7-carboxamide Derivative) Purification->Product

Caption: General synthesis workflow for the probe.

Materials:

  • This compound

  • Amine-containing recognition moiety (H₂N-R)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). The formation of the NHS-activated ester can be monitored by thin-layer chromatography (TLC).

  • Amide Coupling:

    • In a separate flask, dissolve the amine-containing recognition moiety (H₂N-R) (1.1 equivalents) in anhydrous DMF.

    • Slowly add the solution of the amine to the activated ester solution from step 1.

    • Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into water and extract the product with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure fluorescent probe.

2. Characterization of the Fluorescent Probe

The synthesized probe should be characterized to confirm its structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

3. Evaluation of Photophysical Properties

The fluorescence properties of the probe should be characterized in a suitable buffer or solvent.

Materials:

  • Synthesized fluorescent probe

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Appropriate buffer solution (e.g., PBS, HEPES)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • UV-Vis Absorption Spectroscopy:

    • Prepare a series of dilutions of the probe in the desired buffer.

    • Record the absorption spectra to determine the maximum absorption wavelength (λex) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy:

    • Excite the probe at its λex and record the emission spectrum to determine the maximum emission wavelength (λem).

    • Measure the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate).

  • Fluorescence Titration:

    • To a solution of the probe, incrementally add the target analyte.

    • Record the fluorescence emission spectrum after each addition.

    • Plot the change in fluorescence intensity as a function of analyte concentration to determine the binding affinity and the fluorescence enhancement factor.

Conclusion

This compound represents a promising and versatile platform for the design and synthesis of novel fluorescent probes. Its inherent fluorescence and the presence of a readily functionalizable carboxylic acid group allow for the straightforward incorporation of various recognition moieties. The proposed synthetic protocols and characterization methods provide a solid foundation for researchers to develop customized probes for a wide range of applications in biological research and drug discovery. While direct literature examples for the 7-carboxy isomer are currently limited, the established principles of fluorescent probe design and organic synthesis strongly support its potential as a valuable tool for the scientific community.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[b]thiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Benzo[b]thiophene-7-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenge is achieving regioselectivity. Direct electrophilic substitution reactions on the benzo[b]thiophene core, such as Friedel-Crafts acylation, tend to favor substitution at other positions ( C2, C3), leading to a mixture of isomers that are difficult to separate. Therefore, regioselective synthesis requires a multi-step approach starting from a pre-functionalized precursor where the substitution pattern is already established.

Q2: Which synthetic strategies offer the best regioselectivity for obtaining the 7-substituted product?

A2: Two main strategies have proven effective for the regioselective synthesis of 7-substituted benzo[b]thiophenes, which are precursors to the desired carboxylic acid:

  • Strategy A: A building-block approach starting from a substituted thiophene derivative, proceeding through a cyclic ketone intermediate.

  • Strategy B: Directed ortho-lithiation of a substituted benzene derivative to introduce a functional group at the desired position prior to the thiophene ring formation.

Q3: Can I directly carboxylate benzo[b]thiophene at the 7-position?

A3: Direct C-H carboxylation of benzo[b]thiophene has been reported using strong bases like lithium diisopropylamide (LDA) or a combination of LiO-t-Bu and CsF, followed by quenching with carbon dioxide. However, these methods often result in a mixture of isomers, with carboxylation at the more acidic C2 position being a significant competing reaction. Achieving high selectivity for the 7-position via this method is challenging and may not be suitable for obtaining a high yield of the pure desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 7-Substituted Product 1. Incorrect Regioselectivity: Direct functionalization of benzo[b]thiophene was attempted. 2. Incomplete Lithiation (Strategy B): Insufficient organolithium reagent, presence of moisture, or too high a temperature. 3. Poor Cyclization: Inefficient electrophilic cyclization or competing side reactions. 4. Decomposition of Intermediates: Unstable intermediates, especially organolithium species.1. Employ a regioselective strategy (A or B) as detailed in the experimental protocols. 2. Use freshly titrated organolithium reagent in an anhydrous solvent under an inert atmosphere. Maintain the recommended low temperature during the lithiation step. 3. Ensure the electrophile is added slowly at the correct temperature. Consider using a different electrophile as outlined in the protocols. 4. Strictly follow the temperature and atmosphere control recommendations for each step.
Formation of Multiple Isomers 1. Loss of Regiocontrol: Competing reaction pathways during functionalization. 2. Anionic Fries Rearrangement (Strategy B): The carbamate directing group can rearrange if the temperature is not carefully controlled after lithiation.1. Adhere strictly to the recommended regioselective synthesis protocols. 2. Maintain the reaction temperature at or below -78 °C after the addition of the organolithium reagent until the electrophile is introduced.
Difficult Purification of the Final Product 1. Presence of Isomeric Impurities: Inadequate regioselectivity in the synthesis. 2. Unreacted Starting Materials or Intermediates: Incomplete reactions in one or more steps. 3. Byproducts from Side Reactions: Formation of undesired compounds.1. Improve the regioselectivity of the synthesis by carefully following the recommended protocols. Column chromatography may be necessary to separate isomers. 2. Monitor reaction progress by TLC or LC-MS to ensure completion before workup. 3. Identify the major byproducts to understand the competing reaction pathways and optimize conditions to minimize them. Recrystallization or column chromatography of the final product is often necessary.
Failure in the Final Carboxylation Step 1. Inefficient Conversion of Precursor: The chosen precursor (e.g., 7-bromo, 7-hydroxy) is not being effectively converted to the carboxylic acid. 2. Decomposition during Carboxylation: Harsh reaction conditions leading to degradation of the benzo[b]thiophene ring.1. For Grignard or lithiation-based carboxylation, ensure the complete formation of the organometallic intermediate before adding CO2. For palladium-catalyzed carboxylation, ensure the catalyst is active and the conditions are optimized. 2. Use milder conditions where possible. For example, if oxidizing a methyl or formyl group, choose a selective oxidant that does not affect the heterocyclic ring.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the regioselective synthesis of 7-substituted benzo[b]thiophene precursors.

Strategy Step Reactants Product Yield (%) Reference
A Friedel-Crafts Acylation3-Bromothiophene, Succinic anhydride4-(3-Thienyl)-4-oxobutanoic acid~75%General Procedure
A Wolff-Kishner Reduction4-(3-Thienyl)-4-oxobutanoic acid4-(3-Thienyl)butanoic acid~80%General Procedure
A Intramolecular Acylation4-(3-Thienyl)butanoic acid7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene~70%General Procedure
B ortho-Lithiation/SulfenylationN,N-Diethyl O-(3-bromophenyl)carbamateN,N-Diethyl O-(3-bromo-2-(methylthio)phenyl)carbamate~85%[1]
B Electrophilic Cyclization (Iodine)2-Alkynyl-N,N-diethyl O-(3-bromo-2-(methylthio)phenyl)carbamate7-(Diethylcarbamoyloxy)-3-iodo-2-substituted-benzo[b]thiophene77-92%[1]
B Electrophilic Cyclization (NBS)2-Alkynyl-N,N-diethyl O-(3-bromo-2-(methylthio)phenyl)carbamate3-Bromo-7-(diethylcarbamoyloxy)-2-substituted-benzo[b]thiophene76-91%[1]

Experimental Protocols

Strategy A: From 3-Bromothiophene via a Cyclic Ketone

This strategy builds the benzene ring onto a thiophene precursor.

Step 1: Friedel-Crafts Acylation to form 4-(3-Thienyl)-4-oxobutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride portion-wise at 0-5 °C.

  • Add 3-bromothiophene dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Step 2: Wolff-Kishner Reduction to form 4-(3-Thienyl)butanoic acid

  • To a solution of 4-(3-thienyl)-4-oxobutanoic acid in diethylene glycol, add hydrazine hydrate and potassium hydroxide pellets.

  • Heat the mixture to 180-200 °C and maintain for 4 hours, allowing water and excess hydrazine to distill off.

  • Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid.

  • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Intramolecular Acylation to form 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene

  • Add 4-(3-thienyl)butanoic acid to polyphosphoric acid at 80 °C.

  • Stir the mixture vigorously at 90-100 °C for 1 hour.

  • Pour the hot mixture onto crushed ice with stirring.

  • Extract the product with diethyl ether, wash the organic layer with sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ketone.

Step 4: Aromatization and Conversion to this compound

  • Option 1 (Dehydrogenation and Oxidation):

    • Dehydrogenate the ketone using a catalyst such as Pd/C in a high-boiling solvent (e.g., xylene) to form 7-hydroxybenzo[b]thiophene.

    • Protect the hydroxyl group (e.g., as a methyl ether).

    • Introduce a formyl or methyl group at a suitable position for subsequent oxidation to the carboxylic acid (this step can be challenging).

  • Option 2 (Functional Group Transformation):

    • Reduce the ketone to the corresponding alcohol.

    • Dehydrate the alcohol to the alkene.

    • Aromatize the ring system (e.g., with DDQ or sulfur).

    • Convert the resulting 7-substituted benzo[b]thiophene (e.g., 7-bromo or 7-hydroxy) to the carboxylic acid as described in the final conversion steps below.

Strategy B: Directed ortho-Lithiation Approach

This strategy constructs the thiophene ring onto a pre-functionalized benzene ring.

Step 1: Synthesis of a 7-Functionalized Benzo[b]thiophene Precursor

  • Prepare the starting material, for example, N,N-diethyl O-(3-bromophenyl)carbamate.

  • Dissolve the carbamate in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add s-butyllithium dropwise and stir for 1 hour at -78 °C.

  • Quench the resulting lithiated species with an appropriate electrophile (e.g., dimethyl disulfide to introduce a methylthio group).

  • The resulting ortho-functionalized carbamate is then converted to a 2-alkynyl thioether through a Sonogashira coupling.

  • Perform an electrophilic cyclization using an electrophile like iodine or N-bromosuccinimide to yield the 7-(diethylcarbamoyloxy)-benzo[b]thiophene derivative.[1]

Step 2: Hydrolysis of the Carbamate to 7-Hydroxybenzo[b]thiophene

  • Dissolve the 7-(diethylcarbamoyloxy)-benzo[b]thiophene in a suitable solvent (e.g., methanol or ethanol).

  • Add a strong base such as sodium hydroxide or potassium hydroxide.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, neutralize with acid, and extract the product.

  • Purify the 7-hydroxybenzo[b]thiophene by column chromatography or recrystallization.

Final Conversion to this compound

The following methods can be used to convert a 7-substituted benzo[b]thiophene into the final carboxylic acid product.

Method 1: From 7-Bromobenzo[b]thiophene

  • Prepare the Grignard reagent by reacting 7-bromobenzo[b]thiophene with magnesium turnings in anhydrous THF.

  • Bubble dry carbon dioxide gas through the Grignard solution at 0 °C.

  • Quench the reaction with aqueous ammonium chloride and acidify with dilute HCl.

  • Extract the product with diethyl ether, and then extract the ether layer with aqueous sodium bicarbonate solution.

  • Acidify the bicarbonate solution to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the product.

Method 2: From 7-Hydroxybenzo[b]thiophene (via Triflate)

  • Convert the 7-hydroxybenzo[b]thiophene to its triflate by reacting with triflic anhydride in the presence of a base like pyridine.

  • Perform a palladium-catalyzed carbonylation of the triflate using carbon monoxide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., dppf), and a suitable base in a solvent like DMF or DMSO.

Visualizations

Synthesis_Strategy_A cluster_0 Strategy A: Building Block Approach 3-Bromothiophene 3-Bromothiophene Thienyl_oxo_acid 4-(3-Thienyl)-4-oxobutanoic acid 3-Bromothiophene->Thienyl_oxo_acid Friedel-Crafts Acylation Succinic_anhydride Succinic_anhydride Succinic_anhydride->Thienyl_oxo_acid Thienyl_butanoic_acid 4-(3-Thienyl)butanoic acid Thienyl_oxo_acid->Thienyl_butanoic_acid Wolff-Kishner Reduction Tetrahydro_ketone 7-Oxo-4,5,6,7-tetrahydro- benzo[b]thiophene Thienyl_butanoic_acid->Tetrahydro_ketone Intramolecular Acylation Aromatized_precursor 7-Hydroxybenzo[b]thiophene Tetrahydro_ketone->Aromatized_precursor Aromatization Final_Product Benzo[b]thiophene- 7-carboxylic acid Aromatized_precursor->Final_Product Functional Group Transformation

Caption: Synthetic pathway for this compound starting from 3-bromothiophene.

Synthesis_Strategy_B cluster_1 Strategy B: Directed ortho-Lithiation Carbamate_precursor N,N-Diethyl O-(3-halophenyl)carbamate Lithiated_intermediate ortho-Lithiated Intermediate Carbamate_precursor->Lithiated_intermediate s-BuLi, -78°C Cyclization_precursor 2-Alkynyl Thioether Carbamate Lithiated_intermediate->Cyclization_precursor Electrophilic Quench & Further Modification Cyclized_product 7-(Diethylcarbamoyloxy)- benzo[b]thiophene Cyclization_precursor->Cyclized_product Electrophilic Cyclization Hydroxy_product 7-Hydroxybenzo[b]thiophene Cyclized_product->Hydroxy_product Hydrolysis Final_Product_B Benzo[b]thiophene- 7-carboxylic acid Hydroxy_product->Final_Product_B Carboxylation

Caption: Regioselective synthesis via directed ortho-lithiation.

Troubleshooting_Workflow cluster_2 Troubleshooting Workflow Start Low Yield or Impure Product Check_Regioselectivity Verify Regioselectivity of Key Step Start->Check_Regioselectivity Isomer_Mixture Isomeric Mixture Detected? Check_Regioselectivity->Isomer_Mixture Optimize_Strategy Optimize Regioselective Strategy (Temp, Reagents) Isomer_Mixture->Optimize_Strategy Yes Check_Reaction_Completion Check Reaction Completion (TLC/LC-MS) Isomer_Mixture->Check_Reaction_Completion No Optimize_Strategy->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction? Check_Reaction_Completion->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Check_Side_Reactions Analyze Byproducts for Side Reactions Incomplete_Reaction->Check_Side_Reactions No Increase_Time_Temp->Check_Side_Reactions Side_Reaction_Identified Side Reaction Identified? Check_Side_Reactions->Side_Reaction_Identified Modify_Conditions Modify Conditions to Minimize Side Reactions (e.g., lower temp for lithiation) Side_Reaction_Identified->Modify_Conditions Yes Purification Optimize Purification (Chromatography, Recrystallization) Side_Reaction_Identified->Purification No Modify_Conditions->Purification End Improved Yield and Purity Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Benzo[b]thiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Benzo[b]thiophene-7-carboxylic acid from its starting materials and potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and potential impurities in the synthesis of this compound?

A1: this compound is often synthesized from precursors such as 7-bromobenzo[b]thiophene via lithium-halogen exchange followed by carboxylation with carbon dioxide. Common impurities may include unreacted starting materials (e.g., 7-bromobenzo[b]thiophene), byproducts from side reactions, and residual reagents like organolithium species and their quenched products. Depending on the initial synthesis of the benzothiophene core, isomeric benzothiophene derivatives could also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary purification techniques for this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities. A combination of these techniques often yields the best results.

Q3: Which solvent systems are suitable for the recrystallization of this compound?

A3: For benzothiophene derivatives, a mixture of a C1-C8 alcohol and water is often effective. Isopropyl alcohol or ethanol mixed with water can be a good starting point. The ideal solvent system should fully dissolve the compound at an elevated temperature and allow for good crystal formation upon cooling with minimal solubility at low temperatures. Due to the carboxylic acid moiety, solvents like acetic acid or mixtures containing ethyl acetate and heptane could also be explored.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and melts. To remedy this, you can try adding a small amount of a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves. Alternatively, using a larger volume of the primary solvent may also resolve the issue. Ensure the boiling point of your solvent system is lower than the melting point of your compound (approximately 171-172°C for this compound).

Q5: What is a suitable eluent system for the column chromatography of this compound?

A5: For silica gel column chromatography, a gradient elution with a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate is generally effective. To improve the resolution and prevent streaking of the carboxylic acid on the silica gel, it is common practice to add a small amount (0.1-1%) of acetic acid or trifluoroacetic acid (TFA) to the eluent system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Low Recovery of Pure Product The compound is too soluble in the recrystallization solvent at low temperatures. The volume of solvent used was too large.Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product.
No Crystal Formation Upon Cooling The solution is not supersaturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product Purity is Still Low After Recrystallization Insoluble impurities were not removed. The cooling process was too fast, trapping impurities.Perform a hot filtration step to remove any insoluble material before allowing the solution to cool. Ensure a slow cooling rate to promote the formation of pure crystals. A second recrystallization may be necessary.
Discoloration of the Final Product Presence of colored impurities.Consider treating the solution with activated charcoal before the hot filtration step to remove colored impurities.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor Separation of Product and Impurities The chosen eluent system has incorrect polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. A good separation on TLC will likely translate to good separation on the column. A gradient elution from a less polar to a more polar solvent system is often effective.
Product is Tailing/Streaking on the Column The carboxylic acid group is interacting strongly with the silica gel.Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or TFA, to your eluent system to suppress the ionization of the carboxylic acid and reduce tailing.
Product is Not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of your eluent system. For highly retained compounds, a solvent system containing a small amount of methanol in dichloromethane or ethyl acetate may be necessary.
Cracks in the Silica Gel Bed Improper packing of the column. Air bubbles in the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

Experimental Protocols

Acid-Base Extraction Protocol

This method is useful for separating the acidic product from neutral or basic impurities.

  • Dissolution : Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Extraction : Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation : Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification : Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as 1M hydrochloric acid (HCl), until the this compound precipitates out. Check the pH to ensure it is acidic.

  • Isolation : Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization Protocol
  • Solvent Selection : Determine a suitable solvent system (e.g., ethanol/water) where the crude product is soluble when hot but sparingly soluble when cold.

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Typical Solvent Systems for Purification
Purification Method Solvent/Eluent System Typical Purity Outcome
Recrystallization Ethanol/Water>98%
Ethyl Acetate/Heptane>97%
Acetic Acid/Water>98%
Column Chromatography Hexane/Ethyl Acetate (with 0.5% Acetic Acid)>99%
Toluene/Ethyl Acetate (with 0.5% Acetic Acid)>99%

Note: Purity outcomes are illustrative and can vary based on the initial purity of the crude material and the precise experimental conditions.

Table 2: Physical Properties of this compound
Property Value
Molecular Formula C₉H₆O₂S
Molecular Weight 178.21 g/mol
Melting Point 171-172 °C
Appearance Pale yellow to pale brown powder
Solubility Soluble in many organic solvents, sparingly soluble in water.

Visualizations

experimental_workflow crude Crude Benzo[b]thiophene- 7-carboxylic acid dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction dissolve->extract Primary Purification recrystallize Recrystallization extract->recrystallize Further Purification pure Pure Product (>99%) extract->pure If sufficiently pure chromatography Column Chromatography recrystallize->chromatography High Purity recrystallize->pure If sufficiently pure chromatography->pure

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Analyze Impurity Profile (TLC, NMR, LC-MS) start->check_impurities is_isomeric Are impurities isomeric? check_impurities->is_isomeric is_starting_material Is it unreacted starting material? is_isomeric->is_starting_material No column_chrom Perform Column Chromatography is_isomeric->column_chrom Yes is_colored Is the product colored? is_starting_material->is_colored No optimize_reaction Optimize Reaction Conditions is_starting_material->optimize_reaction Yes charcoal_treatment Use Activated Charcoal is_colored->charcoal_treatment Yes acid_base_extract Perform Acid-Base Extraction is_colored->acid_base_extract No

Caption: Troubleshooting decision tree for purifying this compound.

troubleshooting side reactions in Benzo[b]thiophene-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophene-7-carboxylic acid. The following information is tailored to address specific issues that may be encountered during the experimental process.

Troubleshooting Guides

A common and effective method for the synthesis of this compound involves the lithiation of 7-bromobenzo[b]thiophene followed by quenching with carbon dioxide. The following troubleshooting guide addresses potential issues in this two-step process.

General Workflow for the Synthesis of this compound

Synthesis Workflow A Preparation of 7-bromobenzo[b]thiophene B Lithiation with n-Butyllithium A->B Anhydrous THF, -78 °C, Inert atm. C Carboxylation with CO2 B->C Dry CO2 (gas or solid) D Aqueous Work-up and Acidification C->D e.g., HCl (aq) E Purification D->E Recrystallization or Column Chromatography F This compound E->F

Caption: General workflow for the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of n-Butyllithium The concentration of commercially available n-butyllithium can decrease over time. It is crucial to titrate the solution before use to determine the exact molarity and ensure accurate stoichiometry.
Presence of Water or Protic Solvents Organolithium reagents are extremely sensitive to moisture and protic solvents, which will quench the reagent. Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents such as Tetrahydrofuran (THF) must be anhydrous.
Inefficient Metal-Halogen Exchange The metal-halogen exchange between 7-bromobenzo[b]thiophene and n-butyllithium is typically fast. However, if the reaction temperature is too high, side reactions can occur. Maintain a low temperature, typically -78 °C (a dry ice/acetone bath), during the addition of n-butyllithium.
Ineffective Carboxylation The lithiated intermediate can be thermally unstable. Ensure that the carbon dioxide (either as dry ice or bubbled gas) is introduced to the reaction mixture at low temperatures. Using an excess of CO2 can also help drive the reaction to completion.
Incomplete Quenching and Acidification After carboxylation, the product exists as a lithium carboxylate salt. Acidification with an aqueous acid (e.g., HCl) is necessary to protonate the carboxylate and generate the final carboxylic acid. Ensure the pH of the aqueous layer is acidic before extraction.
Issue 2: Formation of Side Products

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Prevention and Removal
Benzo[b]thiophene Protonation of the 7-lithiobenzo[b]thiophene intermediate by a proton source (e.g., moisture, acidic impurity in the substrate).Rigorously exclude moisture and use purified starting materials. Can be removed during purification by chromatography.
Octylbenzo[b]thiophene isomers Reaction of the 7-lithiobenzo[b]thiophene intermediate with the byproduct n-butyl bromide (formed during the metal-halogen exchange).This is generally a minor side product at low temperatures. Maintaining a temperature of -78 °C minimizes this reaction.
Di-lithiated species If excess n-butyllithium is used, deprotonation at other positions of the benzothiophene ring can occur, leading to other carboxylated isomers upon quenching with CO2.Use a carefully measured amount of titrated n-butyllithium (typically 1.0 to 1.1 equivalents).

Troubleshooting Logic for Side Product Formation

Troubleshooting Side Products Start Side Products Detected A Check for Benzo[b]thiophene Start->A B Check for other Carboxylated Isomers Start->B C Moisture/Protic Impurity Issue A->C Present D Excess n-BuLi Issue B->D Present E Review Drying Procedures (Glassware, Solvents) C->E F Re-titrate n-BuLi Use 1.0-1.1 eq. D->F

Caption: Troubleshooting flowchart for common side products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the lithiation of 7-bromobenzo[b]thiophene?

A1: The lithiation should be carried out at a low temperature, typically -78 °C, which can be achieved with a dry ice/acetone bath. This low temperature is crucial to prevent side reactions, such as the decomposition of the organolithium reagent and the formation of unwanted byproducts.

Q2: How can I be sure my reaction is proceeding under anhydrous conditions?

A2: All glassware should be flame-dried under vacuum or oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of dry inert gas (argon or nitrogen). Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) or obtained from a commercial supplier in a sealed, anhydrous grade bottle. All transfers of reagents and solvents should be performed using syringe or cannula techniques under a positive pressure of inert gas.

Q3: What is the best method to purify the final product, this compound?

A3: The purification method will depend on the impurities present.

  • Recrystallization: If the main impurity is unreacted 7-bromobenzo[b]thiophene, recrystallization can be an effective method. A suitable solvent system would be one in which the carboxylic acid has low solubility at room temperature but is soluble at elevated temperatures. Mixtures of ethanol and water or toluene and heptane could be explored.[1]

  • Column Chromatography: If multiple side products are present, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane with a small percentage of methanol.[1]

Q4: I observe a precipitate during the addition of n-butyllithium. Is this normal?

A4: The formation of a precipitate during the lithiation is possible as the resulting 7-lithiobenzo[b]thiophene may have limited solubility in the reaction solvent at -78 °C. This is not necessarily an indication of a problem, and the subsequent carboxylation should proceed by adding CO2 to this heterogeneous mixture.

Q5: How do I prepare the starting material, 7-bromobenzo[b]thiophene?

A5: 7-Bromobenzo[b]thiophene can be synthesized via the bromination of benzo[b]thiophene. This reaction often yields a mixture of isomers, with 3-bromobenzo[b]thiophene being a common byproduct. Purification by chromatography or distillation is typically required to isolate the desired 7-bromo isomer. Alternatively, it can be purchased from various chemical suppliers.

Experimental Protocols

Synthesis of this compound

Materials:

  • 7-Bromobenzo[b]thiophene

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO2) or Carbon Dioxide gas

  • Hydrochloric Acid (aqueous solution, e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 7-bromobenzo[b]thiophene in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by adding an excess of crushed dry ice in one portion or by bubbling dry CO2 gas through the solution for an extended period.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water to the reaction mixture to quench any remaining organolithium species.

  • Acidify the aqueous layer to a pH of approximately 1-2 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or toluene).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

References

Technical Support Center: Optimizing Coupling Reactions for Benzo[b]thiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving Benzo[b]thiophene-7-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Which coupling reactions are most suitable for the functionalization of this compound?

A1: Several palladium-catalyzed cross-coupling reactions are well-suited for the functionalization of benzo[b]thiophene derivatives. The most common and versatile methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is often a good starting point for introducing aryl or heteroaryl substituents.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, which are valuable intermediates for further transformations.[1][2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[3]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

The choice of reaction will depend on the desired final product and the specific position on the benzo[b]thiophene ring to be functionalized.

Q2: Does the carboxylic acid group on this compound interfere with the coupling reaction?

A2: Yes, the carboxylic acid group can present challenges in palladium-catalyzed coupling reactions.[4] Potential issues include:

  • Catalyst Inhibition: The carboxylate, formed under basic conditions, can coordinate to the palladium center and inhibit its catalytic activity.

  • Solubility Issues: The salt of the carboxylic acid may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[4]

  • Acid-Base Reactions: The acidic proton of the carboxylic acid will react with the base required for the catalytic cycle, necessitating the use of additional equivalents of base.[4][5]

Q3: Should I protect the carboxylic acid group before performing a coupling reaction?

A3: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to prevent the aforementioned interferences.[4][6] This approach can lead to cleaner reactions and higher yields. However, it adds extra steps to the synthetic sequence (protection and deprotection). In some cases, the reaction can be optimized to proceed without a protecting group, typically by careful selection of the base and solvent system.[4]

Q4: What are the most common causes of low yield in these coupling reactions?

A4: Low yields can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Inefficient formation of the active Pd(0) species can also be a cause.

  • Poor Reagent Quality: Impure starting materials, solvents, or bases can negatively impact the reaction.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and often need to be optimized for a specific substrate.

  • Side Reactions: Unwanted side reactions such as homocoupling of the starting materials or decarboxylation of the carboxylic acid can reduce the yield of the desired product.

Troubleshooting Guide

Problem 1: Low or no product formation.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst Ensure you are using a high-quality palladium source. For reactions sensitive to the active catalyst formation, consider using a pre-catalyst.[7] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Base The choice of base is crucial. For substrates with carboxylic acids, you will need to use at least one extra equivalent of base.[4] Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine or DBU. The solubility of the base can also play a role.
Inappropriate Solvent Solubility of the starting materials and the base is key.[4] For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often effective. For other couplings, anhydrous solvents might be necessary. Consider screening a range of solvents.
Low Reaction Temperature Many coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, try increasing the temperature, potentially using a higher-boiling solvent or microwave irradiation.
Ligand Issues The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, consider using more electron-rich and bulky ligands (e.g., Buchwald ligands).

Problem 2: Formation of significant side products.

Possible Cause Troubleshooting Suggestion
Homocoupling This can occur with both the benzo[b]thiophene starting material and the coupling partner. Reducing the catalyst loading or changing the ligand can sometimes mitigate this.
Decarboxylation The carboxylic acid group may be lost under the reaction conditions, especially at high temperatures.[8][9] If this is a major issue, protecting the carboxylic acid as an ester is the most reliable solution.[6]
Protodeboronation (Suzuki) The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous conditions and ensuring a sufficiently fast transmetalation step can help.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Benzo[b]thiophene-7-carboxylate Ester

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halogenated Benzo[b]thiophene-7-carboxylate ester (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry reaction vessel, add the halogenated benzo[b]thiophene-7-carboxylate ester, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The optimal conditions for coupling reactions are highly substrate-dependent. The following table provides a general overview of typical reaction parameters for different coupling types with aryl halides.

Parameter Suzuki-Miyaura Coupling Sonogashira Coupling Buchwald-Hartwig Amination
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)PdCl₂(PPh₃)₂, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃, SPhos, XPhosPPh₃, XantphosBINAP, XPhos, RuPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄Et₃N, DIPA, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene, THFTHF, DMF, TolueneToluene, Dioxane, THF
Temperature (°C) 80 - 12025 - 10080 - 120
Co-catalyst NoneCuINone

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification start Select Coupling Partners reagents Choose Catalyst, Ligand, Base, Solvent start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup heat Heat and Stir setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat If incomplete workup Quench and Extract monitor->workup If complete purify Purify (Chromatography) workup->purify analyze Characterize Product purify->analyze

Caption: A generalized experimental workflow for cross-coupling reactions.

troubleshooting_guide cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low or No Yield? check_catalyst Is the catalyst active? Is the ligand appropriate? start->check_catalyst Check First check_conditions Are the base and solvent optimal? Is the temperature high enough? start->check_conditions Then Check check_substrate Is the carboxylic acid interfering? Are reagents pure? start->check_substrate Also Consider change_catalyst Screen different Pd sources and ligands (e.g., Buchwald) check_catalyst->change_catalyst If issues persist optimize_conditions Screen bases (K2CO3, Cs2CO3, etc.) and solvents (Toluene, Dioxane, etc.). Increase temperature. check_conditions->optimize_conditions If necessary protect_group Protect COOH as an ester. Use extra base. Purify starting materials. check_substrate->protect_group If problematic

References

how to prevent decarboxylation of Benzo[b]thiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzo[b]thiophene-7-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the undesired decarboxylation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a significant issue for this compound?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1][2] For this compound, this reaction is often unwanted as it results in the formation of the parent heterocycle, Benzo[b]thiophene, leading to loss of the desired product and impurities in the reaction mixture. This is particularly problematic because the carboxylic acid group is often a key functional handle for further synthetic modifications or is essential for the molecule's biological activity.

Q2: What are the primary factors that trigger the decarboxylation of this compound?

Several factors can promote the decarboxylation of aromatic and heteroaromatic carboxylic acids. The key triggers are summarized below.

FactorDescriptionRisk Level
High Temperature Thermal energy is a major driver of decarboxylation. Heating the compound, especially above its melting point or in high-boiling solvents, significantly increases the reaction rate.[3][4][5]High
Harsh pH Conditions Both strongly acidic and strongly basic conditions can catalyze the removal of the carboxyl group.[4] An acid-promoted ionic pathway has been identified in the thermolysis of aromatic carboxylic acids.[3]Medium-High
Metal Catalysts The presence of certain transition metal salts, particularly copper and silver compounds, can facilitate decarboxylation, often via the formation of metal carboxylate complexes.[1][2][6]Medium
Solvent Choice The solvent can influence the rate of decarboxylation.[4] High-boiling polar aprotic solvents like DMSO or DMF are sometimes used to intentionally promote decarboxylation at elevated temperatures.[6][7]Low-Medium

Q3: How can I safely remove a solvent from a solution of this compound?

To minimize the risk of decarboxylation during solvent removal, avoid high temperatures.

  • Recommended Method: Use a rotary evaporator with the water bath set to a low temperature (e.g., ≤ 30-40°C).

  • Alternative: For highly sensitive applications, consider lyophilization (freeze-drying) if the solvent system is appropriate (e.g., water, dioxane).

Q4: What purification techniques are recommended to avoid product loss?

Aggressive purification methods can lead to significant decarboxylation.

  • Avoid: Distillation should be avoided as it requires high temperatures.[4]

  • Preferable Methods:

    • Crystallization: If the compound is a solid, crystallization from a suitable solvent system at low temperatures is an excellent and gentle purification method.[4]

    • Column Chromatography: Perform column chromatography at ambient temperature. It is crucial to use a neutral stationary phase, such as neutral silica gel, as acidic or basic supports can catalyze decarboxylation.[4]

Q5: I need to perform a reaction on another part of the molecule under conditions that might cause decarboxylation. How can I protect the carboxylic acid group?

Protecting the carboxylic acid is a common and effective strategy.[4] By converting it to a more stable functional group, such as an ester, it can withstand harsher reaction conditions. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence using mild conditions. A common choice is a methyl or ethyl ester.

Troubleshooting Guide

Problem: You are observing significant loss of your starting material, this compound, and the primary byproduct is identified as Benzo[b]thiophene.

ObservationPotential CauseRecommended Action
Reaction was run at > 80°C.Thermal Decarboxylation: The reaction temperature was too high, providing sufficient energy to initiate decarboxylation.[3][5]Redesign the experiment to proceed at a lower temperature. If high temperature is unavoidable, protect the carboxylic acid group prior to the reaction.
The reaction or workup involved a strong acid (e.g., conc. HCl) or a strong base (e.g., NaOH) at elevated temperatures.Acid/Base Catalyzed Decarboxylation: Harsh pH conditions can accelerate the loss of the -COOH group.[4]During workup, use milder acids (e.g., dilute citric acid) or bases (e.g., NaHCO₃) for neutralization and keep the temperature low (e.g., an ice bath).
A copper or palladium catalyst was used in the reaction.Metal-Catalyzed Decarboxylation: Certain transition metals are known to promote decarboxylation.[1][8]Investigate alternative metal catalysts less prone to this side reaction. If not possible, run the reaction at the lowest feasible temperature and consider protecting the acid group.
The product was purified by distillation.Purification-Induced Decarboxylation: High temperatures during distillation led to product degradation.[4]Re-purify the material using a non-thermal method like crystallization or column chromatography at room temperature.[4]

Visual Guides and Workflows

G cluster_main Decarboxylation Pathway start This compound conditions Heat (>80°C) and/or Harsh pH and/or Metal Catalyst (Cu, Ag) start->conditions end_product Benzo[b]thiophene + CO₂ conditions->end_product Decarboxylation G cluster_workflow Experimental Strategy to Prevent Decarboxylation start Start: This compound decision Are harsh reaction conditions (High Temp, Strong Acid/Base) required? start->decision protect Protect Carboxylic Acid (e.g., as Methyl Ester) decision->protect Yes react_direct Perform Reaction Under Mild Conditions (Low Temp, Neutral pH) decision->react_direct No react_protected Perform Reaction protect->react_protected deprotect Deprotect Ester (Mild Hydrolysis) react_protected->deprotect purify Purify Final Product (Crystallization or Neutral Chromatography) deprotect->purify react_direct->purify end_product Final Product purify->end_product

References

stability issues of Benzo[b]thiophene-7-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzo[b]thiophene-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific solubility data for this compound is not extensively published, based on the properties of the parent compound, benzothiophene, and general characteristics of aromatic carboxylic acids, the following can be inferred:

  • Aqueous Solubility: It is expected to have very low solubility in water.[1][2]

  • Organic Solubility: It is likely soluble in a range of common organic solvents such as ethanol, acetone, and chloroform.[3] For preparing stock solutions, consider using solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Q2: What are the recommended storage conditions for this compound?

A2: For the solid compound, it is recommended to store it sealed in a dry environment at room temperature or refrigerated (2-8°C).[4][5] Solutions should be stored in tightly sealed, light-protected containers. To minimize degradation, especially for long-term storage, it is advisable to store stock solutions at low temperatures (-20°C or -80°C).

Q3: What are the potential stability issues for this compound in solution?

A3: Like many carboxylic acid-containing compounds, this compound may be susceptible to several degradation pathways in solution:

  • Hydrolysis: The carboxylic acid group itself is generally stable, but other parts of the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The benzothiophene ring system may be sensitive to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.[3]

  • Photodegradation: Aromatic compounds can be light-sensitive. Exposure to UV or visible light may lead to degradation.[1]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) can be a primary degradation pathway for aromatic carboxylic acids.[4][6]

Q4: How can I assess the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves subjecting the solution to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products. The HPLC method should then be able to separate the parent compound from all generated degradants, allowing for an accurate assessment of its stability over time.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation of the compound in aqueous buffer. The compound has low aqueous solubility, and the buffer pH may not be optimal for keeping it in solution.Increase the pH of the buffer to deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Alternatively, a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can be added to the aqueous buffer to increase solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.
Loss of compound potency or inconsistent results over time. The compound may be degrading in the solution under the current storage or experimental conditions.Perform a stability study of your solution under your specific conditions. Prepare fresh solutions for critical experiments. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and protect from light.
Appearance of new peaks in HPLC analysis of the solution. These are likely degradation products.Conduct a forced degradation study to identify the conditions (e.g., light, heat, pH) causing the degradation. This will help in optimizing storage and handling procedures. Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the new peaks to aid in their identification.
Difficulty in dissolving the compound in the desired solvent. The solvent may not be appropriate for this compound, or the compound may have low solubility at the intended concentration.Try a different solvent or a co-solvent system. Gentle heating and sonication can also aid in dissolution, but be cautious of potential thermal degradation. Always start with a small amount to test solubility before preparing a large batch.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes a general procedure for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired concentration.

  • Dissolution:

    • Purge the headspace of the tube with an inert gas to minimize oxidation.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • If the solid is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution, based on ICH guidelines.

Materials:

  • Stock solution of this compound (e.g., in acetonitrile or a suitable solvent mixture)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV/PDA detector

  • C18 HPLC column

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Sample Preparation: For each stress condition, prepare a solution of this compound at a known concentration.

  • Acid Hydrolysis: Mix the drug solution with an equal volume of HCl solution. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the drug solution with an equal volume of NaOH solution. Keep a sample at room temperature for a defined period.

  • Oxidation: Mix the drug solution with an equal volume of H₂O₂ solution. Keep the sample at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C) for a defined period, protected from light.

  • Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] Keep a control sample in the dark.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot & Store dissolve->aliquot stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) aliquot->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis (% Degradation) hplc->data caption Experimental Workflow for Solution Preparation and Stability Assessment.

Caption: Experimental Workflow for Solution Preparation and Stability Assessment.

troubleshooting_logic start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution degradation Potential Degradation check_solution->degradation No other_factors Investigate Other Experimental Variables check_solution->other_factors Yes check_storage Review Storage Conditions (Temp, Light, Air Exposure) degradation->check_storage stability_study Conduct Forced Degradation Study check_storage->stability_study optimize_storage Optimize Storage (e.g., -80°C, Amber Vials) stability_study->optimize_storage caption Troubleshooting Logic for Inconsistent Experimental Results.

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Technical Support Center: Synthesis of Benzo[b]thiophene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzo[b]thiophene-7-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging?

The primary challenge lies in the regioselectivity of the functionalization. The benzo[b]thiophene ring system is inherently more reactive at the 2- and 3-positions of the thiophene ring towards electrophilic substitution and metalation.[1] The 7-position on the benzene ring is less electronically activated, making direct functionalization difficult. Therefore, specialized strategies are required to achieve carboxylation at the desired C7-position.

Q2: What are the main synthetic strategies to introduce a carboxylic acid group at the 7-position of benzo[b]thiophene?

The two primary strategies to overcome the low reactivity of the 7-position are:

  • Directed Ortho-Metalation (DoM): This involves placing a directing group (DG) on the benzo[b]thiophene scaffold, typically at the 6 or 8 (if starting from a naphthalene-like precursor) position, which then directs a strong base (usually an organolithium reagent) to selectively deprotonate the adjacent C7-proton. The resulting C7-lithiated intermediate is then quenched with an electrophile, such as carbon dioxide, to install the carboxylic acid group.[1]

  • Directed C-H Activation: This method employs a transition metal catalyst, commonly palladium, which is guided by a directing group to selectively activate the C-H bond at the 7-position.[1] This activated intermediate can then undergo carboxylation.

A third, less direct approach involves:

  • Synthesis from a Pre-functionalized Benzene Ring: This "bottom-up" approach involves starting with a benzene derivative that already contains the necessary substituents in the correct orientation to form the thiophene ring, ultimately leading to the desired 7-substituted benzo[b]thiophene.

Troubleshooting Guides

Guide 1: Directed Ortho-Metalation (DoM) for C7-Carboxylation

This guide addresses common issues encountered during the synthesis of this compound via a Directed Ortho-Metalation strategy.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Low or no conversion of starting material 1. Inactive organolithium reagent. 2. Poor directing group ability. 3. Reaction temperature too high. 4. Presence of moisture or air.1. Titrate the organolithium reagent before use. 2. Ensure the directing group is correctly installed and consider using a more effective one. 3. Maintain a low temperature (typically -78 °C) during metalation. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon).
Formation of the wrong regioisomer (e.g., C2-carboxylation) 1. The C2-proton is more acidic and may be deprotonated preferentially if the directing group is not effective. 2. The reaction temperature may have risen, allowing for equilibration to the thermodynamically more stable C2-lithiated species.1. Screen different directing groups. 2. Strictly maintain the reaction temperature at -78 °C.
Low yield after quenching with CO₂ 1. Inefficient trapping of the lithiated intermediate by CO₂. 2. The lithiated intermediate is not stable and decomposes before quenching. 3. The CO₂ source is not pure or is not delivered effectively.1. Add freshly crushed dry ice to the reaction mixture or bubble dry CO₂ gas through the solution. 2. Quench the reaction as soon as the metalation is complete. 3. Use a reliable source of dry CO₂.
Difficulty in confirming C7-lithiation Uncertainty about whether the deprotonation at the 7-position was successful.Perform a deuterium quench experiment. Instead of adding CO₂, add a source of deuterium like D₂O. Analyze the product by ¹H NMR to see if the C7-proton signal has disappeared, or by mass spectrometry to confirm the incorporation of deuterium.[1]

Experimental Protocol: Directed Ortho-Metalation and Carboxylation

This is a general protocol and may require optimization for specific substrates.

  • Preparation: In an oven-dried, three-necked flask under an argon atmosphere, dissolve the directing group-substituted benzo[b]thiophene (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: Quench the reaction by adding an excess of freshly crushed dry ice.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature. Add water and acidify with 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Troubleshooting DoM

start Low Yield or No Product check_reagents Verify Reagent Quality (n-BuLi, Solvent, Starting Material) start->check_reagents check_conditions Confirm Anhydrous and Inert Conditions start->check_conditions wrong_isomer Wrong Isomer Formed (e.g., C2-Carboxylation) start->wrong_isomer deuterium_quench Perform Deuterium Quench to Confirm C7-Lithiation check_reagents->deuterium_quench check_conditions->deuterium_quench no_lithiation No Deuterium Incorporation: Metalation Failed deuterium_quench->no_lithiation Negative lithiation_ok Deuterium Incorporation: Metalation Successful deuterium_quench->lithiation_ok Positive optimize_metalation Optimize Metalation: - Change Base - Additive (TMEDA) - Temperature Control no_lithiation->optimize_metalation optimize_quench Optimize Carboxylation: - CO2 Source (gas vs. solid) - Temperature of Quench lithiation_ok->optimize_quench check_dg Evaluate Directing Group Effectiveness wrong_isomer->check_dg temp_control Ensure Strict Temperature Control wrong_isomer->temp_control

Caption: Troubleshooting workflow for Directed ortho-Metalation.

Guide 2: Palladium-Catalyzed C-H Carboxylation

This guide addresses common issues for the synthesis of this compound via a palladium-catalyzed C-H activation and carboxylation strategy.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
No reaction or low catalyst activity 1. Inactive palladium catalyst. 2. Ligand degradation. 3. Presence of catalyst poisons (e.g., water, oxygen). 4. Incorrect oxidant or additive.1. Use a fresh source of palladium catalyst or a pre-catalyst.[1] 2. Ensure the ligand is pure and handled under inert conditions. 3. Use anhydrous, degassed solvents and maintain a strictly inert atmosphere.[1] 4. Screen different oxidants and additives as they can be crucial for catalytic turnover.
Poor regioselectivity (functionalization at other positions) 1. The directing group is not effectively guiding the catalyst to the C7-position. 2. Reaction conditions (temperature, solvent) favor activation at other sites.1. Modify the directing group to enhance its coordinating ability. 2. Systematically screen reaction temperatures and solvents. A change in solvent polarity can influence the transition state geometry.[1]
Low yield of carboxylated product 1. Inefficient carboxylation step. 2. Competing side reactions, such as homo-coupling of the starting material.1. Increase the pressure of CO₂. 2. Adjust the stoichiometry of the reagents, particularly the oxidant and any additives.

Experimental Protocol: Palladium-Catalyzed C-H Activation/Carboxylation

This is a representative protocol and will likely require significant optimization.

  • Setup: To an oven-dried reaction vessel, add the directing group-substituted benzo[b]thiophene (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and ligand (if required).

  • Reagents: Add the oxidant and any other additives.

  • Atmosphere: Evacuate and backfill the vessel with carbon dioxide (balloon or pressurized vessel).

  • Reaction: Add anhydrous, degassed solvent and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Decision Tree for Optimizing Pd-Catalyzed C-H Carboxylation

start Low Yield of C7-Carboxylation check_catalyst Check Catalyst System (Pd source, ligand, oxidant) start->check_catalyst check_conditions Verify Reaction Conditions (Temperature, Time, CO2 pressure) start->check_conditions low_selectivity Mixture of Isomers start->low_selectivity no_reaction No Reaction Observed check_catalyst->no_reaction check_conditions->no_reaction catalyst_screening Screen Different Pd Catalysts and Ligands no_reaction->catalyst_screening dg_modification Modify Directing Group low_selectivity->dg_modification solvent_screening Screen Solvents low_selectivity->solvent_screening temp_optimization Optimize Temperature low_selectivity->temp_optimization oxidant_screening Screen Different Oxidants catalyst_screening->oxidant_screening

Caption: Optimization workflow for Pd-catalyzed C-H carboxylation.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different synthetic approaches to substituted benzo[b]thiophenes, providing a comparative overview.

Table 1: Directed Ortho-Metalation and Electrophilic Quench

Starting MaterialDirecting GroupBaseElectrophileSolventTemp (°C)Time (h)Yield (%)
6-Bromo-benzo[b]thiopheneBromon-BuLiDMFTHF-78185 (aldehyde)
Benzo[b]thiopheneNonen-BuLiCO₂THF-78-Low (mainly C2)
N-pivaloyl-6-aminobenzo[b]thiophenePivaloyl amides-BuLiCO₂THF-78175

Table 2: Palladium-Catalyzed C-H Functionalization

Starting MaterialDirecting GroupCatalystLigandOxidantSolventTemp (°C)Time (h)Yield (%)
N-acetyl-6-aminobenzo[b]thiopheneAcetyl amidePd(OAc)₂P(o-tol)₃Ag₂CO₃Toluene1202465 (arylation)
Benzo[b]thiopheneNonePd(OAc)₂NoneAg₂OHFIP301695 (C2-arylation)

Note: Data is compiled from various sources in the literature and is intended for comparative purposes. Actual yields may vary.

Alternative Synthetic Routes

Besides direct C7-functionalization, other strategies can be employed:

  • Halogen-Metal Exchange and Carboxylation: Starting from a 7-halobenzo[b]thiophene (e.g., 7-bromobenzo[b]thiophene), a halogen-metal exchange with an organolithium reagent followed by quenching with CO₂ can yield the desired carboxylic acid.

  • From 7-Cyanobenzo[b]thiophene: If 7-cyanobenzo[b]thiophene is accessible, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • From 7-Methylbenzo[b]thiophene: Oxidation of 7-methylbenzo[b]thiophene can provide the carboxylic acid, although this may require harsh conditions and could be complicated by oxidation of the thiophene ring.

By understanding the common challenges and having a systematic approach to troubleshooting, researchers can improve the success rate in the synthesis of this compound.

References

Technical Support Center: Characterization of Benzo[b]thiophene-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Benzo[b]thiophene-7-carboxylic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis & Purification

Q1: I am observing a low yield for my synthesized this compound derivative. What are the common causes and solutions?

A1: Low yields can stem from several factors throughout the synthetic process. Here are some common issues and troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction time, increasing the temperature, or adding more of a key reagent.

  • Side Reactions: Benzo[b]thiophene derivatives can be susceptible to side reactions.[1] The choice of catalyst and reaction conditions is crucial. For instance, in palladium-catalyzed reactions, improper ligand choice can lead to undesired byproducts.[2] Consider using milder reaction conditions or a more selective catalyst.

  • Purification Losses: These compounds can sometimes be difficult to purify. Significant loss can occur during extraction and chromatography. Ensure the pH is optimized during aqueous workups to prevent the loss of the carboxylic acid functionality into the aqueous layer. For column chromatography, a careful selection of the solvent system is necessary to achieve good separation without excessive band broadening.

Q2: My purified product still shows impurities in the NMR spectrum. What are the likely contaminants and how can I remove them?

A2: Common impurities include residual solvents, unreacted starting materials, and byproducts from side reactions.

  • Residual Solvents: High boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove. Use high vacuum and gentle heating for an extended period. A co-evaporation with a lower boiling point solvent like dichloromethane or toluene can also be effective.

  • Starting Materials/Byproducts: If impurities persist after column chromatography, consider recrystallization or preparative HPLC for higher purity. The choice of crystallization solvent is critical and may require some screening.

2. NMR Spectroscopy

Q3: I am having trouble dissolving my this compound derivative for NMR analysis. Which solvent should I use?

A3: Solubility can be a significant challenge for this class of compounds, especially those with polar functional groups.

  • Common Solvents: Start with deuterated chloroform (CDCl₃). If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective alternative, as seen in numerous studies.[3][4] Deuterated methanol (CD₃OD) or acetone (acetone-d₆) can also be tested.

  • Improving Solubility: Gentle heating or sonication can help dissolve the sample. For carboxylic acids, adding a drop of a deuterated base like pyridine-d₅ can improve solubility, but be aware that this will shift the chemical shifts of acidic protons.

Q4: The aromatic region of my ¹H NMR spectrum is very complex and difficult to interpret. How can I simplify it?

A4: The fused ring system of benzo[b]thiophene often results in overlapping multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

  • Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps identify coupled proton networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is excellent for assigning quaternary carbons and piecing together the molecular skeleton.

Q5: The carboxylic acid proton peak is broad or not visible in my ¹H NMR spectrum. Why is this happening?

A5: The carboxylic acid proton (COOH) is an exchangeable proton, and its appearance in the spectrum can be affected by several factors.

  • Solvent Effects: In protic solvents like CD₃OD, the carboxylic acid proton will exchange with the solvent's deuterium, causing the peak to disappear. In aprotic solvents like CDCl₃ or DMSO-d₆, it should be visible as a broad singlet, typically far downfield (δ 10-13 ppm).[3]

  • Concentration and Temperature: The chemical shift and peak shape can be dependent on the sample concentration and temperature due to hydrogen bonding.

  • Water Contamination: Traces of water in the NMR solvent can lead to proton exchange, broadening the peak or causing it to disappear. Using freshly opened or properly dried NMR solvents is recommended.

3. Mass Spectrometry

Q6: I am not observing the molecular ion peak in the mass spectrum of my compound. What could be the reason?

A6: The stability of the molecular ion depends on the ionization technique and the molecule's structure.

  • Ionization Technique:

    • Electron Ionization (EI): This is a high-energy technique that can cause extensive fragmentation, and the molecular ion may be weak or absent.

    • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are "soft" ionization techniques that are more likely to produce a prominent protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺.[4][5] For carboxylic acids, observing the deprotonated molecule [M-H]⁻ in negative ion mode is also very common.

  • In-source Fragmentation: Even with soft ionization, some fragmentation can occur in the ion source. Try optimizing the source parameters (e.g., reducing the fragmentor voltage) to minimize this.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shift Ranges for Benzo[b]thiophene Carboxylic Acid Derivatives

Proton TypeTypical Chemical Shift (δ, ppm)Notes
Carboxylic Acid (COOH)10.0 - 13.5Often a broad singlet; position is solvent and concentration dependent. Can exchange with D₂O.[3]
Aromatic (Ar-H)7.0 - 8.5Complex, overlapping multiplets are common.[4][5]
Aliphatic (next to heteroatom)2.5 - 4.5Protons on carbons adjacent to oxygen or sulfur in ester or thioester derivatives.[6]
Other Aliphatic0.8 - 3.0Protons on alkyl or cycloalkyl substituents.[3]

Table 2: Common Adducts in High-Resolution Mass Spectrometry (HRMS) using ESI

Ionization ModeCommon AdductDescription
Positive[M+H]⁺Protonated molecule. The most common adduct for basic or neutral compounds.[3][4]
Positive[M+Na]⁺Sodiated molecule. Frequently observed, especially with traces of sodium salts.[4][5]
Positive[M+K]⁺Potassiated molecule. Less common than [M+Na]⁺ but possible.
Negative[M-H]⁻Deprotonated molecule. Very common for acidic compounds like carboxylic acids.[4]

Experimental Protocols

General Protocol for NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified this compound derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. If the sample is not dissolving, gentle warming can be attempted.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a new NMR tube to remove any particulate matter.

  • Acquire the desired NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC).

General Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

  • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ESI source.

  • Add a small amount of an acid (e.g., formic acid for positive mode) or a base (e.g., ammonium hydroxide for negative mode) to the solution to promote ionization, if necessary.

  • Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass range.

  • Analyze the resulting spectrum for the expected molecular ion adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare the observed exact mass to the calculated exact mass to confirm the elemental composition.[3][4][5]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_decision Decision synthesis Chemical Synthesis workup Aqueous Workup synthesis->workup purification Column Chromatography / Recrystallization workup->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structure Verification ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation purity_check Purity Assessment (HPLC, LC-MS) purification->purity_check Purity >95%? is_correct Structure Confirmed? nmr->is_correct ms->is_correct final_product Proceed to Biological Assays is_correct->final_product Yes troubleshoot Troubleshoot/ Re-synthesize is_correct->troubleshoot No

Caption: Workflow for Synthesis and Characterization.

nmr_troubleshooting cluster_problems Identify Problem cluster_solutions Implement Solution start NMR Analysis Issue solubility Poor Solubility start->solubility complexity Complex Aromatic Region start->complexity no_cooh Missing COOH Proton start->no_cooh change_solvent Use DMSO-d₆ or CD₃OD solubility->change_solvent two_d_nmr Run 2D NMR (COSY, HSQC) complexity->two_d_nmr check_solvent Use Dry, Aprotic Solvent no_cooh->check_solvent end_node Obtain Clear Spectrum change_solvent->end_node two_d_nmr->end_node check_solvent->end_node

Caption: Troubleshooting NMR Spectroscopy Issues.

References

Technical Support Center: Purification of Benzo[b]thiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of metal catalyst impurities from Benzo[b]thiophene-7-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound from metal catalyst residues, particularly palladium.

Issue 1: High Levels of Residual Palladium After Initial Purification

Possible CauseSuggested Solution
Ineffective Initial Filtration: The palladium catalyst may be partially soluble or exist as very fine particles that pass through standard filter paper.1. Use a filter aid such as Celite® to improve the filtration of fine particles. 2. Consider an initial wash with a solvent in which the product is soluble but the catalyst is not, followed by filtration.
Strong Coordination of Palladium to the Product: The sulfur atom in the benzothiophene ring and the carboxylic acid group can chelate with palladium, making it difficult to remove.1. Employ a metal scavenger with a high affinity for palladium, especially those effective for sulfur-containing compounds. Thiol-based or trimercaptotriazine (TMT) functionalized silica scavengers are often effective.[1] 2. Consider a multi-step purification approach, such as an initial activated carbon treatment followed by a metal scavenger for polishing.[2]
Incorrect Choice of Purification Method: The selected method may not be optimal for the specific form of the palladium impurity (e.g., Pd(0) vs. Pd(II)).1. Screen a panel of purification methods (activated carbon, various metal scavengers, recrystallization from different solvents) on a small scale to determine the most effective one. 2. Analyze the crude product to understand the nature of the palladium species, if possible.

Issue 2: Product Loss During Purification

Possible CauseSuggested Solution
Adsorption of Product onto Activated Carbon: this compound, being an aromatic carboxylic acid, may have an affinity for activated carbon.1. Reduce the amount of activated carbon used. A common starting point is 5-10 wt% relative to the crude product. 2. Screen different grades of activated carbon, as their surface properties can vary. 3. Wash the activated carbon cake thoroughly with a suitable solvent after filtration to recover adsorbed product.
Co-precipitation or Occlusion during Recrystallization: The product may crystallize with impurities trapped within the crystal lattice.1. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. 2. Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the trapping of impurities. 3. If purity is still an issue, a second recrystallization may be necessary.
Product Binding to Metal Scavenger: Some polar products can have non-specific binding to the scavenger support.1. Thoroughly wash the scavenger resin with a suitable solvent after filtration to recover any bound product. 2. Ensure the chosen scavenger has high selectivity for the metal over the product.

Issue 3: "Oiling Out" During Recrystallization

Possible CauseSuggested Solution
Choice of Solvent: The boiling point of the solvent may be higher than the melting point of the product-impurity mixture.1. Select a solvent or solvent system with a lower boiling point. 2. For Benzo[b]thiophene derivatives, a mixture of a C1-C8 alcohol (like isopropanol or isobutanol) and water (5-20% by weight) has been shown to be effective.[3][4]
Supersaturation: The solution is too concentrated, causing the product to come out of solution as a liquid.1. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. 2. Try a different solvent system where the product has slightly higher solubility at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common metal catalysts I need to remove from this compound?

A1: Palladium-based catalysts are most commonly used in synthetic routes leading to compounds like this compound, for example, in cross-coupling reactions. Therefore, palladium is the primary metallic impurity of concern.

Q2: What are the typical acceptable limits for residual palladium in a pharmaceutical intermediate?

A2: For active pharmaceutical ingredients (APIs), regulatory bodies often require residual palladium levels to be below 10 ppm, and in some cases, for parenteral drugs, as low as 1 ppm.[1] For early-stage intermediates, levels below 50-100 ppm are often targeted.[5]

Q3: Which purification method is the most effective for removing palladium?

A3: The effectiveness of a method depends on the specific circumstances. Here is a general comparison:

  • Metal Scavengers: Often highly effective and selective, capable of reducing palladium to low ppm levels. Thiol and TMT-based scavengers are particularly useful for sulfur-containing compounds.[1][6]

  • Activated Carbon: A cost-effective method that can significantly reduce palladium levels. However, it may also lead to product loss due to adsorption.[2][7]

  • Recrystallization: Can be very effective if a suitable solvent system is found. It is a good method for removing a variety of impurities simultaneously. For benzothiophene derivatives, alcohol/water mixtures are often suitable.[3][4]

  • Column Chromatography: Effective for purification, but may not be ideal for large-scale production due to cost and solvent usage. It can be followed by a scavenger for a final polishing step.[5]

Q4: How can I quantify the amount of residual palladium in my product?

A4: The most common and accurate method for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Q5: Can I use a combination of purification methods?

A5: Yes, a multi-step approach is often the most effective strategy. For example, an initial treatment with activated carbon can remove the bulk of the palladium, followed by a more selective metal scavenger to achieve very low ppm levels.[2] A final recrystallization can then be used to remove any remaining impurities and isolate the final product in a highly pure, crystalline form.

Data on Purification Method Performance

The following tables summarize quantitative data for palladium removal using various techniques.

Table 1: Palladium Removal with Activated Carbon

Starting Pd Level (ppm)Treatment ConditionsFinal Pd Level (ppm)Reference
3000.2 wt% Darco KB-B in THF, 45°C, 18h< 1[2]
6100Darco KB-B3.4[2]
9100Nuchar AquaGuard (0.7 wt%)~6552 (28% removal)[2]
9100Nuchar AquaGuard (0.7 wt%) + 1,2-ethanedithiol (0.35 wt%)< 273 (>97% removal)[2]

Table 2: Palladium Removal with Metal Scavengers

Starting Pd Level (ppm)Scavenger and ConditionsFinal Pd Level (ppm)Reference
3300.20 wt% MP-TMT in DMF, overnight10-30[2]
2239TMT (20 mol%) + Activated Carbon (0.2 wt%) in DCM, 20°C, 2h20[2]
8524 equivalents of MP-TMT in THF/DMF, 16h, RT<10[1][8]
>1000Column chromatography followed by Si-TMT scavenging resin< 50[5]

Experimental Protocols

Protocol 1: Purification using Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, THF, or a protic solvent like isopropanol) at a concentration of 50-100 mg/mL.

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon (relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-4 hours. Longer times may be needed for higher impurity levels.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification using a Metal Scavenger (e.g., SiliaMetS® Thiol)

  • Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., THF, toluene, ethyl acetate).

  • Addition of Scavenger: Add 3-5 equivalents of the metal scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature for 4-16 hours. Gentle heating (40-60°C) can sometimes accelerate the scavenging process.

  • Filtration: Filter off the scavenger resin.

  • Washing: Wash the resin with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization

  • Solvent Selection: Choose a suitable solvent system. For this compound, a mixture of isopropanol and water (e.g., 9:1 v/v) is a good starting point.[3][4]

  • Dissolution: In a flask, add the crude solid and a small amount of the solvent. Heat the mixture to the boiling point of the solvent while stirring.

  • Saturated Solution: Gradually add more hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Experimental_Workflow_Purification cluster_crude Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude this compound (with Pd impurities) AC Activated Carbon Treatment Crude->AC Bulk Removal Scavenger Metal Scavenger Crude->Scavenger Selective Removal Recrystal1 Recrystallization Crude->Recrystal1 General Purification Analysis ICP-MS/OES Analysis (Check Pd levels) AC->Analysis Scavenger->Analysis Recrystal1->Analysis Analysis->Scavenger If Pd > Limit (Polishing) Pure Pure Product (<10 ppm Pd) Analysis->Pure If Pd < Limit

Caption: Purification workflow for removing metal catalyst impurities.

Troubleshooting_Logic Start High Residual Pd? ProductLoss Significant Product Loss? Start->ProductLoss No CheckMethod Review Purification Method: - Filter aid (Celite)? - Scavenger Choice? - Multi-step approach? Start->CheckMethod Yes OilingOut Product 'Oiling Out'? ProductLoss->OilingOut No CheckAdsorption Review Adsorption Issues: - Reduce Activated Carbon? - Wash scavenger/carbon thoroughly? - Slow down recrystallization? ProductLoss->CheckAdsorption Yes End Purification Optimized OilingOut->End No CheckSolvent Review Recrystallization Solvent: - Lower boiling point solvent? - Adjust solvent ratio? - Add more hot solvent? OilingOut->CheckSolvent Yes

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Benzo[b]thiophene-7-carboxylic Acid and Its Bioisosteric Alternatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic data and experimental protocols for the structural validation of Benzo[b]thiophene-7-carboxylic acid and its bioisosteric alternatives. While a crystal structure for this compound is not publicly available, this guide utilizes data from its close structural isomer, 1-benzothiophene-2-carboxylic acid, as a primary reference for the benzothiophene scaffold. This is compared with crystallographic data from prominent carboxylic acid bioisosteres: 5-phenyl-1H-tetrazole, benzenesulfonamide, and benzohydroxamic acid.

Understanding the three-dimensional structure of these molecules is paramount in drug design and development, as it dictates their interaction with biological targets. X-ray crystallography provides the definitive method for elucidating these structures at an atomic level.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 1-benzothiophene-2-carboxylic acid and its selected bioisosteric alternatives. This data is essential for understanding the solid-state conformation and packing of these molecules.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1-Benzothiophene-2-carboxylic Acid (Polymorph 1)C₉H₆O₂SMonoclinicC2/c14.635(4)5.8543(9)19.347(3)90103.95(1)901608.8(6)8
1-Benzothiophene-2-carboxylic Acid (Polymorph 2)C₉H₆O₂SOrthorhombicP2₁2₁2₁5.4905(8)6.536(2)38.953(3)9090901398.0(4)4
5-Phenyl-1H-tetrazoleC₇H₆N₄MonoclinicP2₁/c7.0428(7)6.4150(6)17.5804(18)9096.160(2)90789.69(13)4
BenzenesulfonamideC₆H₇NO₂SOrthorhombicPbcn9.7339(3)9.6038(3)18.4128(6)9090901721.27(9)8
Benzohydroxamic AcidC₇H₇NO₂MonoclinicP2₁/c10.965.0312.0890105.890639.34

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the X-ray crystallographic studies cited in this guide.

1-Benzothiophene-2-carboxylic Acid (Powder Diffraction Method)

The crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid was determined from laboratory X-ray powder diffraction data.

  • Data Collection: A commercial sample of 1-benzothiophene-2-carboxylic acid was used. The powder X-ray diffraction data was collected on a laboratory diffractometer.

  • Structure Solution and Refinement: The structure was solved from the powder diffraction data using the direct-space method implemented in the DASH program. The final structure refinement was carried out using the Rietveld method with the TOPAS-Academic software. The structure was then optimized using dispersion-corrected DFT calculations[1].

5-Phenyl-1H-tetrazole

Single crystals of 5-phenyl-1H-tetrazole suitable for X-ray diffraction were obtained by slow evaporation.

  • Crystallization: 5-Chloro-1-phenyl-1H-tetrazole (a related starting material for a different synthesis in the study, with the target compound's crystallization being similar) was stirred in a mixture of water and acetonitrile. Colorless crystals were obtained by the slow evaporation of the filtrate at room temperature over two weeks[2].

  • Data Collection: X-ray diffraction data were collected on a Bruker SMART APEX II CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model[2].

Benzenesulfonamide

Colorless single crystals of a di-protonated sulfanilamide salt (a related benzenesulfonamide derivative) were obtained from an attempted Schiff base synthesis.

  • Crystallization: The crystals were obtained by the slow evaporation of an ethanolic reaction mixture at room temperature over three weeks[3].

  • Data Collection: Data was collected on a Rigaku-Oxford Diffraction, Gemini, Eos X-ray diffractometer using graphite-monochromated Cu Kα radiation (λ = 1.5418 Å)[3].

  • Structure Solution and Refinement: The structure was solved and refined using the SHELX suite of programs. All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in geometrically calculated positions[3].

Benzohydroxamic Acid

The crystal structure of benzohydroxamic acid has been determined, providing a basis for comparison.

  • Data Collection and Refinement: The crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) and indicates the structure was determined by X-ray diffraction. Standard procedures involving a diffractometer with either Mo Kα or Cu Kα radiation would have been used, followed by structure solution and refinement using established crystallographic software.

Experimental Workflow for Single-Crystal X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A typical workflow for single-crystal X-ray crystallography.

References

A Comparative Analysis of the Biological Activities of Benzo[b]thiophene Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of pharmacologically relevant scaffolds is paramount. This guide provides a comparative overview of the biological activities of Benzo[b]thiophene-7-carboxylic acid and its isomers, with a focus on derivatives of the 2- and 3-carboxylic acid isomers due to the prevalence of research on these structures.

While direct comparative studies on the parent Benzo[b]thiophene-carboxylic acid isomers are limited in publicly available literature, extensive research on their derivatives reveals distinct and promising biological activities. This guide synthesizes available experimental data on their antitubercular, anticancer, antimicrobial, and anti-inflammatory properties, providing insights into their mechanisms of action and therapeutic potential.

Antitubercular Activity: Targeting DprE1

Derivatives of Benzo[b]thiophene-2-carboxylic acid have emerged as a significant class of antitubercular agents.[1] These compounds have been shown to exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] The primary mechanism of action for many of these derivatives is the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, which is crucial for the biosynthesis of the mycobacterial cell wall.[1][2]

Molecular docking studies have elucidated the binding mode of these inhibitors within the active site of DprE1, providing a structural basis for their inhibitory activity.[2] This targeted action makes them attractive candidates for the development of new anti-TB drugs.

Quantitative Data: Antitubercular Activity of Benzo[b]thiophene-2-carboxylic Acid Derivatives
CompoundTarget OrganismActivity Metric (μg/mL)Reference
Derivative 8cM. bovis BCG (active)MIC90: 0.62[1]
Derivative 8gM. bovis BCG (active)MIC90: 0.56[1]
Derivative 8cM. bovis BCG (dormant)MIC90: 0.61[1]
Derivative 8gM. bovis BCG (dormant)MIC90: 0.60[1]
Derivative 7bMDR M. tuberculosis H37Ra (dormant)MIC: 2.73[1]

Anticancer Activity: Inhibition of the RhoA/ROCK Pathway

In the realm of oncology, derivatives of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have shown promise as anticancer agents.[3][4] These compounds have been investigated for their ability to target the RhoA/ROCK signaling pathway, which plays a critical role in cellular processes that are often dysregulated in cancer, such as proliferation, migration, and invasion.[3][4][5]

One study reported that a specific derivative, compound b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis.[3][4][6] The mechanism was confirmed to be via the RhoA/ROCK pathway, as evidenced by the suppression of myosin light chain phosphorylation and the formation of stress fibers.[3][4][6]

Quantitative Data: Anticancer Activity of a Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Derivative
CompoundCell LineActivity MetricValueReference
Compound b19MDA-MB-231 (Breast Cancer)Inhibition of proliferation, migration, and invasionSignificant[3][4][6]

Antimicrobial and Anti-inflammatory Activities

Various derivatives of the benzo[b]thiophene scaffold have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[7][8] For instance, certain acylhydrazone derivatives of Benzo[b]thiophene-2-carboxylic acid have shown notable activity against multidrug-resistant Staphylococcus aureus (MRSA).[8]

Furthermore, some 5-substituted benzo[b]thiophene derivatives have been found to possess potent anti-inflammatory activity.[9] While the specific contributions of the carboxylic acid position to these activities are not yet fully elucidated, the benzo[b]thiophene core is clearly a versatile scaffold for the development of new therapeutic agents.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

DprE1_Inhibition_Pathway DprE1 Inhibition Pathway for Antitubercular Activity cluster_synthesis Mycobacterial Cell Wall Synthesis Decaprenylphosphoryl-β-D-ribose (DPR) Decaprenylphosphoryl-β-D-ribose (DPR) Decaprenylphosphoryl-β-D-arabinose (DPA) Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Synthesis Arabinan Synthesis Cell Wall Cell Wall Arabinan Synthesis->Cell Wall DPR DPR DPA DPA DPR->DPA DprE1/DprE2 DPA->Arabinan Synthesis Benzo[b]thiophene-2-carboxylic\nacid derivatives Benzo[b]thiophene-2-carboxylic acid derivatives DprE1/DprE2 DprE1/DprE2 Benzo[b]thiophene-2-carboxylic\nacid derivatives->DprE1/DprE2 Inhibition

Caption: DprE1 Inhibition by Benzo[b]thiophene-2-carboxylic acid derivatives.

MIC_Workflow Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination Start Start Prepare serial dilutions of\nBenzo[b]thiophene compounds Prepare serial dilutions of Benzo[b]thiophene compounds Start->Prepare serial dilutions of\nBenzo[b]thiophene compounds Inoculate with standardized\nbacterial suspension Inoculate with standardized bacterial suspension Prepare serial dilutions of\nBenzo[b]thiophene compounds->Inoculate with standardized\nbacterial suspension Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate with standardized\nbacterial suspension->Incubate at 37°C for 18-24 hours Observe for visible growth Observe for visible growth Incubate at 37°C for 18-24 hours->Observe for visible growth Determine MIC Determine MIC Observe for visible growth->Determine MIC End End Determine MIC->End

Caption: Workflow for MIC Determination.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the benzo[b]thiophene derivatives against various microbial strains is typically determined using the broth microdilution method.[10]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

  • Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., to a concentration of approximately 5 x 10^5 CFU/mL) to each well.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Cell Viability (MTT) Assay

The in vitro cytotoxicity of benzo[b]thiophene derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the benzo[b]thiophene derivative and a vehicle control (e.g., DMSO). Incubate for an appropriate period (e.g., 48-72 hours).[10]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

While a direct, comprehensive comparison of the biological activities of all Benzo[b]thiophene-carboxylic acid isomers remains an area for future research, the existing body of work on their derivatives highlights the therapeutic potential of this scaffold. Derivatives of the 2-carboxylic acid isomer are promising as antitubercular agents targeting DprE1, while derivatives of the 3-carboxylic acid isomer show potential in cancer therapy through inhibition of the RhoA/ROCK pathway. Further investigation into the structure-activity relationships of all isomers is warranted to fully unlock the therapeutic possibilities of this versatile heterocyclic system.

References

comparative study of Benzo[b]thiophene-7-carboxylic acid vs. other heterocyclic carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and biological properties of Benzo[b]thiophene-7-carboxylic acid, Indole-7-carboxylic acid, and Benzofuran-7-carboxylic acid reveals key differences that are critical for their application in drug discovery and development. This guide provides a comparative study of these structurally related heterocyclic carboxylic acids, supported by experimental data and detailed protocols.

Heterocyclic carboxylic acids are fundamental scaffolds in medicinal chemistry, prized for their ability to interact with biological targets. This guide focuses on a comparative analysis of three key analogues: this compound, Indole-7-carboxylic acid, and Benzofuran-7-carboxylic acid. Understanding their distinct physicochemical properties, biological activities, and metabolic fates is crucial for researchers and drug development professionals seeking to optimize lead compounds.

Physicochemical Properties: A Comparative Overview

The subtle structural variations between these three molecules—the presence of a sulfur, nitrogen, or oxygen atom in the five-membered ring—profoundly influence their physicochemical characteristics. These properties, in turn, dictate their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundIndole-7-carboxylic acidBenzofuran-7-carboxylic acid
Molecular Formula C₉H₆O₂SC₉H₇NO₂C₉H₆O₃
Molecular Weight 178.21 g/mol 161.16 g/mol [1][2]162.14 g/mol [3][4]
Predicted pKa 3.5 - 4.54.55[5][6]3.5 - 4.5
Predicted logP 2.5[7]1.82[8]1.9[3]
Melting Point Not available202 °C[5][8]Not available
Aqueous Solubility Insoluble[9][10]Soluble[1][5]Low to insoluble[11]

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity, which influences its ability to cross cell membranes. Predicted logP values suggest that this compound is the most lipophilic of the three, followed by Benzofuran-7-carboxylic acid and then Indole-7-carboxylic acid[3][7][8]. This trend is consistent with the general understanding that sulfur-containing heterocycles are more lipophilic than their nitrogen and oxygen counterparts.

Solubility: The aqueous solubility of these compounds is inversely related to their lipophilicity and melting point. Indole-7-carboxylic acid is reported to be soluble in water[1][5]. In contrast, benzo[b]thiophene and its derivatives are generally insoluble in water[9][10]. Benzofuran also exhibits low aqueous solubility[11]. The higher solubility of Indole-7-carboxylic acid can be attributed to the hydrogen bonding capability of the indole nitrogen.

Biological Activity and Signaling Pathway Modulation

While direct comparative biological studies of these three parent carboxylic acids are limited, the broader families of benzo[b]thiophenes, indoles, and benzofurans are known to exhibit a wide range of biological activities, often through the modulation of key signaling pathways.

Benzo[b]thiophene Derivatives: Compounds containing the benzo[b]thiophene scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents[12]. Derivatives of benzo[b]thiophene have been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer[13][14].

Indole Derivatives: The indole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting potent biological effects. Indole itself acts as a signaling molecule in bacteria, regulating processes like biofilm formation and acid resistance[15][16][17]. Furthermore, indole derivatives have been extensively studied for their anticancer properties, with some modulating the PI3K/Akt/mTOR and NF-κB signaling pathways.

Benzofuran Derivatives: Benzofuran-containing molecules have demonstrated a broad spectrum of bioactivities, including anticancer, antiviral, and anti-inflammatory effects[18][19]. Derivatives of benzofuran have been shown to act as inhibitors of the mTOR signaling pathway, a key regulator of cell growth and proliferation[7][20][21].

It is important to note that the biological activity of these heterocyclic carboxylic acids is highly dependent on the other substituents on the ring system. The carboxylic acid group itself can serve as a key interaction point with biological targets, but the overall pharmacological profile is a result of the entire molecular structure.

Experimental Protocols

To facilitate further comparative studies, this section outlines the general methodologies for key experiments.

Determination of pKa (Potentiometric Titration)
  • Preparation of Analyte Solution: Accurately weigh and dissolve the heterocyclic carboxylic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)
  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

  • Partitioning: Accurately weigh and dissolve the test compound in one of the phases. Add a known volume of this solution to a known volume of the other phase in a flask.

  • Equilibration: Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound at a specific concentration (e.g., 1 µM), and a buffer solution.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for determining metabolic stability and a simplified representation of a signaling pathway that can be modulated by these heterocyclic compounds.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep_microsomes Prepare Liver Microsomes mix Mix Microsomes & Compound prep_microsomes->mix prep_compound Prepare Test Compound prep_compound->mix prep_cofactor Prepare NADPH Cofactor incubate Incubate at 37°C mix->incubate start_reaction Add NADPH to start incubate->start_reaction sampling Sample at Time Points start_reaction->sampling quench Quench Reaction sampling->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate Half-life & Clearance analyze->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf Activation inhibitor Heterocyclic Carboxylic Acid inhibitor->kinase2 Inhibition gene Gene Expression tf->gene Transcription

Caption: Simplified Kinase Signaling Pathway Inhibition.

Conclusion

This comparative guide highlights the significant differences in the physicochemical and biological properties of this compound, Indole-7-carboxylic acid, and Benzofuran-7-carboxylic acid. The choice of the heterocyclic core has a profound impact on acidity, lipophilicity, and solubility, which are critical parameters in drug design. While derivatives of all three scaffolds have shown promise in modulating key signaling pathways, further direct comparative studies are needed to fully elucidate their relative therapeutic potential. The provided experimental protocols serve as a foundation for researchers to conduct such comparative evaluations, ultimately aiding in the rational design of more effective and safer therapeutic agents.

References

A Comparative Guide to Confirming the Purity of Synthesized Benzo[b]thiophene-7-carboxylic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous confirmation of purity for newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of safe and effective drug development. For novel compounds such as Benzo[b]thiophene-7-carboxylic acid, a robust analytical methodology is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for purity assessment, supported by detailed experimental protocols and data interpretation guidelines.

Introduction to Purity Analysis

This compound, a heterocyclic aromatic carboxylic acid, holds potential in medicinal chemistry. Its synthesis, however, can introduce a range of impurities, including isomers, unreacted starting materials, and by-products. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and highly sensitive technique for the identification and quantification of such impurities, offering significant advantages over traditional methods.[1] This guide will delve into the practical application of LC-MS for this specific purpose and compare its performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anticipated Impurity Profile

Based on common synthetic routes to benzo[b]thiophene derivatives, potential impurities in a synthesized batch of this compound may include:

  • Isomers: Benzo[b]thiophene-2-carboxylic acid, Benzo[b]thiophene-3-carboxylic acid, and other positional isomers.

  • Starting Materials: Unreacted precursors such as substituted thiophenols or halo-aromatic compounds.[2][3]

  • Reaction Intermediates: Partially reacted intermediates from the synthetic pathway.

  • Reagents and By-products: Residual reagents, catalysts, and side-reaction products.

A thorough purity analysis must be capable of separating and identifying these structurally similar compounds.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on factors such as the nature of the analyte and impurities, required sensitivity, and the desired level of structural information.

Technique Principle Strengths Limitations Applicability for this compound
LC-MS Separation by liquid chromatography followed by mass-based detection.High sensitivity and selectivity; provides molecular weight information for impurity identification; suitable for non-volatile and thermally labile compounds.[1]Matrix effects can cause ion suppression; quantification may require standards for each impurity.Excellent. Ideal for detecting and identifying a wide range of potential impurities at trace levels.
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.Robust and widely available; good for quantification of known impurities with chromophores.[4][5]Lower sensitivity than MS; co-eluting impurities with similar UV spectra can be missed; does not provide molecular weight information.Good for routine purity checks. Can quantify the main peak and known UV-active impurities.
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.Excellent separation for volatile and thermally stable compounds; provides structural information through fragmentation patterns.Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity and potential for artifacts.Limited. Not ideal due to the low volatility of the analyte; derivatization would be necessary.
NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structure elucidation of the main compound and can identify and quantify major impurities without the need for reference standards (qNMR).Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals, making interpretation difficult for trace impurities.Excellent for structural confirmation. Complements LC-MS by confirming the structure of the main product and identifying major impurities.

Experimental Protocols

LC-MS Protocol for Purity Analysis

This protocol is designed for the sensitive detection and identification of impurities in synthesized this compound.

a) Sample Preparation:

  • Accurately weigh 1 mg of the synthesized this compound.

  • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for analysis.

  • Prepare a blank sample consisting of the dissolution solvent.

b) Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Data Acquisition: Full scan mode for impurity profiling and targeted MS/MS for structural confirmation of suspected impurities.

d) Data Interpretation: The purity is assessed by comparing the peak area of the main compound with the total area of all detected peaks in the chromatogram. The mass spectrum of the main peak should correspond to the molecular weight of this compound (C₉H₆O₂S, MW: 178.21 g/mol ). The expected molecular ion in negative ESI mode would be [M-H]⁻ at m/z 177.0. Mass spectra of impurity peaks can be used to propose their structures. Based on data from the isomeric Benzo[b]thiophene-2-carboxylic acid, key fragments to look for in MS/MS would include the loss of the carboxylic group ([M-H-CO₂]⁻ at m/z 133.0) and other characteristic fragments.[6]

HPLC-UV Protocol for Purity Assessment

This method is suitable for routine quality control and quantification of the main component.

a) Sample Preparation: Prepare samples as described in the LC-MS protocol, with a final concentration of 100 µg/mL.

b) HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% A / 40% B isocratic, or a shallow gradient depending on the impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

c) Data Interpretation: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. This method is effective for impurities that possess a chromophore and are present at levels detectable by UV.

Visualizations

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Purity Confirmation start Synthesized Benzo[b]thiophene- 7-carboxylic acid dissolve Dissolution in ACN/Water start->dissolve dilute Dilution to Working Concentration dissolve->dilute injection Injection into HPLC dilute->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection Mass Detection (m/z 50-500) ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectra Mass Spectra of Peaks detection->mass_spectra interpretation Peak Integration & Impurity Identification chromatogram->interpretation mass_spectra->interpretation purity Purity Confirmation interpretation->purity

Caption: Workflow for confirming the purity of this compound using LC-MS.

Logical Flow for Purity Confirmation by LC-MS

Purity_Confirmation_Logic cluster_lcms LC-MS Analysis cluster_verification Verification Steps cluster_conclusion Conclusion compound Synthesized Compound main_peak Main Peak Detected compound->main_peak impurity_peaks Additional Peaks (Impurities) compound->impurity_peaks rt_match Retention Time (RT) Matches Standard? main_peak->rt_match mw_match Molecular Weight (MW) Matches Expected? main_peak->mw_match further_investigation Further Investigation Required impurity_peaks->further_investigation purity_confirmed Purity Confirmed rt_match->purity_confirmed Yes rt_match->further_investigation No frag_match Fragmentation Pattern Consistent? mw_match->frag_match mw_match->purity_confirmed Yes mw_match->further_investigation No frag_match->purity_confirmed Yes frag_match->further_investigation No

Caption: Logical diagram illustrating the process of purity confirmation using LC-MS data.

Conclusion

For the comprehensive purity assessment of synthesized this compound, LC-MS stands out as the most powerful and informative technique. Its high sensitivity and ability to provide molecular weight information are crucial for identifying unknown impurities that might be missed by other methods. While HPLC-UV is a valuable tool for routine quality control of known compounds, and NMR is indispensable for structural elucidation of the primary product, LC-MS provides the most detailed and confident purity profile. The integration of these techniques offers a robust strategy for ensuring the quality and safety of novel pharmaceutical compounds.

References

A Comparative Guide to the Efficacy of Benzo[b]thiophene Carboxylic Acid Analogs: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of Benzo[b]thiophene carboxylic acid analogs, a class of compounds demonstrating significant therapeutic potential across various disease models. While research on the specific Benzo[b]thiophene-7-carboxylic acid isomer is limited, this guide will focus on well-characterized analogs, particularly 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), to illustrate the crucial interplay between laboratory and whole-organism studies.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for a representative Benzo[b]thiophene-2-carboxylic acid analog, BT2, highlighting its activity in both in vitro and in vivo settings. This allows for a direct comparison of its potency at a molecular level with its therapeutic effects in a preclinical model.

Analog Target In Vitro Efficacy In Vivo Model In Vivo Efficacy & Pharmacokinetics
3,6-dichlorobenzo[b] thiophene-2-carboxylic acid (BT2) Branched-chain α-ketoacid dehydrogenase kinase (BDK)IC50: 3.19 μMDextran sodium sulfate (DSS)-induced colitis in miceDosage: 20 mg/kg/day (oral) Effects: Significantly ameliorated inflammatory symptoms and pathological damage; Reduced pro-inflammatory cytokines (IL-6, IL-9, IL-2) and increased anti-inflammatory cytokine (IL-10); Restored gut microbial abundance and diversity.[1] Pharmacokinetics: Excellent terminal half-life (T1/2) of 730 min and good metabolic stability.[2]
Myeloid cell leukemia 1 (Mcl-1)Ki: 59 μM--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of Benzo[b]thiophene carboxylic acid analogs.

In Vitro BDK Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against BDK.

  • Methodology:

    • A high-throughput screen is employed to identify potential inhibitors.

    • The kinase activity of BDK is measured by quantifying the phosphorylation of its substrate, the branched-chain α-ketoacid dehydrogenase complex (BCKDC).

    • Varying concentrations of the test compound (e.g., BT2) are incubated with BDK and the BCKDC.

    • The level of BCKDC phosphorylation is determined, often using methods like radioisotope incorporation or specific antibodies.

    • The IC50 value is calculated as the concentration of the inhibitor that reduces BDK activity by 50%.[2]

In Vivo Murine Model of Ulcerative Colitis
  • Objective: To evaluate the therapeutic efficacy of a compound in a preclinical model of inflammatory bowel disease.

  • Methodology:

    • Induction of Colitis: Acute colitis is induced in mice by administering 3.5% dextran sodium sulfate (DSS) in their drinking water for 7 days.

    • Compound Administration: The test compound (e.g., BT2 at 20 mg/kg) is administered orally daily for the duration of the DSS treatment. A control group receives a vehicle, and a positive control group may receive an established anti-inflammatory drug.

    • Assessment of Efficacy:

      • Clinical Symptoms: Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.

      • Histological Analysis: At the end of the study, colon tissues are collected, and sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

      • Cytokine Analysis: Blood serum is collected to measure the levels of pro- and anti-inflammatory cytokines using methods like flow cytometry or ELISA.

      • Microbiota Analysis: Fecal samples are collected for 16S ribosomal DNA sequencing to analyze changes in the gut microbial composition.[1]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Workflow for Evaluating In Vitro and In Vivo Efficacy cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays IC50, Ki Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Cytotoxicity, Anti-inflammatory Lead Compound Lead Compound Cell-Based Assays->Lead Compound Promising Results Animal Model Selection Animal Model Selection Lead Compound->Animal Model Selection Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Dosage, Administration Pharmacokinetic Studies Pharmacokinetic Studies Efficacy Studies->Pharmacokinetic Studies ADME Clinical Trials Clinical Trials Pharmacokinetic Studies->Clinical Trials

Caption: A flowchart illustrating the typical progression from in vitro screening to in vivo testing in drug discovery.

G Mechanism of Action of BT2 in Ulcerative Colitis BT2 BT2 BDK BDK BT2->BDK inhibits Gut Microbiota Dysbiosis Gut Microbiota Dysbiosis BT2->Gut Microbiota Dysbiosis restores balance BCKDC Activation BCKDC Activation BDK->BCKDC Activation negatively regulates BCAA Catabolism BCAA Catabolism BCKDC Activation->BCAA Catabolism promotes mTORC1 Activation mTORC1 Activation BCAA Catabolism->mTORC1 Activation reduces Inflammation Inflammation mTORC1 Activation->Inflammation promotes Amelioration of Colitis Amelioration of Colitis Inflammation->Amelioration of Colitis reduced by BT2 Gut Microbiota Dysbiosis->Inflammation contributes to Gut Microbiota Dysbiosis->Amelioration of Colitis contributes to

Caption: The signaling pathway illustrating how BT2 ameliorates colitis through BDK inhibition and gut microbiota modulation.

References

Benchmarking Benzo[b]thiophene-7-carboxylic Acid Derivatives Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel Benzo[b]thiophene-7-carboxylic acid derivatives against established drugs in key therapeutic areas. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support your research and development efforts.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of selected Benzo[b]thiophene derivatives against their respective molecular targets, benchmarked against well-established drugs.

Table 1: Cyclooxygenase-2 (COX-2) Inhibition
CompoundTargetIC50 (µM)Known Drug ComparatorTargetIC50 (µM)
2-phenyl-4,5,6,7-tetrahydro[b]thiophene derivative 4aCOX-20.31CelecoxibCOX-20.17[1]
2-phenyl-4,5,6,7-tetrahydro[b]thiophene derivative 4jCOX-21.40CelecoxibCOX-20.17[1]
2-phenyl-4,5,6,7-tetrahydro[b]thiophene derivative 4kCOX-20.85CelecoxibCOX-20.17[1]
2-phenyl-4,5,6,7-tetrahydro[b]thiophene derivative 4qCOX-20.62CelecoxibCOX-20.17[1]
Table 2: Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition
CompoundTargetIC50 (µM)Known Drug ComparatorTargetIC50 (nM)
Benzothiophene derivative 39ROCKData Not AvailableRipasudilROCK119
ROCK213

Note: While specific IC50 values for direct comparison were not found in the immediate search, the identification of benzothiophene-containing ROCK inhibitors warrants their inclusion and further investigation[2].

Table 3: Cholinesterase (AChE and BChE) Inhibition
CompoundTargetIC50 (µM)Known Drug ComparatorTargetIC50 (µM)
Benzothiophene-chalcone hybrid 5fAChE62.10GalantamineAChESee Note
Benzothiophene-chalcone hybrid 5hBChE24.35GalantamineBChE28.08[3]
Donepezil Analogue 8kAChE0.46DonepezilAChE2.0[4]
Donepezil Analogue 8tHsAChE0.0018DonepezilHsAChE0.032[4]

Note: Direct IC50 of Galantamine for AChE was not specified in the comparative study, but compound 5h showed a similar IC50 for BChE to that of Galantamine[3].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[5][6]

a. Reagent Preparation:

  • COX Assay Buffer: Prepare a 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • COX Probe: Reconstitute the probe in DMSO.

  • COX Cofactor: Dilute the cofactor in the COX Assay Buffer.

  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the final working concentration with the assay buffer.

  • Human Recombinant COX-2 Enzyme: Reconstitute the lyophilized enzyme in sterile water and store on ice.

  • Test Compounds and Control (Celecoxib): Dissolve in DMSO to create stock solutions.

b. Assay Procedure:

  • In a 96-well white opaque plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 10 µL of the test compound (or Celecoxib for control) at various concentrations.

    • 10 µL of Heme.

    • 10 µL of diluted human recombinant COX-2 enzyme.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to each well.

  • Immediately measure the fluorescence kinetics in a microplate reader (Excitation: 535 nm, Emission: 587 nm) for 5-10 minutes at 25°C.

  • Calculate the rate of reaction (slope) from the linear portion of the fluorescence curve.

  • The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Rho-Associated Kinase (ROCK) Activity Assay (ELISA-based)

This protocol is based on commercially available ROCK activity assay kits.[7][8][9]

a. Reagent Preparation:

  • Kinase Buffer: Typically provided in the kit, containing necessary salts and buffering agents.

  • ATP Solution: Prepare a stock solution and dilute to the working concentration in Kinase Buffer.

  • MYPT1 Substrate: The plate is pre-coated with recombinant MYPT1.

  • Anti-phospho-MYPT1 (Thr696) Antibody: Primary antibody to detect the phosphorylated substrate.

  • HRP-conjugated Secondary Antibody: For detection.

  • TMB Substrate and Stop Solution: For colorimetric detection.

  • Cell Lysates or Purified ROCK Enzyme: Prepare cell lysates containing active ROCK or use purified recombinant ROCK enzyme.

b. Assay Procedure:

  • Add 90 µL of cell lysate or purified ROCK enzyme to the wells of the MYPT1-coated 96-well plate.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Wash the wells three times with 1X Wash Buffer.

  • Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with 1X Wash Buffer.

  • Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with 1X Wash Buffer.

  • Add 100 µL of TMB Substrate to each well and incubate for 10-20 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The amount of phosphorylated MYPT1 is proportional to the ROCK activity in the sample.

Cholinesterase Activity Assay (Ellman's Method)

This protocol is a widely used colorimetric method for measuring cholinesterase activity.[10][11][12][13][14]

a. Reagent Preparation:

  • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

  • DTNB (Ellman's Reagent): Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

  • Acetylthiocholine (ATCh) Substrate: Prepare a fresh solution of acetylthiocholine iodide in water.

  • Enzyme Source: Purified acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), or tissue homogenates.

  • Test Compounds and Control (Donepezil/Galantamine): Dissolve in a suitable solvent.

b. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • 200 µL of Phosphate Buffer

    • 20 µL of the test compound at various concentrations.

    • 20 µL of the enzyme solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCh solution to each well.

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Benzothiophene_Derivatives Benzo[b]thiophene Derivatives Benzothiophene_Derivatives->COX2 inhibits Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: COX-2 signaling pathway and points of inhibition.

RhoA_ROCK_Pathway Upstream_Signals Upstream Signals (e.g., GPCRs, Growth Factor Receptors) RhoA_GDP RhoA-GDP (Inactive) Upstream_Signals->RhoA_GDP activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK (Rho-associated kinase) RhoA_GTP->ROCK activates LIMK LIM Kinase ROCK->LIMK phosphorylates Cofilin Cofilin LIMK->Cofilin inhibits Actin_Stress_Fibers Actin Stress Fiber Formation (Cell Contraction, Migration) Cofilin->Actin_Stress_Fibers regulates Benzothiophene_Derivatives Benzo[b]thiophene Derivatives Benzothiophene_Derivatives->ROCK inhibits Ripasudil Ripasudil Ripasudil->ROCK inhibits

Caption: RhoA/ROCK signaling pathway and points of inhibition.

Cholinesterase_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup: Add Buffer, Inhibitor, Enzyme Start->Plate_Setup Pre_Incubation Pre-incubation (37°C) Plate_Setup->Pre_Incubation Reaction_Initiation Reaction Initiation: Add Substrate (ATCh) Pre_Incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cholinesterase inhibition assay.

References

Comparative Analysis of the Cross-Reactivity Profiles of Benzo[b]thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-reactivity profile for a singular, specific Benzo[b]thiophene-7-carboxylic acid based compound against a broad panel of off-targets is not extensively available in the public domain. However, by examining various derivatives of the core benzo[b]thiophene scaffold, a comparative understanding of their target selectivity and potential for cross-reactivity can be established. This guide provides a comparative analysis of different classes of benzo[b]thiophene-based compounds, highlighting their primary biological targets, available selectivity data, and the experimental methodologies used for their characterization.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of benzo[b]thiophene derivatives. The information presented herein is compiled from various studies and aims to provide a comparative overview to inform future research and development.

Overview of Benzo[b]thiophene Derivatives and Their Biological Targets

The benzo[b]thiophene scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. Depending on the substitution pattern on the bicyclic ring system, these compounds can be designed to target a diverse range of proteins, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. This section compares three distinct classes of benzo[b]thiophene derivatives with different primary targets.

Benzo[b]thiophene-3-carboxamides as Aurora Kinase Inhibitors

A series of novel, low molecular weight benzo[b]thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of cell division and are frequently overexpressed in cancer.

Table 1: In vitro Inhibitory Activity of a Representative Benzo[b]thiophene-3-carboxamide Derivative (Compound 36) against Aurora Kinases [1]

Kinase TargetIC50 (nM)
Aurora A25
Aurora B15
Benzo[b]thiophene-2-carboxamides as RAGE Antagonists

Derivatives of benzo[b]thiophene-2-carboxamide have been developed as antagonists of the Receptor for Advanced Glycation Endproducts (RAGE). RAGE is a multi-ligand receptor of the immunoglobulin superfamily implicated in chronic inflammation, diabetes, and Alzheimer's disease.

Table 2: In vitro Antagonistic Activity of a Representative Benzo[b]thiophene-2-carboxamide Derivative (Compound 3t') against RAGE

TargetLigandIC50 (µM)
RAGEAβ1-4213.2
This compound Ester as a 5-HT3 Receptor Antagonist

A tropanol ester derivative of this compound has been patented as a potent and specific antagonist of the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting.[2] While specific cross-reactivity data against a broad panel is not provided in the patent, its primary activity is well-defined.

Table 3: Primary Target and Activity of a this compound Derivative

CompoundPrimary TargetActivity
Tropanol ester of this compound5-HT3 ReceptorAntagonist

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the benzo[b]thiophene derivatives discussed.

Protocol for In Vitro Kinase Inhibition Assay (Representative for Aurora Kinases)

This protocol is a representative example of a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Kemptide)

  • Test compound (benzo[b]thiophene-3-carboxamide derivative)

  • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol for RAGE Competitive Binding Assay (Representative)

This protocol describes a competitive binding assay to measure the ability of a test compound to inhibit the interaction between RAGE and one of its ligands.

Materials:

  • Recombinant human soluble RAGE (sRAGE)

  • Fluorescently labeled RAGE ligand (e.g., FITC-labeled Aβ1-42)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compound (benzo[b]thiophene-2-carboxamide derivative)

  • 96-well black microplates

  • Fluorescence polarization reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well black microplate, add a fixed concentration of sRAGE and the fluorescently labeled RAGE ligand.

  • Add the serially diluted test compound to the wells. Include wells with no compound (maximum binding) and wells with a known RAGE inhibitor or a high concentration of unlabeled ligand (non-specific binding).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours), protected from light.

  • Measure the fluorescence polarization of each well using a fluorescence polarization reader.

  • Calculate the percentage of inhibition of binding for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable model.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the primary targets of the discussed benzo[b]thiophene derivatives.

Aurora_Kinase_Signaling cluster_mitosis Mitosis G2/M Transition G2/M Transition Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora A Aurora A Aurora A->G2/M Transition Aurora A->Centrosome Maturation Aurora A->Spindle Assembly Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis Benzo_thiophene_3_carboxamide Benzo[b]thiophene -3-carboxamide Benzo_thiophene_3_carboxamide->Aurora A Inhibits Benzo_thiophene_3_carboxamide->Aurora B Inhibits RAGE_Signaling Ligands (AGEs, S100, Aβ) Ligands (AGEs, S100, Aβ) RAGE RAGE Ligands (AGEs, S100, Aβ)->RAGE DIAPH1 DIAPH1 RAGE->DIAPH1 Benzo_thiophene_2_carboxamide Benzo[b]thiophene -2-carboxamide Benzo_thiophene_2_carboxamide->RAGE Antagonizes NF-κB Activation NF-κB Activation DIAPH1->NF-κB Activation MAPK Activation MAPK Activation DIAPH1->MAPK Activation Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Activation->Inflammatory Gene Expression Cellular Stress Cellular Stress MAPK Activation->Cellular Stress HT3_Signaling Serotonin (5-HT) Serotonin (5-HT) 5-HT3 Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin (5-HT)->5-HT3 Receptor Cation Influx (Na+, K+, Ca2+) Cation Influx (Na+, K+, Ca2+) 5-HT3 Receptor->Cation Influx (Na+, K+, Ca2+) Benzo_thiophene_7_ester Benzo[b]thiophene -7-carboxylic acid ester Benzo_thiophene_7_ester->5-HT3 Receptor Antagonizes Neuronal Depolarization Neuronal Depolarization Cation Influx (Na+, K+, Ca2+)->Neuronal Depolarization Vomiting Reflex Vomiting Reflex Neuronal Depolarization->Vomiting Reflex Cross_Reactivity_Workflow Lead Compound Lead Compound Primary Target Assay Primary Target Assay Lead Compound->Primary Target Assay Broad Panel Screening Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) Primary Target Assay->Broad Panel Screening Hit Identification Hit Identification Broad Panel Screening->Hit Identification Dose-Response Assays for Off-Targets Dose-Response Assays for Off-Targets Hit Identification->Dose-Response Assays for Off-Targets Selectivity Profile Selectivity Profile Dose-Response Assays for Off-Targets->Selectivity Profile

References

Navigating the Synthesis of Benzo[b]thiophene-7-carboxylic Acid: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Benzo[b]thiophene-7-carboxylic acid, a scaffold of interest in medicinal chemistry, presents a case study in the challenges and strategic considerations of synthetic route selection. This guide provides a comparative analysis of plausible synthetic pathways, offering insights into their reproducibility based on published experimental data.

The synthesis of this compound is not as straightforward as that of its 2- or 3-substituted isomers, with no single, dominant method reported in the literature. However, by examining established synthetic transformations, two primary strategies emerge: a classical approach involving the construction of the benzo[b]thiophene ring from a pre-functionalized benzene derivative, and a functional group interconversion route starting from a 7-substituted benzo[b]thiophene.

Comparison of Synthetic Routes

This guide will focus on two representative synthetic pathways for which experimental data could be collated and analyzed:

  • Route 1: Cyclization of a Substituted Thiophenol. This classic approach builds the heterocyclic ring system from an appropriately substituted aromatic precursor.

  • Route 2: Carboxylation of 7-Bromobenzo[b]thiophene. This method relies on the functionalization of a pre-formed benzo[b]thiophene core.

The following table summarizes the key quantitative data for these two routes, allowing for a direct comparison of their respective yields and conditions.

ParameterRoute 1: Thiophenol CyclizationRoute 2: Carboxylation of 7-Bromobenzo[b]thiophene
Starting Material 2-Chlorothiophenol7-Bromobenzo[b]thiophene
Key Transformation S-alkylation and intramolecular cyclizationLithium-halogen exchange and carboxylation
Overall Yield ModerateGood to High (for the carboxylation step)
Number of Steps 21 (from the bromo-intermediate)
Reaction Temperature 100-120°C (cyclization)-78°C to room temperature
Reagents of Note Polyphosphoric acidn-Butyllithium, Dry Ice (solid CO2)
Purification Method Distillation and extractionAqueous work-up and crystallization/chromatography

Experimental Protocols

Route 1: Synthesis via Thiophenol Cyclization

This route is exemplified by the synthesis of a 7-substituted benzo[b]thiophene, which can then be further modified to the desired carboxylic acid. The key steps are the S-alkylation of a thiophenol followed by an acid-catalyzed intramolecular cyclization.

Step 1a: Synthesis of 7-Chloro-3-methylbenzo[b]thiophene

A solution of 2-chlorothiophenol (11.8 g) in aqueous sodium hydroxide (4.0 g in 50 mL of water) is treated with chloroacetone (9.3 g). The mixture is heated for 1 hour, then cooled and extracted with methylene chloride. The organic extract is dried over magnesium sulfate and concentrated to yield an oil. This intermediate oil is then added to polyphosphoric acid (100 g) and heated slowly to 120°C. The reaction mixture is subsequently poured onto ice and extracted with diethyl ether. The ethereal extract is washed with water, dried over magnesium sulfate, and concentrated. The final product is purified by distillation[1].

Note: While this procedure yields a 7-chloro derivative, a similar strategy could be envisioned starting from a thiophenol with a precursor to the carboxylic acid at the 2-position.

Route 2: Synthesis via Carboxylation of 7-Bromobenzo[b]thiophene

This approach leverages the commercially available or synthetically accessible 7-bromobenzo[b]thiophene. The key transformation is a lithium-halogen exchange followed by quenching with carbon dioxide.

Step 2a: Synthesis of this compound

A representative procedure for this type of transformation is as follows, as a direct literature procedure for this specific substrate was not found:

To a solution of 7-bromobenzo[b]thiophene in anhydrous diethyl ether or tetrahydrofuran at -78°C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.1 to 1.5 equivalents) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a period of time (typically 30 minutes to 1 hour) to ensure complete lithium-halogen exchange. An excess of crushed dry ice (solid carbon dioxide) is then added to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature. The reaction is then quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

This method is a standard and generally high-yielding protocol for the conversion of aryl bromides to carboxylic acids. The reproducibility is typically good, provided that anhydrous conditions are strictly maintained due to the high reactivity of the organolithium intermediate.

Reproducibility and Practical Considerations

Route 1 (Thiophenol Cyclization):

  • Advantages: This classical approach often utilizes readily available and relatively inexpensive starting materials.

  • Challenges to Reproducibility: The use of polyphosphoric acid can lead to issues with viscosity and work-up. The high temperatures required for cyclization may result in side reactions and lower yields, impacting reproducibility. Purification by distillation can also be challenging for higher boiling point compounds.

Route 2 (Carboxylation of 7-Bromobenzo[b]thiophene):

  • Advantages: This route is often shorter and can be higher yielding for the final carboxylation step. Lithium-halogen exchange is a well-established and generally reliable reaction.

  • Challenges to Reproducibility: The primary challenge lies in the strict requirement for anhydrous and inert conditions due to the moisture and air sensitivity of the organolithium intermediate. The handling of pyrophoric n-butyllithium requires significant care and expertise. The commercial availability and cost of the 7-bromobenzo[b]thiophene starting material can also be a factor.

Visualizing the Synthetic Pathways

To further clarify the logical flow of these synthetic strategies, the following diagrams were generated using the DOT language.

G cluster_0 Route 1: Thiophenol Cyclization A1 2-Chlorothiophenol B1 S-alkylation (Chloroacetone, NaOH) A1->B1 C1 Intermediate Thioether B1->C1 D1 Intramolecular Cyclization (Polyphosphoric Acid, 120°C) C1->D1 E1 7-Chloro-3-methylbenzo[b]thiophene D1->E1

Caption: Workflow for the synthesis of a 7-substituted benzo[b]thiophene via thiophenol cyclization.

G cluster_1 Route 2: Carboxylation of 7-Bromobenzo[b]thiophene A2 7-Bromobenzo[b]thiophene B2 Lithium-Halogen Exchange (n-BuLi, -78°C) A2->B2 C2 7-Lithiobenzo[b]thiophene (Organometallic Intermediate) B2->C2 D2 Carboxylation (Dry Ice - CO2) C2->D2 E2 This compound D2->E2

Caption: Workflow for the synthesis of this compound via carboxylation.

References

A Comparative Analysis of Benzo[b]thiophene-7-carboxylic acid and Naphthalene-2-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, the structural nuances of aromatic carboxylic acids play a pivotal role in determining their physicochemical properties and biological activities. This guide provides a detailed comparative analysis of two such compounds: Benzo[b]thiophene-7-carboxylic acid and Naphthalene-2-carboxylic acid. This objective comparison, supported by available experimental and predicted data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

Physicochemical Properties

A fundamental understanding of the physicochemical properties is crucial for predicting the behavior of these molecules in various experimental settings. The following table summarizes the key physical and chemical characteristics of this compound and Naphthalene-2-carboxylic acid.

PropertyThis compoundNaphthalene-2-carboxylic acid
Molecular Formula C₉H₆O₂SC₁₁H₈O₂
Molecular Weight 178.21 g/mol 172.18 g/mol [1]
Melting Point 171-172 °C[]185-187 °C
Boiling Point 376.2 ± 15.0 °C at 760 mmHg[]300 °C
Water Solubility Data not available<0.5 g/L at 20 °C
Solubility in Organic Solvents Data not availableSoluble in ethanol, diethyl ether, methanol, and ethyl acetate
pKa 2.60 ± 0.20 (Predicted)[3]4.17 at 25 °C[4]
LogP (Predicted) 2.5[5]3.3[1]

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and characterization of organic molecules. Below is a comparative summary of the key spectroscopic features of the two acids.

Spectroscopic DataThis compoundNaphthalene-2-carboxylic acid
¹H NMR No experimental spectrum available.A spectrum is available[1][6].
¹³C NMR No experimental spectrum available.A spectrum is available[6][7].
FTIR No experimental spectrum available.A spectrum is available[8][9].
Mass Spectrometry Predicted m/z peaks: [M+H]⁺ 179.01613, [M-H]⁻ 177.00157[5]Experimental mass spectrum available[1][10].

Biological Activities

While specific experimental data on the biological activities of this compound is limited, the broader class of benzothiophene derivatives has been extensively studied and shown to exhibit a wide range of pharmacological properties. In contrast, Naphthalene-2-carboxylic acid and its derivatives have also been investigated for various biological applications.

Benzo[b]thiophene Derivatives: Derivatives of the benzo[b]thiophene scaffold are known to possess diverse biological activities, including but not limited to:

  • Antimicrobial[11]

  • Anticancer

  • Anti-inflammatory

  • Antitubercular[12]

Naphthalene-2-carboxylic acid and its Derivatives: Naphthalene-2-carboxylic acid has been reported to be used as a plant growth regulator. Some studies also suggest potential antimicrobial properties for this compound[13].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Determination of Melting Point

The melting point of a solid is determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.

MeltingPoint_Workflow A Sample Preparation: Pack a small amount of the dry sample into a capillary tube. B Apparatus Setup: Place the capillary tube in a melting point apparatus. A->B Insert C Heating: Heat the sample slowly (1-2 °C/min). B->C Start D Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. C->D Observe E Melting Point Range: The recorded temperature range is the melting point. D->E Determine

Workflow for Melting Point Determination.
Determination of Solubility

The solubility of a compound in a given solvent is determined by adding the solute to the solvent in small increments and observing its dissolution.

Solubility_Workflow A Sample Addition: Add a small, weighed amount of the compound to a known volume of the solvent. B Mixing: Stir or shake the mixture vigorously at a constant temperature. A->B C Observation: Observe if the solid dissolves completely. B->C D Equilibrium: If not dissolved, continue adding solute until saturation is reached and solid remains. C->D Incomplete dissolution E Quantification: Determine the concentration of the dissolved solute. C->E Complete dissolution D->E

Workflow for Solubility Determination.
Determination of pKa by Potentiometric Titration

The pKa of an acidic compound can be determined by titrating a solution of the acid with a standard basic solution and monitoring the pH change.

pKa_Titration_Workflow A Solution Preparation: Prepare a standard solution of the carboxylic acid. B Titration Setup: Place the solution in a beaker with a pH electrode and a burette containing a standard NaOH solution. A->B C Titration: Add the NaOH solution in small increments, recording the pH after each addition. B->C D Data Plotting: Plot the pH versus the volume of NaOH added. C->D E pKa Determination: The pH at the half-equivalence point is equal to the pKa. D->E

Workflow for pKa Determination via Titration.
Spectroscopic Analysis Workflow

The general workflow for obtaining spectroscopic data (NMR, IR, MS) is outlined below.

Spectroscopy_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry A Sample Dissolution: Dissolve the sample in a suitable deuterated solvent. B Data Acquisition: Place the sample tube in the NMR spectrometer and acquire the spectrum. A->B C Sample Preparation: Prepare the sample as a KBr pellet, nujol mull, or thin film. D Data Acquisition: Place the sample in the IR spectrometer and record the spectrum. C->D E Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. F Ionization & Analysis: Ionize the sample and analyze the resulting fragments. E->F Start Sample Start->A Start->C Start->E

General Workflow for Spectroscopic Analysis.

Conclusion

This comparative guide highlights the key differences and similarities between this compound and Naphthalene-2-carboxylic acid based on currently available data. Naphthalene-2-carboxylic acid is a well-characterized compound with extensive experimental data available for its physicochemical and spectroscopic properties. In contrast, this compound appears to be less studied, with a notable lack of experimental data for properties such as solubility and pKa, as well as its specific biological activities. The provided experimental protocols offer a standardized approach for researchers to further investigate and characterize these and other similar compounds. The structural dissimilarity, arising from the presence of a thiophene ring in one and a benzene ring in the other, is expected to confer distinct electronic and steric properties, which in turn influence their reactivity and potential as scaffolds in drug design and materials science. Further experimental investigation into this compound is warranted to fully elucidate its properties and potential applications.

References

Comparative Analysis of Benzo[b]thiophene-7-carboxylic Acid Derivatives in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Mechanisms of Action

This guide provides a comparative analysis of two distinct Benzo[b]thiophene-7-carboxylic acid derivatives, showcasing their mechanisms of action through experimental data. We compare their performance against alternative inhibitors and provide detailed protocols for key validation experiments.

Section 1: Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

Derivative Profile: 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)

BT2 is a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), an enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[1] Inhibition of BCKDK by BT2 leads to the activation of BCKDC, promoting the catabolism of branched-chain amino acids (BCAAs), which has therapeutic potential in metabolic diseases.[1][2]

Performance Comparison: BT2 vs. (S)-α-chlorophenylpropionate ((S)-CPP)
ParameterBT2(S)-CPPReference
IC50 3.19 µM-[1]
Binding Site Allosteric site on BCKDKSame allosteric site as BT2[1]
Terminal Half-life (T1/2) 730 minSignificantly shorter than BT2[1]
Metabolic Stability No degradation in 240 minSignificantly lower than BT2[1]
In Vivo Effect Dephosphorylation and maximal activation of BCKDC in multiple tissues-[1]

Note: Specific quantitative data for (S)-CPP's half-life and metabolic stability were not provided in the source material, only that they are significantly less than BT2.

Signaling Pathway

BCKDK_Signaling BCAA Branched-Chain Amino Acids (BCAAs) BCKA Branched-Chain α-Ketoacids (BCKAs) BCAA->BCKA BCKDC_active BCKDC (Active, Dephosphorylated) BCKA->BCKDC_active BCKDC_inactive BCKDC (Inactive, Phosphorylated) BCKDC_inactive->BCKDC_active Dephosphorylation BCKDC_active->BCKDC_inactive Phosphorylation Metabolism BCAA Catabolism BCKDC_active->Metabolism BCKDK BCKDK BCKDK->BCKDC_active inhibits BT2 BT2 BT2->BCKDK inhibits

Caption: BT2 inhibits BCKDK, leading to active BCKDC and increased BCAA catabolism.

Section 2: Targeting the RhoA/ROCK Pathway in Cancer

Derivative Profile: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19)

Compound b19 is a derivative designed to target the RhoA/ROCK signaling pathway, which is crucial in cellular processes like proliferation, migration, and invasion, often dysregulated in cancer.[3][4] It was developed based on a known covalent inhibitor of RhoA, DC-Rhoin.[3][4]

Performance Comparison: b19 vs. DC-Rhoin
ParameterCompound b19DC-RhoinReference
Target RhoA/ROCK PathwayRhoA[3][4]
Effect on MDA-MB-231 cells Significantly inhibited proliferation, migration, and invasion; promoted apoptosisInhibits proliferation, migration, and invasion[3][4][5]
Mechanism Suppression of myosin light chain phosphorylationCovalently binds to Cys-107 residue of RhoA[3][5]
Binding Pattern Different from DC-Rhoin (as per molecular docking)Covalent[3]

Signaling Pathway

RhoA_ROCK_Signaling RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC->pMLC StressFibers Stress Fiber Formation Cell Migration & Invasion pMLC->StressFibers b19 Compound b19 b19->RhoA_GTP inhibits

Caption: Compound b19 inhibits the RhoA/ROCK pathway, reducing cell migration.

Experimental Protocols

BCKDC Activity Assay (Spectrophotometric)

This protocol is adapted from methods used to measure BCKDC activity in tissue extracts.[6]

Objective: To measure the enzymatic activity of the BCKDC complex.

Materials:

  • Tissue homogenates

  • Buffer I (30 mM KPi pH 7.5, 3 mM EDTA, 5 mM DTT, 1 mM α-ketoisovalerate, 3% FBS, 5% Triton X-100, 1 µM Leupeptin)

  • Lambda protein phosphatase (for total activity measurement)

  • Spectrophotometer

Procedure:

  • Homogenize frozen tissue samples in ice-cold Buffer I.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes to pellet debris.

  • Collect the supernatant containing the BCKDC.

  • To measure total activity , incubate the enzyme extract with lambda protein phosphatase to fully dephosphorylate and activate the complex.

  • To measure actual activity , use the enzyme extract directly.

  • Initiate the reaction by adding the substrate (branched-chain α-ketoacids) and cofactors (NAD+, Coenzyme A).

  • Monitor the formation of NADH by measuring the increase in absorbance at 340 nm.

  • One unit of enzyme activity is defined as the formation of 1 µmol of NADH per minute.

Cell Migration and Invasion Assay (Transwell)

This protocol is a standard method for assessing cancer cell motility, as performed on MDA-MB-231 cells.[7][8][9]

Objective: To quantify the migratory and invasive potential of cells in vitro.

Materials:

  • MDA-MB-231 breast cancer cells

  • Serum-free cell culture medium

  • Complete medium (with FBS as a chemoattractant)

  • Transwell inserts (8-µm pore size) for a 24-well plate

  • Matrigel or a similar basement membrane matrix (for invasion assay only)

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal Violet or Calcein AM (for staining and quantification)

Procedure:

  • Preparation:

    • For the invasion assay , coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. The migration assay uses an uncoated membrane.

    • Starve MDA-MB-231 cells in serum-free medium for several hours prior to the assay.

  • Seeding:

    • Add complete medium (containing FBS) to the lower chamber of the 24-well plate.

    • Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate for a period sufficient for cell migration/invasion (e.g., 20-24 hours) at 37°C in a CO2 incubator.

  • Staining and Quantification:

    • After incubation, carefully remove the transwell inserts.

    • Use a cotton swab to gently wipe away the non-migratory cells from the upper surface of the membrane.

    • Fix the cells that have migrated to the underside of the membrane with methanol.

    • Stain the fixed cells with Crystal Violet.

    • Wash away excess stain and allow the membrane to dry.

    • Count the number of stained cells in several microscopic fields to quantify migration/invasion. Alternatively, use a fluorescent dye like Calcein AM for plate reader-based quantification.[8]

Experimental Workflow: Cell Migration Assay

Migration_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat Coat Insert with Matrigel (for Invasion Assay) Starve Starve Cells in Serum-Free Medium Seed Seed Cells in Upper Chamber (Serum-Free Medium) Starve->Seed Chemo Add Chemoattractant to Lower Chamber (FBS) Incubate Incubate (e.g., 24h) Chemo->Incubate Remove Remove Non-Migrated Cells (Cotton Swab) Incubate->Remove Fix Fix Migrated Cells (Methanol) Remove->Fix Stain Stain Cells (Crystal Violet) Fix->Stain Count Count Cells under Microscope Stain->Count

Caption: Workflow for a transwell cell migration/invasion assay.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This protocol outlines the key steps for detecting the phosphorylation status of MLC, a downstream effector in the RhoA/ROCK pathway.[10]

Objective: To measure the relative levels of phosphorylated MLC in cell lysates.

Materials:

  • Cell lysates treated with inhibitors/stimuli

  • Lysis buffer containing phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for p-MLC (e.g., Phospho-Myosin Light Chain 2 Thr18/Ser19)

  • Primary antibody for total MLC or a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in a buffer supplemented with phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration.

  • Gel Electrophoresis: Denature protein lysates in sample buffer and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour to prevent non-specific antibody binding. Using BSA is often recommended over milk for phospho-protein detection.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MLC, diluted in blocking buffer, overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for total MLC or a loading control to normalize the p-MLC signal.

References

Safety Operating Guide

Proper Disposal of Benzo[b]thiophene-7-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of Benzo[b]thiophene-7-carboxylic acid, ensuring laboratory safety and regulatory compliance.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

II. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste: Collect un- or cross-contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[1][4] The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. If dissolved in a solvent, the solvent's hazards must also be considered in the labeling and disposal process.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, gloves, and absorbent pads from spill cleanups, must be disposed of as hazardous waste.[4] These items should be placed in a designated, sealed container.

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][4]

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately evacuate the area and inform nearby personnel.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[4][5] Do not use combustible materials like paper towels for initial containment.[4]

  • Cleanup: While wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3][4]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[4]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[4]

IV. Disposal Protocol

The final disposal of this compound waste must be handled by a licensed professional waste disposal company.[1] The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[6] An alternative is to dissolve or mix the material with a combustible solvent for incineration.[6]

All waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and any associated hazard symbols.[4] Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[4] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[6][7]

V. Hazard and Safety Data Summary

The following table summarizes key hazard information for this compound and its derivatives.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[8][9]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation Causes skin irritation.[10]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritation Causes serious eye irritation.[10]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.[10]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3]
Aquatic Hazard Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid contaminated_waste Contaminated Materials Collection waste_type->contaminated_waste Contaminated Materials label_container Label Container as Hazardous Waste solid_waste->label_container liquid_waste->label_container contaminated_waste->label_container storage Store in Designated Satellite Accumulation Area label_container->storage pickup Arrange for Pickup by Licensed Disposal Contractor storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzo[b]thiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Benzo[b]thiophene-7-carboxylic acid, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of structurally similar compounds, including other carboxylic acids and thiophene derivatives.

Hazard Profile

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

As a solid, this compound may also form dust, which can be inhaled, and appropriate precautions should be taken.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required.[2] A face shield should be worn over safety glasses in situations where splashing or significant dust generation is likely.[2][3]
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[3][4] Gloves must be inspected before use and changed immediately if contaminated.[2] Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[2] Footwear: Fully enclosed shoes made of a chemical-resistant material are required.[2]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator is required.[2][5]

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[2]

    • Verify that an eyewash station and safety shower are readily accessible.[3][6]

    • Assemble all necessary equipment, including spatulas, weigh boats, and appropriate waste containers, before handling the chemical.[2]

  • During Use:

    • Wear all required PPE as detailed in the table above.

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Use a spatula to transfer the solid, avoiding actions that could generate dust, such as pouring from a height.[2]

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

    • Do not eat, drink, or smoke in the laboratory area.[7]

  • Post-Handling:

    • Clean any contaminated surfaces and equipment thoroughly.[2]

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat and eye protection).[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]

    • Chemical Waste: Unused or waste this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of all waste material in accordance with federal, state, and local environmental regulations.[3]

    • The recommended method of disposal is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[8]

    • Do not empty into drains.[3][9]

Workflow for Handling this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post_handling 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep Preparation handling Handling in Fume Hood post_handling Post-Handling disposal Waste Disposal ppe Don PPE setup Set up work area in fume hood ppe->setup gather Gather materials setup->gather weigh Weigh solid gather->weigh transfer Transfer solid weigh->transfer dissolve Dissolve in solvent transfer->dissolve collect_solid Collect solid waste transfer->collect_solid decontaminate Decontaminate surfaces dissolve->decontaminate collect_chem Collect chemical waste dissolve->collect_chem doff Doff PPE decontaminate->doff wash Wash hands doff->wash store Store in labeled container collect_solid->store collect_chem->store

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.